molecular formula C7H16ClNO B074778 4-ethoxypiperidine Hydrochloride CAS No. 1122-87-8

4-ethoxypiperidine Hydrochloride

Cat. No.: B074778
CAS No.: 1122-87-8
M. Wt: 165.66 g/mol
InChI Key: PJHAUBFOPBCASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxypiperidine Hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHAUBFOPBCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467700
Record name 4-ethoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-87-8
Record name Piperidine, 4-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxypiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxypiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights into its chemical properties, plausible synthetic routes, potential applications, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents incorporating the 4-substituted piperidine scaffold.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. Substitution at the 4-position of the piperidine ring is a particularly common strategy in drug design, as it allows for the introduction of various functional groups that can interact with biological targets, influence solubility, and fine-tune pharmacokinetic profiles.

This compound, as a member of this important class of compounds, holds potential as a key building block in the synthesis of novel therapeutics. The ethoxy group at the 4-position can act as a hydrogen bond acceptor and influence the lipophilicity and metabolic stability of a molecule. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.[2]

Physicochemical Properties of this compound

Precise experimental data for the physicochemical properties of this compound are not readily found in scientific literature. However, we can extrapolate expected properties based on its structure and data from analogous compounds such as 4-methoxypiperidine hydrochloride and 4-ethylpiperidine hydrochloride.[3][4]

PropertyPredicted Value/InformationRationale/Comparison
Molecular Formula C₇H₁₆ClNOBased on the structure of 4-ethoxypiperidine and its hydrochloride salt.
Molecular Weight 165.66 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for hydrochloride salts of simple amines.[3]
Melting Point Not availableLikely to be a crystalline solid with a defined melting point.
Boiling Point Not applicable (decomposes)As a salt, it is expected to decompose at high temperatures.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa Not availableThe piperidine nitrogen will be protonated, and the pKa of the conjugate acid is expected to be in the range of 9-11, typical for secondary amine hydrochlorides.

Synthesis and Reactivity

A plausible and efficient synthetic route to this compound can be designed based on well-established methodologies in piperidine chemistry. A common strategy involves the etherification of a 4-hydroxypiperidine precursor, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A likely synthetic approach would start from the commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions during the etherification step.

G A N-Boc-4-hydroxypiperidine B N-Boc-4-ethoxypiperidine A->B Williamson Ether Synthesis (e.g., NaH, Ethyl iodide) C 4-Ethoxypiperidine B->C Boc Deprotection (e.g., HCl in Dioxane) D This compound C->D Salt Formation (HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a detailed, hypothetical protocol based on the synthesis of similar compounds.[5]

Step 1: Synthesis of N-Boc-4-ethoxypiperidine (Williamson Ether Synthesis)

  • To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-ethoxypiperidine.

Step 2: Synthesis of this compound (Boc Deprotection and Salt Formation)

  • Dissolve N-Boc-4-ethoxypiperidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford this compound as a solid.

  • The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 4-ethoxypiperidine moiety can be incorporated into larger molecules to explore its potential to modulate biological activity. Its structural features suggest several potential applications in drug discovery.

As a Building Block for Novel Scaffolds

This compound serves as a versatile starting material for the synthesis of more complex molecules. The secondary amine of the piperidine ring can be readily functionalized through various reactions, including:

  • N-Alkylation: Introduction of alkyl or arylalkyl groups.

  • N-Arylation: Formation of N-aryl piperidines.

  • Amide Coupling: Reaction with carboxylic acids or their derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones.

G A 4-Ethoxypiperidine B N-Alkylated Derivatives A->B R-X C N-Arylated Derivatives A->C Ar-X, Catalyst D Amide Derivatives A->D R-COOH, Coupling Agent E Reductive Amination Products A->E RCHO, Reducing Agent

Caption: Functionalization of the 4-ethoxypiperidine scaffold.

Potential Therapeutic Areas

Based on the pharmacological activities of other 4-alkoxypiperidine derivatives, compounds incorporating the 4-ethoxypiperidine scaffold may be investigated for a range of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The ethoxy group can modulate blood-brain barrier permeability. Analogs like 4-methoxypiperidine hydrochloride are used in the development of analgesics and antidepressants.[3]

  • Oncology: Modified piperidine scaffolds have been explored for their anticancer properties.

  • Infectious Diseases: The piperidine ring is present in some antiviral and antibacterial agents.

Analytical Methods for Characterization

The characterization of this compound would rely on standard analytical techniques used in organic chemistry.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the piperidine ring protons.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of C-O (ether) and N-H (secondary amine salt) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, confirming the structure.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer would likely provide good separation.[6][7]

  • Gas Chromatography (GC): GC could be used for the analysis of the free base form of the compound.

Example Protocol: Purity Determination by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8][9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic routes are practical and based on reliable chemical transformations. The potential applications in various therapeutic areas, particularly in CNS disorders, warrant further investigation. As with any chemical compound, proper analytical characterization and adherence to safety protocols are paramount for its successful use in research and development.

References

  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for Piperidin-4-ol. (2010-09-06).
  • Capot Chemical. MSDS of 4-Ethylpiperidine hydrochloride. (2025-12-23).
  • PubChem. 4-Ethylpiperidine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=23448130.
  • NIST. N-Ethyl-4-hydroxypiperidine. NIST Chemistry WebBook, SRD 69.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Higashi Y, et al. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • NIST. 4-Hydroxypiperidine. NIST Chemistry WebBook, SRD 69.
  • NIST. N-Ethyl-4-hydroxypiperidine. NIST Chemistry WebBook, SRD 69.
  • Mott TM, et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 2000;43(21):4130-42.
  • Al-Tamrah SA, et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Koyiri K, et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. 2020;13(1):494-498.
  • Al-Tamrah SA, et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. (2025-08-05).
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • PubChem. 4-Piperidone hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=3084851.
  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025-08-07).
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Pipzine Chemicals. Ethyl 4-hydroxypiperidine-1-carboxylate.
  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.
  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.
  • PubChem. 1-Ethylpiperidin-4-ol. National Center for Biotechnology Information. PubChem Compound Database; CID=77056.

Sources

An In-Depth Technical Guide to 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. This guide focuses on a specific, yet important, derivative: 4-ethoxypiperidine hydrochloride (CAS Number: 1122-87-8). As a member of the 4-alkoxypiperidine class, this compound serves as a versatile building block and a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties influence its solubility, stability, and reactivity, which are critical parameters for synthetic planning and formulation development.

PropertyValueSource
CAS Number 1122-87-8[4]
Molecular Formula C₇H₁₆ClNO[5]
Molecular Weight 165.66 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge of hydrochloride salts
Melting Point Not explicitly available; likely a crystalline solid with a defined melting point.
Solubility Soluble in water and polar protic solvents like methanol and ethanol.General knowledge of hydrochloride salts
pKa (of the conjugate acid) Estimated to be around 10-11, typical for secondary amine hydrochlorides.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 4-ethoxypiperidine is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from 4-hydroxypiperidine. The hydrochloride salt is then readily formed by treating the free base with hydrochloric acid.

Proposed Synthetic Workflow

G cluster_0 Part 1: Ether Formation (Williamson Synthesis) cluster_1 Part 2: Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide Intermediate Alkoxide Intermediate 4-Hydroxypiperidine->Alkoxide Intermediate Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Intermediate 4-Ethoxypiperidine (Free Base) 4-Ethoxypiperidine (Free Base) Alkoxide Intermediate->4-Ethoxypiperidine (Free Base) SN2 Attack Ethyl Halide (e.g., C2H5I) Ethyl Halide (e.g., C2H5I) Ethyl Halide (e.g., C2H5I)->4-Ethoxypiperidine (Free Base) Free_Base 4-Ethoxypiperidine (Free Base) Final_Product This compound Free_Base->Final_Product HCl HCl HCl->Final_Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Williamson ether synthesis with similar substrates.[8][9]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (C₂H₅I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

Part 1: Synthesis of N-Boc-4-ethoxypiperidine

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-hydroxypiperidine (1 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-ethoxypiperidine.

Part 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4-ethoxypiperidine in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the hydrochloride salt will likely precipitate. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 4-ethoxypiperidine are as follows:

¹H NMR (Predicted):

  • δ ~3.4-3.6 ppm (m, 1H): The proton at the C4 position (CH-O).

  • δ ~3.4-3.5 ppm (q, 2H): The methylene protons of the ethoxy group (-O-CH₂-CH₃).

  • δ ~2.9-3.2 ppm (m, 2H): The equatorial protons on C2 and C6.

  • δ ~2.5-2.8 ppm (m, 2H): The axial protons on C2 and C6.

  • δ ~1.8-2.0 ppm (m, 2H): The equatorial protons on C3 and C5.

  • δ ~1.4-1.6 ppm (m, 2H): The axial protons on C3 and C5.

  • δ ~1.1-1.2 ppm (t, 3H): The methyl protons of the ethoxy group (-O-CH₂-CH₃).

  • NH proton: The signal for the amine proton can be broad and its chemical shift is dependent on the solvent and concentration. In the hydrochloride salt, this proton will be present as -NH₂⁺-.

¹³C NMR (Predicted):

  • δ ~75-77 ppm: The carbon at the C4 position (C-O).

  • δ ~63-65 ppm: The methylene carbon of the ethoxy group (-O-CH₂-CH₃).

  • δ ~44-46 ppm: The carbons at the C2 and C6 positions.

  • δ ~32-34 ppm: The carbons at the C3 and C5 positions.

  • δ ~15-17 ppm: The methyl carbon of the ethoxy group (-O-CH₂-CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-ethoxypiperidine, under electrospray ionization (ESI), the expected parent ion would be the protonated molecule [M+H]⁺.

  • Predicted [M+H]⁺: m/z = 130.12

Expected Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[2] Common fragments would likely arise from the loss of the ethyl group, the ethoxy group, or through ring-opening mechanisms.

Workflow for Analytical Characterization

G Synthesized_Product 4-Ethoxypiperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Synthesized_Product->Purity_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Verification Purity Verification Purity_Analysis->Purity_Verification

Caption: Analytical workflow for synthesized 4-ethoxypiperidine HCl.

Applications in Research and Drug Development

The 4-substituted piperidine motif is a key pharmacophore in a multitude of drugs, particularly those targeting the central nervous system.[2] The introduction of a 4-alkoxy group can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

Central Nervous System (CNS) Disorders

Piperidine derivatives are integral to the development of treatments for a range of CNS disorders, including schizophrenia, dementia, and depression.[3] The 4-ethoxypiperidine moiety can serve as a scaffold to orient other functional groups in a way that allows for optimal interaction with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. The ether linkage is generally more metabolically stable than an ester or a free hydroxyl group, which can be advantageous for developing drugs with improved bioavailability and duration of action.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large and important family of drug targets.[10] 4-substituted piperidines are frequently employed in the design of ligands for various GPCRs, including opioid, muscarinic, and dopamine receptors. The 4-ethoxy group can influence ligand binding by participating in hydrophobic interactions within the receptor's binding pocket or by acting as a hydrogen bond acceptor. Its size and flexibility can be optimized to achieve desired selectivity and potency for a specific receptor subtype.

As a Synthetic Intermediate

Beyond its direct incorporation into bioactive molecules, this compound is a valuable intermediate for further chemical modifications. The secondary amine provides a reactive handle for N-alkylation, N-acylation, or reductive amination, allowing for the attachment of a wide variety of substituents to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety profile is expected to be similar to other piperidine hydrochloride salts.

Safety and Handling:

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6][11] If there is a risk of dust formation, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If inhaled: Move the person into fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

  • In case of accidental release: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

  • Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the piperidine nucleus, makes it an attractive building block for creating diverse chemical libraries. The 4-ethoxy substituent offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics.

References

  • Chemistry Steps. The Williamson Ether Synthesis.
  • Coutts, R. T., & Casy, A. F. (1975). Pyridines and Reduced Pyridines of Pharmacological Interest. In The Chemistry of Heterocyclic Compounds (pp. 445-524). John Wiley & Sons, Ltd.
  • Grokipedia. Williamson ether synthesis.
  • Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride. (2024).
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • PubChem. 4-Ethylpiperidine hydrochloride.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. Williamson ether synthesis.
  • EPO Patent. PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT FOR TREATMENT OF DISEASE INVOLVING CENTRAL NERVOUS SYSTEM DISORDERS. (2009).
  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014).
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025).
  • PubMed. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • ACS Publications. 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021).
  • PubMed Central. How ligands illuminate GPCR molecular pharmacology. (2018).
  • Google Patents.
  • PubMed Central. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. (2019).

Sources

An In-depth Technical Guide to 4-Ethoxypiperidine Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-ethoxypiperidine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, outline robust synthetic and analytical methodologies, and explore its strategic application in medicinal chemistry. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough understanding for practical application.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure containing a nitrogen atom allows for precise three-dimensional arrangements of substituents, making it an ideal framework for optimizing interactions with biological targets.[1] The nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions, while the carbon backbone provides a versatile platform for functionalization. The introduction of a substituent at the 4-position, such as an ethoxy group, significantly modulates the molecule's physicochemical properties, including lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

This compound is comprised of a central piperidine ring with an ethoxy group (-OCH₂CH₃) attached to the fourth carbon atom. The molecule is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility by protonating the basic piperidine nitrogen.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol Calculated
IUPAC Name 4-ethoxypiperidine;hydrochloride
CAS Number 86797-90-0
Appearance Typically an off-white to white solidGeneral Knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanolGeneral Knowledge

Synthesis and Mechanistic Considerations

The synthesis of 4-substituted piperidines is a well-established field in organic chemistry, with numerous strategies available.[3][4][5] A common and efficient route to this compound involves the Williamson ether synthesis starting from a readily available precursor, N-protected 4-hydroxypiperidine, followed by deprotection and salt formation.

The choice of an N-protecting group, such as tert-butyloxycarbonyl (Boc), is critical. The Boc group prevents the basic piperidine nitrogen from interfering with the etherification step (i.e., acting as a competing nucleophile) and is readily cleaved under acidic conditions, which conveniently allows for simultaneous hydrochloride salt formation.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine or sodium bicarbonate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, often as a white solid which can be used without further purification.[6]

Step 2: Williamson Ether Synthesis

  • Dissolve the N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.

  • After stirring for 30-60 minutes at 0 °C, add iodoethane or bromoethane (1.5 eq) dropwise.

  • Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain tert-butyl 4-ethoxypiperidine-1-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-ethoxypiperidine (1.0 eq) in a minimal amount of a solvent such as 1,4-dioxane or diethyl ether.

  • Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (or bubble HCl gas through the solution) in excess.

  • Stir the reaction at room temperature for 2-4 hours. A precipitate of this compound will typically form.[7]

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B C N-Boc-4-ethoxypiperidine B->C D 4-Ethoxypiperidine HCl C->D reagent1 Boc₂O, Base reagent2 1. NaH 2. CH₃CH₂I reagent3 HCl (in Dioxane)

Caption: Synthetic route to this compound.

Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic techniques are essential for validating the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR ~1.2 ppm (t, 3H): Methyl protons of the ethoxy group. ~1.5-2.2 ppm (m, 4H): Piperidine ring protons at C2/C6 and C3/C5 (axial & equatorial). ~3.0-3.6 ppm (m, 5H): Piperidine ring protons at C2/C6 and the methine proton at C4. ~3.5 ppm (q, 2H): Methylene protons of the ethoxy group. ~9.0 ppm (br s, 2H): Ammonium protons (N-H₂⁺). Note: Chemical shifts are approximate and solvent-dependent.
¹³C NMR ~15 ppm: Methyl carbon of the ethoxy group. ~30-35 ppm: C3 and C5 of the piperidine ring. ~42-45 ppm: C2 and C6 of the piperidine ring. ~64 ppm: Methylene carbon of the ethoxy group. ~74-76 ppm: C4 of the piperidine ring. Note: Data from analogous structures like 4-hydroxypiperidine can be used for estimation.[8][9]
FT-IR (KBr) ~2700-3000 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt. ~2850-2950 cm⁻¹: C-H stretching (aliphatic). ~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkage.
Mass Spec (ESI+) [M+H]⁺ peak at m/z ~130.12: Corresponds to the free base (C₇H₁₅NO).

Applications in Drug Discovery and Development

The 4-ethoxypiperidine moiety is a valuable building block for creating analogs of lead compounds, primarily to fine-tune their properties for improved therapeutic potential.

Key Roles in Medicinal Chemistry:

  • Modulation of Lipophilicity: Replacing a polar hydroxyl group (as in 4-hydroxypiperidine) with a more lipophilic ethoxy group can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier. This is a crucial strategy in the development of CNS-active agents.

  • Metabolic Blocking: The ether linkage is generally more resistant to metabolic oxidation than a free hydroxyl group, which can be a site for glucuronidation or sulfation. Incorporating the ethoxy group can thus improve the metabolic stability and prolong the half-life of a drug.

  • Scaffold for Further Elaboration: The core structure serves as a versatile intermediate. The piperidine nitrogen can be functionalized to introduce various side chains, connecting the scaffold to other pharmacophoric elements. This approach is common in the synthesis of ligands for opioid receptors, CCR5 antagonists, and other G-protein coupled receptors.[10][11]

Structure-Property Relationship Logic

SAR_Logic cluster_0 Structural Feature cluster_1 Physicochemical Impact cluster_2 Pharmacological Consequence A 4-Ethoxy Group C Increased Lipophilicity A->C D Improved Metabolic Stability (vs. -OH) A->D B Piperidine Nitrogen E Basicity (pKa) Attachment Point B->E F Enhanced CNS Penetration C->F G Longer Half-Life D->G H Ionic Interactions Pharmacophore Linkage E->H

Caption: Impact of structural features on drug properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15] In case of contact, rinse the affected area immediately with plenty of water.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[13]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, the predictable influence of its ethoxy group on molecular properties make it an invaluable intermediate. By providing a means to enhance lipophilicity and block metabolic pathways, this building block enables the rational design of drug candidates with improved pharmacokinetic profiles, particularly for challenging targets within the central nervous system. A thorough understanding of its synthesis and characterization, as detailed in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

  • Fleming, F. F., & Yao, L. (2006). Mild general synthesis of 4-substituted piperidines.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Yu, D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3543-3546.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC.
  • Arulkumaran, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
  • Capot Chemical. (2025). MSDS of 4-Ethylpiperidine hydrochloride.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Ethylpiperidine hydrochloride. PubChem.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.
  • Nordmann. (n.d.).
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1049722-82-8(4-[2-(4-ETHOXYPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE) Product Description.
  • D'yachenko, I. A., & Varlamov, A. V. (2021).
  • ChemicalBook. (n.d.).
  • Bao, X., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 925-939.
  • De Risi, C., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 43-57.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 524-529.
  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.
  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.

Sources

Spectroscopic Unveiling of 4-Ethoxypiperidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-ethoxypiperidine hydrochloride, a key building block in contemporary drug discovery and development. In the absence of extensive publicly available experimental spectra for this specific salt, this guide synthesizes data from closely related analogs, predictive models, and established spectroscopic principles to offer a robust and reliable interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as an essential resource for researchers in positive identification, quality control, and methodological development involving this compound.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in the design of central nervous system (CNS) agents, analgesics, and beyond. The introduction of an ethoxy group at the 4-position modulates the lipophilicity and metabolic stability of the piperidine ring, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

As with any synthetic intermediate destined for pharmaceutical use, rigorous characterization is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, providing unambiguous confirmation of the molecular structure and ensuring purity. This guide delves into the expected spectroscopic signatures of this compound, providing a detailed rationale for the interpretation of its spectral data.

Molecular Structure and Conformation

To understand the spectroscopic data, it is crucial to first visualize the molecule. This compound exists as a protonated piperidinium ion with a chloride counter-ion. The piperidine ring will predominantly adopt a chair conformation to minimize steric strain. The ethoxy substituent at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position being sterically favored.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Due to the protonation of the piperidine nitrogen, the protons on the adjacent carbons (C2 and C6) will be deshielded and appear at a lower field compared to the free base.

Predicted ¹H NMR Data (in D₂O, referenced to TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.7q2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a quartet by the neighboring methyl protons.
~3.3 - 3.5m1HH -4The proton at the 4-position is deshielded by the adjacent ether oxygen.
~3.0 - 3.2m4HH -2ax, H -6ax, H -2eq, H -6eqProtons on the carbons adjacent to the positively charged nitrogen are significantly deshielded. The axial and equatorial protons will likely be non-equivalent, leading to a complex multiplet.
~1.9 - 2.1m2HH -3eq, H -5eqEquatorial protons at the 3 and 5 positions.
~1.6 - 1.8m2HH -3ax, H -5axAxial protons at the 3 and 5 positions, typically shifted upfield relative to their equatorial counterparts.
~1.2t3H-O-CH₂-CH₃ The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons.
Broads2HN⁺H₂ Protons on the nitrogen will be exchangeable and may appear as a broad singlet. Its chemical shift can be variable depending on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in D₂O, referenced to TMS)

Chemical Shift (δ, ppm)AssignmentRationale
~75 - 78C -4The carbon atom bearing the electron-withdrawing ethoxy group will be significantly deshielded.
~63 - 66-O-CH₂ -CH₃The carbon of the methylene group in the ethoxy substituent is deshielded by the adjacent oxygen.
~45 - 48C -2, C -6The carbons adjacent to the protonated nitrogen are deshielded.
~30 - 33C -3, C -5The carbons at the 3 and 5 positions of the piperidine ring.
~15 - 18-O-CH₂-CH₃ The methyl carbon of the ethoxy group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the secondary amine hydrochloride, C-O stretching of the ether, and various C-H and C-N vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2700 - 2400Broad, StrongN⁺-H stretchThe stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad and strong absorption.
~2950 - 2850Medium to StrongC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the piperidine ring and the ethoxy group.
~1600 - 1500Medium to WeakN-H bendBending vibration of the N-H bonds.
~1150 - 1050StrongC-O-C stretch (asymmetric)The asymmetric stretching of the ether linkage is a characteristic and strong absorption[1][2].
~1100 - 1000MediumC-N stretchStretching vibration of the carbon-nitrogen bond.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Grind a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecule of the free base. Electron Ionization (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrometry Data (ESI-MS)

  • [M+H]⁺: The most prominent ion observed would be the protonated molecule of the free base (4-ethoxypiperidine), with an m/z corresponding to its molecular weight plus a proton. The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 130 .

Predicted Key Fragmentation Pathways (EI-MS)

Under the higher energy conditions of EI-MS, the molecular ion would be less abundant, and several characteristic fragmentation pathways are expected:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of an ethyl radical from the piperidine ring.

  • Loss of the Ethoxy Group: Cleavage of the C4-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃).

  • Ring Opening and Fragmentation: The piperidine ring can undergo various ring-opening and subsequent fragmentation pathways.

  • N-Dealkylation: While there are no N-alkyl groups to be cleaved in the parent piperidine, this is a common fragmentation pathway for N-substituted piperidines and is an important consideration in the analysis of related compounds[3][4].

MS_Fragmentation cluster_main Key Fragmentation Pathways of 4-Ethoxypiperidine M [C₇H₁₅NO]⁺ m/z 129 F1 [C₅H₁₀N]⁺ m/z 84 (Loss of C₂H₅O•) M->F1 - C₂H₅O• F2 [C₆H₁₂NO]⁺ m/z 114 (Loss of CH₃•) M->F2 - CH₃• F3 [C₅H₁₂N]⁺ m/z 86 (α-cleavage) M->F3 - C₂H₃O•

Caption: Proposed key fragmentation pathways for 4-ethoxypiperidine in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Instrument Setup:

    • ESI-MS: Use a mass spectrometer equipped with an electrospray ionization source. The analysis is typically performed in positive ion mode.

    • EI-MS: Use a mass spectrometer with an electron ionization source. The standard electron energy is 70 eV.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion (or protonated molecule) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The presented data tables, interpretations, and experimental protocols offer a valuable resource for researchers working with this important synthetic building block, ensuring its correct identification and quality assessment in the pursuit of novel therapeutics. As experimental data for this specific compound becomes more widely available, this guide can serve as a foundational reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hambrock, A., & Hamscher, G. (2013). Mild and functional group-tolerant aerobic N-dealkylation of tertiary amines promoted by photoredox catalysis. The Journal of Organic Chemistry, 78(13), 6889-6895. [Link]
  • Gore, P. M., & Jones, K. (2010). N-Dealkylation of amines. Molecules, 15(8), 5303-5337. [Link]
  • PubChem. (n.d.). 4-Methoxypiperidine.
  • Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941–952. [Link]
  • LibreTexts. (2023, September 20). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

The Solubility Profile of 4-Ethoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-ethoxypiperidine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive empirical data in publicly accessible literature, this paper synthesizes information from structurally analogous compounds and fundamental physicochemical principles to construct a predictive profile. We will explore the structural and physicochemical properties of this compound, its anticipated solubility in aqueous and organic solvents, and the critical influence of pH. Furthermore, this guide details standardized experimental protocols for the precise determination of both thermodynamic and kinetic solubility, providing a practical framework for researchers. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and formulation, enabling informed decision-making in the development of therapeutics incorporating this moiety.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance. For orally administered therapeutics, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability. Therefore, a thorough understanding of a compound's solubility profile is paramount for successful drug development.

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of basic compounds like 4-ethoxypiperidine. This guide will provide an in-depth examination of the factors governing the solubility of this specific compound, offering a predictive yet scientifically grounded perspective for researchers.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The following table summarizes the key physicochemical properties of this compound, including an estimated pKa value derived from analogous structures.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₁₆ClNO-
Molecular Weight 165.66 g/mol -
Appearance Expected to be a white to off-white crystalline solid.General property of amine hydrochlorides.
pKa (Estimated) 10.5 - 11.0The pKa of the parent piperidine is approximately 11.2. The ethoxy group at the 4-position is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the piperidinyl nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine.
Hydrogen Bonding The protonated nitrogen acts as a hydrogen bond donor, and the ether oxygen can act as a hydrogen bond acceptor.Structural analysis.
Polar Surface Area (PSA) The presence of the nitrogen and oxygen atoms contributes to a moderate polar surface area, influencing interactions with polar solvents.Structural analysis.

Predicted Solubility Profile

The solubility of this compound is anticipated to be significant in polar solvents, a characteristic enhanced by its salt form. The following sections provide a detailed prediction of its solubility in various solvent classes.

Aqueous Solubility

As a hydrochloride salt of a secondary amine, this compound is expected to exhibit high aqueous solubility . The protonated piperidinium ion can readily participate in hydrogen bonding with water molecules, facilitating its dissolution. The presence of the ethoxy group, while adding some hydrophobic character compared to piperidine itself, is unlikely to drastically reduce aqueous solubility, especially in the salt form.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the solute.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted in these solvents. The ability of alcohols to form hydrogen bonds with both the protonated amine and the chloride counter-ion will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good to high solubility is expected. These solvents can effectively solvate the cation through dipole-dipole interactions. For instance, 4-anilinopiperidine hydrochloride shows a solubility of 10 mg/mL in DMSO.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is anticipated. The ionic nature of the hydrochloride salt and the overall polarity of the molecule are incompatible with non-polar environments.

The following table provides an estimated qualitative solubility profile for this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)HighIonic salt form, hydrogen bonding potential.
Polar Protic Ethanol, Methanol, IsopropanolHighHydrogen bonding with both cation and anion.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions.
Non-Polar Hexane, Toluene, Diethyl EtherLow / InsolubleMismatch in polarity.
The Critical Influence of pH on Solubility

The solubility of this compound is expected to be highly pH-dependent. As the hydrochloride salt of a weak base, its solubility will be greatest in acidic to neutral conditions where the piperidine nitrogen is predominantly protonated.

The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. For 4-ethoxypiperidine, the equilibrium between the protonated (BH⁺) and free base (B) forms is as follows:

C₇H₁₅NO + H₂O ⇌ C₇H₁₆NO⁺ + OH⁻

In acidic solutions (pH < pKa), the equilibrium will shift to the left, favoring the protonated, more water-soluble form. Conversely, as the pH increases above the pKa, the compound will deprotonate to the free base, which is expected to be significantly less water-soluble due to the loss of the ionic charge and reduced hydrogen bonding capacity with water. This can lead to precipitation of the free base from the solution. The solubility of compounds with a basic anion generally increases in acidic solutions.

The following Graphviz diagram illustrates the relationship between pH and the ionization state of 4-ethoxypiperidine.

pH_Solubility cluster_pH pH Scale cluster_Form Dominant Species Low_pH Low pH (Acidic) pH < pKa Protonated Protonated Form (Salt) [C7H16NO]⁺Cl⁻ (High Aqueous Solubility) Low_pH->Protonated Favors Neutral_pH Neutral pH pH ≈ 7.4 High_pH High pH (Basic) pH > pKa Free_Base Free Base Form C7H15NO (Low Aqueous Solubility) High_pH->Free_Base Favors Protonated->Free_Base Equilibrium shifts with pH

Caption: pH-dependent equilibrium of 4-ethoxypiperidine.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following sections outline standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature and is a critical parameter for understanding the intrinsic properties of a drug substance.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the shake-flask method.

Shake_Flask_Workflow Start Start: Excess Compound + Solvent Equilibration Equilibration (e.g., 24-48h at constant T) Start->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Quantification Quantification (e.g., HPLC, LC-MS) Phase_Separation->Quantification End Result: Thermodynamic Solubility Quantification->End

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility is often assessed in early drug discovery to quickly evaluate a large number of compounds. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its co-solvent effect.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is then detected by methods such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, solubility profile for this compound. Based on its structure as an amine hydrochloride and data from analogous compounds, it is anticipated to have high solubility in aqueous and polar protic solvents, with a strong dependence on pH. For definitive quantitative data, the experimental protocols outlined herein should be followed. A comprehensive understanding of the solubility of this compound is a critical step in harnessing its full potential in the development of novel therapeutics. Future work should focus on the empirical determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as obtaining an experimental pKa value to refine the pH-solubility profile.

References

  • Fiveable. (n.d.). pH and Solubility. AP Chem.

Sources

4-ethoxypiperidine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxypiperidine Hydrochloride

Introduction: Contextualizing the Compound

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development, frequently serving as crucial building blocks in the synthesis of novel therapeutic agents.[1] Derivatives of piperidine have been explored for a wide range of applications, including the development of potent analgesics and compounds for neuroscience research.[1][2][3] Given its role as a synthetic intermediate, laboratory personnel must possess a thorough understanding of its hazard profile and the requisite safety protocols to mitigate risk during handling, storage, and disposal.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a self-validating framework for safety, grounded in the physicochemical and toxicological properties of the compound. By understanding the causality behind each safety recommendation, professionals can cultivate an environment of proactive risk management.

Section 1: Hazard Identification and Classification

The foundation of safe handling is a complete understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[4][5]

Table 1: GHS Hazard Identification for this compound

Hazard Class Hazard Statement GHS Code Signal Word Pictogram
Skin Corrosion/IrritationCauses skin irritationH315WarningExclamation Mark
Serious Eye Damage/IrritationCauses serious eye irritationH319WarningExclamation Mark
Specific Target Organ ToxicityMay cause respiratory irritationH335WarningExclamation Mark

The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[4][5] There is currently no data available to indicate other hazards such as carcinogenicity or reproductive toxicity.[6][7]

Section 2: Physicochemical and Toxicological Profile

Understanding the physical properties of a chemical is critical for anticipating its behavior in a laboratory setting and for designing appropriate containment and emergency strategies.

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 1122-87-8[4]
Molecular Formula C₇H₁₅NO · HCl[5]
Appearance Solid (hydrate form)[8]
InChI Key XMNZRINCRYWNKJ-UHFFFAOYSA-N[8]
Incompatible Materials Strong oxidizing agents, acids, bases[9]

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] The GHS classification is based on available data, but the absence of comprehensive studies necessitates a conservative approach to handling, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. Symptoms of overexposure to similar compounds may include headache, dizziness, and nausea.[9][10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential for preventing exposure.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, potentially dusty form, is a certified chemical fume hood.[6] This is crucial to mitigate the risk of respiratory irritation (H335) by containing dusts and aerosols at the source.[6] Workstations must also be equipped with easily accessible eyewash stations and safety showers.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 1.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Justification
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and airborne particles causing serious eye irritation (H319).
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be required for large quantities.[4][6]Prevents direct contact that leads to skin irritation (H315). Gloves must be inspected before use.[4]
Respiratory Protection Not typically required if work is conducted in a fume hood. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][6]Prevents inhalation of dust or aerosols that may cause respiratory irritation (H335).
Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling hazardous chemicals like this compound. Each step is a prerequisite for the next, ensuring safety is considered at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS for 4-Ethoxypiperidine HCl B 2. Engineering Controls Verify Fume Hood Certification & Flow A->B C 3. Don PPE Select appropriate gloves, goggles, and lab coat B->C D 4. Aliquot Chemical Work within fume hood. Avoid raising dust. C->D E 5. Perform Experiment Keep containers closed when not in use. D->E F 6. Decontamination Clean work surfaces and equipment. E->F G 7. Doff & Dispose PPE Remove gloves using proper technique. F->G H 8. Waste Disposal Segregate hazardous waste in labeled container. G->H I 9. Personal Hygiene Wash hands thoroughly. H->I

Caption: A validated workflow for handling this compound.

Section 4: Safe Handling and Storage Procedures

Handling
  • Ventilation: Always handle this substance in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid Dust Formation: When handling the solid material, use techniques that avoid the generation of dust.[5][12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[13]

  • Clothing: Contaminated clothing should be removed immediately and laundered before reuse.[4][13]

Storage
  • Container: Store in the original, tightly closed container.[4][5]

  • Conditions: Keep in a dry, cool, and well-ventilated place away from direct sunlight and heat sources.[5][9]

  • Security: The storage area should be secure and accessible only to authorized personnel. Several safety data sheets recommend storing the material locked up.[4][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Section 5: Emergency Procedures

A clear and rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][14]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][14]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill, the following decision-making process should be followed:

G A Spill of 4-Ethoxypiperidine HCl Occurs B Is the spill large or unmanageable? Are you trained to handle it? A->B C YES: Evacuate Area Alert Emergency Services Isolate the hazard B->C Yes D NO: Small, manageable spill B->D No E Don Full PPE (Gloves, Goggles, Respirator if needed) D->E F Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) E->F G Clean-up Carefully sweep or vacuum up material. Avoid generating dust. F->G H Place waste in a sealed, labeled hazardous waste container. G->H I Decontaminate Area Wash spill site with soap and water. H->I J Dispose of waste according to institutional and local regulations. I->J

Sources

The Strategic Deployment of 4-Ethoxypiperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of clinically successful drugs.[1] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure for targeting a wide array of biological entities. Among its many derivatives, 4-ethoxypiperidine hydrochloride has emerged as a particularly valuable building block. This guide provides a comprehensive analysis of its synthesis, chemical properties, and strategic applications in drug discovery, with a focus on its role in the development of Central Nervous System (CNS) agents and other therapeutics. Through an examination of key synthetic transformations and relevant case studies, we will elucidate the rationale behind its use and its impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Introduction: The Piperidine Scaffold and the Significance of 4-Position Substitution

The six-membered saturated heterocycle, piperidine, is a recurring motif in over twenty classes of pharmaceuticals.[1] Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The nitrogen atom provides a handle for modulating basicity and introducing a wide range of functionalities, thereby influencing a compound's solubility, metabolic stability, and receptor affinity.[2]

Substitution at the 4-position of the piperidine ring is a common strategy to introduce diversity and tailor the properties of a drug candidate. The substituent at this position can project into solvent-exposed regions or interact with specific pockets within a receptor binding site. The nature of this substituent—be it a polar group like a hydroxyl or a more lipophilic moiety—can significantly impact the overall physicochemical profile of the molecule, including its ability to cross the blood-brain barrier (BBB), a critical attribute for CNS-active drugs.[3]

The 4-ethoxy group, in particular, offers a unique combination of properties. It is a hydrogen bond acceptor and introduces a degree of lipophilicity that is often favorable for BBB penetration. Compared to a hydroxyl group, the ethyl ether is less prone to certain metabolic transformations and can offer improved metabolic stability.

Physicochemical and Spectroscopic Profile of this compound

This compound (CAS No. 1122-87-8) is a white to off-white solid at ambient temperature, a property confirmed by supplier data.[4][5] Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols.

PropertyValueSource
CAS Number 1122-87-8[4]
Molecular Formula C₇H₁₆ClNO[4]
Molecular Weight 165.66 g/mol [4]
Physical Form Solid[4]
Appearance White powder[5]
Purity ≥95%[4]
Storage Ambient Temperature[4]

Expected ¹H NMR Spectral Features (in D₂O):

  • Triplet (δ ~1.2 ppm): Corresponding to the methyl protons of the ethoxy group.

  • Quartet (δ ~3.6 ppm): Corresponding to the methylene protons of the ethoxy group.

  • Multiplets (δ ~2.0-3.5 ppm): Corresponding to the piperidine ring protons and the proton at the 4-position.

Expected IR Spectral Features:

  • C-O-C stretch: A prominent band in the region of 1050-1150 cm⁻¹.

  • N-H stretch (as the hydrochloride salt): A broad absorption in the range of 2400-3200 cm⁻¹.

  • C-H stretches: Absorptions in the 2800-3000 cm⁻¹ region.

Synthesis of the Building Block

The most common and logical synthetic route to this compound is via the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine derivative.[9][10] This method offers a straightforward and high-yielding pathway to the desired ether.

General Synthetic Pathway

The synthesis can be conceptualized in three main steps:

  • N-Protection of 4-Hydroxypiperidine: To prevent N-alkylation in the subsequent etherification step, the secondary amine of 4-hydroxypiperidine is first protected, commonly with a Boc (tert-butoxycarbonyl) group.

  • Williamson Ether Synthesis: The protected 4-hydroxypiperidine is then deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile then displaces a halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether.[10]

  • Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane), which concurrently forms the desired hydrochloride salt.

Synthesis of this compound 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, base N-Boc-4-ethoxypiperidine N-Boc-4-ethoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-ethoxypiperidine 1. NaH 2. Et-I 4-Ethoxypiperidine HCl 4-Ethoxypiperidine HCl N-Boc-4-ethoxypiperidine->4-Ethoxypiperidine HCl HCl in Dioxane

Caption: General synthetic scheme for this compound.

Core Reactions and Synthetic Utility in Medicinal Chemistry

As a secondary amine, this compound is a versatile building block for introducing the 4-ethoxypiperidine moiety into more complex molecules. The primary modes of its incorporation are through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces a substituent on the piperidine nitrogen, a common strategy for modulating a compound's pharmacological properties.

  • Direct Alkylation: This involves the reaction of 4-ethoxypiperidine (as the free base) with an alkyl halide in the presence of a non-nucleophilic base. The base is crucial to neutralize the hydrohalic acid formed during the reaction.[11]

  • Reductive Amination: This is often the preferred method for N-alkylation as it avoids the potential for over-alkylation that can occur with direct alkylation.[12] The reaction proceeds by forming an iminium ion intermediate between 4-ethoxypiperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12]

N-Alkylation of 4-Ethoxypiperidine cluster_0 Direct Alkylation cluster_1 Reductive Amination 4-Ethoxypiperidine 4-Ethoxypiperidine N-Alkyl-4-ethoxypiperidine N-Alkyl-4-ethoxypiperidine 4-Ethoxypiperidine->N-Alkyl-4-ethoxypiperidine R-X, Base 4-Ethoxypiperidine_RA 4-Ethoxypiperidine Iminium_Ion Iminium Ion 4-Ethoxypiperidine_RA->Iminium_Ion Aldehyde/Ketone R'COR'' Aldehyde/Ketone->Iminium_Ion N-Alkyl-4-ethoxypiperidine_RA N-Alkyl-4-ethoxypiperidine Iminium_Ion->N-Alkyl-4-ethoxypiperidine_RA NaBH(OAc)3 N-Acylation of 4-Ethoxypiperidine cluster_0 With Acyl Chloride cluster_1 Amide Coupling 4-Ethoxypiperidine_AC 4-Ethoxypiperidine N-Acyl-4-ethoxypiperidine_AC N-Acyl-4-ethoxypiperidine 4-Ethoxypiperidine_AC->N-Acyl-4-ethoxypiperidine_AC Acyl_Chloride RCOCl Acyl_Chloride->N-Acyl-4-ethoxypiperidine_AC 4-Ethoxypiperidine_Coup 4-Ethoxypiperidine N-Acyl-4-ethoxypiperidine_Coup N-Acyl-4-ethoxypiperidine 4-Ethoxypiperidine_Coup->N-Acyl-4-ethoxypiperidine_Coup Carboxylic_Acid RCOOH Carboxylic_Acid->N-Acyl-4-ethoxypiperidine_Coup Coupling Agent

Caption: Common N-acylation methods for 4-ethoxypiperidine.

Applications in Drug Discovery: A Focus on CNS and Opioid Receptor Modulation

The physicochemical properties of the 4-ethoxypiperidine moiety make it an attractive component for CNS-active agents, where the ability to cross the blood-brain barrier is paramount. [3]The ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability that can be advantageous for interacting with CNS targets.

While specific, named drugs containing the 4-ethoxypiperidine scaffold are not prevalent in the public domain, its utility is demonstrated in the patent literature and in structure-activity relationship (SAR) studies of related compounds. For instance, patents describing 4-substituted piperidines for the inhibition of serotonin and/or noradrenaline reuptake suggest the potential application of 4-ethoxypiperidine derivatives in the treatment of depression and other CNS disorders. [13] The piperidine ring is a well-established pharmacophore in the design of opioid receptor modulators. [14][15]The substitution at the 4-position can influence the ligand's affinity and selectivity for the μ, δ, and κ opioid receptors. The ethoxy group at this position can engage in specific interactions within the receptor binding pocket, potentially contributing to a desired pharmacological profile. For example, in the development of CCR5 receptor antagonists for HIV treatment, it was found that small alkyl substitutions on an oxime attached to a piperidine ring, such as an ethoxy group, were well-tolerated and contributed to potent antagonism. [16]This highlights the compatibility of the ethoxy group within a receptor binding site and its potential to fine-tune ligand-receptor interactions.

Furthermore, 4-hydroxypiperidine, the precursor to 4-ethoxypiperidine, is a known building block in the synthesis of ligands for the sigma non-opioid intracellular receptor 1 (σ₁ receptor) and is a metabolite of certain synthetic opioids like fentanyl derivatives. [14][17]This underscores the relevance of the 4-substituted piperidine core in the broader field of pain and CNS drug discovery.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable through established methods, and its secondary amine functionality allows for straightforward incorporation into a wide range of molecular scaffolds via N-alkylation and N-acylation. The 4-ethoxy group imparts a unique set of physicochemical properties that can enhance metabolic stability and facilitate penetration of the blood-brain barrier, making it a particularly useful component in the design of CNS-active agents.

While the full potential of this building block may not yet be realized in currently marketed drugs, its presence in the patent literature and its structural similarity to moieties in successful drug candidates suggest that it will continue to be a valuable tool for medicinal chemists. Future work will likely focus on further exploring the SAR of the 4-ethoxy group in various therapeutic contexts and leveraging its properties to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • NIST. N-Ethyl-4-hydroxypiperidine. [Link]
  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883–1887.
  • McCormick, D. A., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 43(16), 3057–3065.
  • Google Patents. (2002). New 4 - substituted piperidines.
  • Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(15), 4825.
  • Palani, A., et al. (2004). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of medicinal chemistry, 47(10), 2518–2536.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31215–31245.
  • Google Patents. (1974).
  • Wikipedia. Williamson ether synthesis. [Link]
  • Google Patents. (1985).
  • BioBlocks. Building Blocks. [Link]
  • Google Patents. (1960).
  • Berque-Bestel, I., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 5, 36.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • PubChem. 4-Ethylpiperidine hydrochloride. [Link]
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548–551.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 8(1), 1–35.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
  • ChemBK.
  • UNODC. (2022).
  • U.S. Drug Enforcement Administration. New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Office of Justice Programs. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells. [Link]
  • Khan Academy. Williamson ether synthesis. [Link]
  • Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands.
  • Khan Academy. Williamson ether synthesis (video). [Link]
  • LookChem.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2).
  • Al-Ghorbani, M., et al. (2025). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). Archiv der Pharmazie.
  • Preprints.org. (2024).
  • Kobarfard, F., et al. (2014). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 141–153.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of medicinal chemistry, 47(25), 6338–6348.
  • Chen, S., et al. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS chemical neuroscience, 16(7), 1247–1250.

Sources

A Senior Application Scientist's Guide to the Preliminary Investigation of 4-Ethoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 4-Alkoxypiperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a remarkable number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design. The introduction of a 4-alkoxy substituent, as in our parent compound 4-ethoxypiperidine, further refines the scaffold's properties. This addition can modulate lipophilicity, introduce a hydrogen bond acceptor, and subtly alter the ring's electronic environment, making it a privileged structure for probing interactions with biological targets.

This guide eschews a simple recitation of protocols. Instead, it offers a strategic framework for the preliminary investigation of novel 4-ethoxypiperidine hydrochloride derivatives. As a Senior Application Scientist, my objective is to illuminate not only the "how" but, more critically, the "why" behind each experimental decision, from synthetic strategy to analytical validation. We will treat each step as part of a self-validating system, ensuring that the data generated is robust, reliable, and serves as a solid foundation for further drug development efforts.

Chapter 1: Strategic Design and Synthesis of Derivatives

The secondary amine of the 4-ethoxypiperidine core is our primary handle for chemical modification. The hydrochloride salt form ensures stability and enhances water solubility, but for most synthetic transformations, it must first be neutralized to the free base. The two most direct and versatile pathways for derivatization are N-alkylation and N-acylation. The choice between them is dictated by the desired properties of the final compound.

  • N-Alkylation/Arylation: Introduces basic or neutral substituents, maintaining or modulating the basicity of the piperidine nitrogen. This is crucial for targets requiring a cationic or basic interaction.

  • N-Acylation: Introduces a non-basic amide linkage. This is often used to create neutral compounds, probe for interactions with hydrogen-bond donors, or act as a rigid linker to other pharmacophoric elements.

1.1 Key Synthetic Methodologies

For the synthesis of N-alkyl derivatives, reductive amination is frequently the method of choice over direct alkylation with alkyl halides.[3][4]

Causality Behind the Choice: Direct alkylation can be difficult to control, often leading to a mixture of the desired secondary amine, unreacted starting material, and over-alkylation to the quaternary ammonium salt.[5] Reductive amination, conversely, is a two-step, one-pot process that offers superior control and often higher yields of the desired tertiary amine.[3][6] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[6] This method is exceptionally versatile, accommodating a wide range of aldehydes and ketones.[7]

G cluster_0 Strategic Decision: N-Substitution cluster_1 Synthetic Pathways cluster_2 Product Class Start 4-Ethoxypiperidine (Free Base) Decision Desired Moiety? Start->Decision ReductiveAmination Reductive Amination (Aldehyde/Ketone) Decision->ReductiveAmination Alkyl / Aryl Acylation Acylation (Acyl Chloride/Anhydride) Decision->Acylation Acyl TertiaryAmine N-Alkyl/Aryl Derivative (Tertiary Amine) ReductiveAmination->TertiaryAmine Amide N-Acyl Derivative (Amide) Acylation->Amide

Caption: Decision tree for selecting a synthetic strategy.

Chapter 2: Synthesis and Purification Workflow: A Case Study

To illustrate the practical application of these principles, we will detail the synthesis of a representative derivative: 1-Benzyl-4-ethoxypiperidine .

2.1 Detailed Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating by including in-process checks and defining clear endpoints.

Objective: To synthesize 1-Benzyl-4-ethoxypiperidine from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Free Base Generation:

    • Suspend this compound (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) and stir for 20 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free secondary amine, which is necessary for the reaction. A slight excess of base ensures complete neutralization.

  • Imine/Iminium Formation:

    • To the stirred suspension, add benzaldehyde (1.05 eq). The slight excess of the aldehyde helps to drive the reaction to completion.

    • Stir the mixture at room temperature for 1 hour. During this time, the amine and aldehyde condense to form a hemiaminal, which then dehydrates to an iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes, minimizing the side-reaction of reducing the starting benzaldehyde.[8] The reaction is exothermic; portion-wise addition helps control the temperature.

    • Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution. This neutralizes the acidic byproducts and any remaining reducing agent.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product.

2.2 Data Presentation: Reaction Optimization

The following table summarizes hypothetical results from an optimization study, demonstrating how systematic variation of parameters can improve reaction outcomes.

Entry Reducing Agent Solvent Equivalents of Aldehyde Yield (%) Purity (by HPLC, %)
1NaBH₄Methanol1.06588
2NaBH₃CNMethanol1.07892
3NaBH(OAc)₃DCM1.059197
4NaBH(OAc)₃DCM1.59096 (Side products observed)

Analysis: The data clearly indicates that sodium triacetoxyborohydride in DCM provides the optimal balance of yield and purity (Entry 3). Using a less selective reducing agent like NaBH₄ (Entry 1) or a different solvent system can lead to lower efficacy. A large excess of aldehyde (Entry 4) does not improve the yield and may complicate purification.

G Start Start: 4-Ethoxypiperidine HCl + Benzaldehyde in DCM Step1 Step 1: Neutralization Add Triethylamine Stir 20 min Start->Step1 Step2 Step 2: Iminium Formation Stir 1 hour Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)₃ Stir 12-16 hours Step2->Step3 Step4 Step 4: Quench & Workup Add sat. NaHCO₃ Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Step4->Step5 End End Product: 1-Benzyl-4-ethoxypiperidine Step5->End G cluster_0 Analytical Inputs cluster_1 Validation Logic cluster_2 Conclusion NMR NMR Spectroscopy (¹H, ¹³C) Structure Correct Covalent Structure? NMR->Structure MS Mass Spectrometry (ESI-MS) MW Correct Molecular Weight? MS->MW HPLC HPLC-UV Purity Purity > 95%? HPLC->Purity Structure->MW Confirms MW->Purity Confirms Validated Compound Validated (Ready for Screening) Purity->Validated Yes

Sources

The Strategic Integration of 4-Ethoxypiperidine Hydrochloride in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Synthetic Chemists

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in the design of bioactive molecules, with a significant footprint in both pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in the quest for novel active ingredients. This technical guide delves into the specific applications and strategic advantages of a particularly valuable, yet underexplored, building block: 4-ethoxypiperidine hydrochloride (CAS No: 152135-08-5) . We will explore its role as a versatile intermediate in the synthesis of innovative fungicides, herbicides, and insecticides. This document provides a comprehensive overview of its synthesis, reactivity, and profound implications for structure-activity relationship (SAR) studies, supported by detailed experimental protocols and workflow visualizations to empower researchers in their discovery endeavors.

The Piperidine Moiety in Agrochemicals: A Privileged Scaffold

The prevalence of the piperidine ring in successful agrochemicals is a testament to its advantageous physicochemical properties.[1] It serves as a robust framework that can be strategically functionalized to optimize biological activity, selectivity, and pharmacokinetic properties. Commercial agrochemicals such as the fungicide fenpropidin and the insecticide spiropidion feature the piperidine core, highlighting its role in creating market-leading products.[1] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's interaction with its biological target, a critical aspect of modern agrochemical design.

This compound: Physicochemical Properties and Synthetic Rationale

This compound is the hydrochloride salt of 4-ethoxypiperidine. The hydrochloride form enhances stability and water solubility, simplifying handling and formulation in aqueous reaction media.

PropertyValue
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

The 4-ethoxy group is a key feature, introducing a flexible ether linkage that can significantly influence the molecule's properties. Compared to a simple hydroxyl group, the ethoxy moiety increases lipophilicity, which can enhance membrane permeability and bioavailability in target organisms. Furthermore, the ether linkage is generally more stable to metabolic degradation than a hydroxyl group, potentially leading to longer-lasting efficacy in the field.

Synthesis of this compound

The synthesis of this compound typically starts from the more readily available 4-hydroxypiperidine. A common synthetic route involves a two-step process: N-protection followed by etherification and deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-ethoxypiperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the crude tert-butyl 4-ethoxypiperidine-1-carboxylate in a solution of hydrochloric acid in 1,4-dioxane (4M).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford this compound as a solid.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Etherification cluster_step3 Step 3: Deprotection cluster_product Final Product 4-Hydroxypiperidine 4-Hydroxypiperidine BocProtection Boc₂O, Et₃N, DCM 4-Hydroxypiperidine->BocProtection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine BocProtection->N-Boc-4-hydroxypiperidine Etherification 1. NaH, THF 2. Ethyl Iodide N-Boc-4-ethoxypiperidine N-Boc-4-ethoxypiperidine Etherification->N-Boc-4-ethoxypiperidine Deprotection HCl in Dioxane 4-Ethoxypiperidine_HCl 4-Ethoxypiperidine Hydrochloride Deprotection->4-Ethoxypiperidine_HCl N-Boc-4-hydroxypiperidine->Etherification N-Boc-4-ethoxypiperidine->Deprotection

Applications in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The primary utility of this compound in agrochemical research is as a nucleophilic building block. The secondary amine of the piperidine ring is readily available for reaction after neutralization of the hydrochloride salt.

Fungicide Synthesis

Many modern fungicides incorporate a piperidine or related heterocyclic moiety. The fungicidal activity of piperidine-containing compounds is well-documented, with some derivatives exhibiting excellent efficacy against a range of plant pathogens.[3] this compound can be used to introduce the 4-ethoxypiperidinyl group into a larger molecule, potentially enhancing its fungicidal properties.

A plausible synthetic strategy involves the N-arylation or N-alkylation of 4-ethoxypiperidine with a suitable electrophilic partner that is part of a fungicidal pharmacophore.

Experimental Protocol: N-Arylation for Fungicide Synthesis

  • In a reaction vessel, suspend this compound (1.0 eq) and a substituted 2-chloropyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.5 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Heat the mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired N-aryl-4-ethoxypiperidine derivative.

FungicideSynthesis 4-Ethoxypiperidine 4-Ethoxypiperidine Reaction N-Arylation (Base, Heat) 4-Ethoxypiperidine->Reaction Fungicidal_Scaffold Fungicidal Scaffold (e.g., 2-Chloropyrimidine) Fungicidal_Scaffold->Reaction Fungicide_Product Novel Fungicide Candidate Reaction->Fungicide_Product

Herbicide Synthesis

The piperidine ring is also found in a number of herbicides.[1] The synthesis of novel herbicides can be approached by incorporating the 4-ethoxypiperidine moiety into structures known to interact with herbicidal targets. For instance, derivatives of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors often contain heterocyclic components.

Insecticide Synthesis

The development of novel insecticides frequently involves the use of piperidine-containing fragments.[4] For example, the neonicotinoid class of insecticides often features a nitrogen-containing heterocycle. This compound can serve as a key intermediate in the synthesis of new insecticidal compounds through N-alkylation with an appropriate electrophile.

Experimental Protocol: N-Alkylation for Insecticide Synthesis

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add a base such as diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Add the electrophilic component, for example, 2-chloro-5-(chloromethyl)pyridine (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain the target insecticide candidate.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4-ethoxypiperidine moiety provides several avenues for SAR exploration:

  • Lipophilicity and Permeability: The ethoxy group increases the lipophilicity of the piperidine ring compared to a hydroxyl or amino substituent. This can lead to improved penetration of the waxy cuticle of plants or the exoskeleton of insects, enhancing bioavailability.

  • Metabolic Stability: The ether linkage of the ethoxy group is generally more resistant to metabolic degradation by plant or insect enzymes compared to more labile functional groups. This can result in a longer half-life of the active ingredient, providing more sustained pest control.

  • Conformational Effects: The 4-ethoxy substituent can influence the conformational preference of the piperidine ring (chair, boat, or twist-boat), which in turn affects the spatial orientation of other substituents and their interaction with the target protein.

  • Hydrogen Bonding: While the ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group, it can still participate in hydrogen bonding interactions within the active site of a target enzyme or receptor.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive secondary amine for straightforward derivatization and a metabolically stable, lipophilic 4-ethoxy group makes it an attractive scaffold for lead discovery and optimization in fungicide, herbicide, and insecticide research. The synthetic protocols and SAR insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising intermediate in the development of the next generation of crop protection agents. The continued exploration of such functionalized scaffolds is crucial for addressing the ongoing challenges of pest resistance and the need for more effective and environmentally benign agrochemical solutions.

References

  • Gao, Y., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2215. [Link]
  • Li, M., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 967735. [Link]
  • Luo, X., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters, 35(7), 109432. [Link]
  • Shavva, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1386. [Link]

Sources

An In-Depth Technical Guide to the Material Science Applications of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxypiperidine hydrochloride is a heterocyclic compound whose unique structural features—a piperidine ring, an ether linkage, and its hydrochloride salt form—make it a compelling building block for advanced materials. While primarily recognized as an intermediate in pharmaceutical synthesis, its potential extends into diverse areas of material science. This guide elucidates the fundamental properties of this compound and explores its proven and potential applications in crystal engineering, corrosion inhibition, and the development of novel porous materials. By synthesizing data from established literature on analogous piperidine derivatives, this document provides a technical framework and field-proven insights for leveraging this versatile molecule in next-generation material design and development.

Core Molecular Profile of this compound

This compound is the salt form of the parent compound 4-ethoxypiperidine, enhancing its stability and solubility in aqueous media. The molecule's structure is centered around a saturated six-membered heterocycle containing a nitrogen atom. The ethoxy group at the 4-position introduces an oxygen heteroatom and a degree of lipophilicity, while the protonated nitrogen of the hydrochloride salt serves as a key hydrogen bond donor. This combination of features dictates its reactivity and intermolecular interaction capabilities.

Table 1: Physicochemical Properties of 4-Ethoxypiperidine and its Hydrochloride Salt

Property4-EthoxypiperidineThis compound HydrateSource
Molecular Formula C₇H₁₅NOC₇H₁₈ClNO₂[1][2][3]
Molecular Weight 129.20 g/mol 183.68 g/mol [1][2]
Appearance Combustible LiquidOff-white to light yellow solid[1][2][4]
InChIKey OYHQAXYDSYSGEI-UHFFFAOYSA-NXMNZRINCRYWNKJ-UHFFFAOYSA-N[1][2]
Key Functional Groups Secondary amine, EtherSecondary ammonium, Ether, Chloride ionN/A

Synthesis and Derivatization: A Versatile Scaffold

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, providing robust pathways to this compound and its derivatives. A common and efficient strategy involves the modification of a precursor like N-Boc-4-hydroxypiperidine, followed by deprotection. The causality behind this choice lies in the Boc (tert-butyloxycarbonyl) group's ability to protect the reactive nitrogen atom during intermediate steps, which can then be cleanly removed under acidic conditions to yield the desired hydrochloride salt.[5]

Experimental Protocol: Synthesis of 4-Substituted Piperidine Hydrochloride

This protocol outlines a general, two-step process analogous to the synthesis of this compound, starting from a commercially available protected piperidinol.

Step 1: Williamson Ether Synthesis (Alkylation of the Hydroxyl Group)

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in a polar aprotic solvent such as anhydrous Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkylating agent (e.g., ethyl iodide, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-4-ethoxypiperidine.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4-ethoxypiperidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or ethyl acetate.[5]

  • Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (excess, ~3-4 eq.).[5]

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.[5]

  • Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Formation Alkoxide Formation N-Boc-4-hydroxypiperidine->Alkoxide Formation NaH, THF N-Boc-4-ethoxypiperidine N-Boc-4-ethoxypiperidine Alkoxide Formation->N-Boc-4-ethoxypiperidine Ethyl Iodide 4-Ethoxypiperidine HCl 4-Ethoxypiperidine HCl N-Boc-4-ethoxypiperidine->4-Ethoxypiperidine HCl HCl in Dioxane N-Boc-4-ethoxypiperidine->4-Ethoxypiperidine HCl

Caption: General synthesis workflow for 4-ethoxypiperidine HCl.

Application Domain 1: Crystal Engineering of Pharmaceutical Cocrystals

Crystal engineering is the rational design of functional solid-state structures.[6] A significant application of this field is the formation of pharmaceutical cocrystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer.[7][8][9] This strategy is employed to enhance the physicochemical properties of an API, such as solubility, stability, and bioavailability, without altering its chemical structure.[6][9][10]

The structure of this compound is well-suited for its use as a coformer. The protonated nitrogen (N-H⁺) is a strong hydrogen bond donor, while the ether oxygen and the chloride counter-ion are effective hydrogen bond acceptors. These features allow it to form robust and predictable non-covalent interactions, known as supramolecular synthons, with various API functional groups (e.g., carboxylic acids, amides, alcohols).[6]

G API Active Pharmaceutical Ingredient (API) -COOH group Cocrystal Improved Cocrystal Enhanced Solubility Improved Stability API->Cocrystal Hydrogen Bonding (Supramolecular Synthon) Coformer 4-Ethoxypiperidine HCl N-H⁺ O Cl⁻ Coformer->Cocrystal G cluster_0 Components Metal Metal Ion (e.g., Zn²⁺, Cr³⁺) MOF {Metal-Organic Framework (MOF) | {Porous Crystalline Structure | Tunable Properties}} Metal->MOF Coordination Ligand Organic Linker Derived from 4-Ethoxypiperidine HCl Ligand->MOF Bonding

Sources

Methodological & Application

Synthesis of 4-ethoxypiperidine hydrochloride from 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxypiperidine Hydrochloride from 4-Hydroxypiperidine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure a successful and safe synthesis.

The synthetic route is strategically designed in three main stages: (1) Protection of the nucleophilic secondary amine of 4-hydroxypiperidine using a tert-butoxycarbonyl (Boc) group, (2) Etherification of the hydroxyl group via a Williamson ether synthesis, and (3) Deprotection of the Boc group with concurrent formation of the hydrochloride salt. This approach allows for regioselective functionalization and ensures high purity of the final product.

Strategic Overview of the Synthesis

The primary challenge in the direct etherification of 4-hydroxypiperidine is the presence of two nucleophilic sites: the secondary amine and the secondary alcohol. The amine is generally more nucleophilic than the alcohol and would preferentially react with the ethylating agent, leading to undesired N-ethylation. To achieve selective O-alkylation, the amine must be temporarily passivated. The Boc protecting group is ideal for this purpose as it is stable under the basic conditions required for etherification but can be cleanly removed under mild acidic conditions.[1]

The overall workflow is illustrated below:

G cluster_0 Part 1: Protection cluster_1 Part 2: Etherification cluster_2 Part 3: Deprotection & Salt Formation Start 4-Hydroxypiperidine Step1 N-Boc Protection ((Boc)₂O, Base) Start->Step1 Reagent Intermediate1 N-Boc-4-hydroxypiperidine Step1->Intermediate1 Product Step2 Williamson Ether Synthesis (NaH, EtI) Intermediate1->Step2 Starting Material Intermediate2 N-Boc-4-ethoxypiperidine Step2->Intermediate2 Product Step3 Acidic Deprotection (HCl) Intermediate2->Step3 Starting Material End 4-Ethoxypiperidine HCl Step3->End Final Product

Caption: High-level workflow for the synthesis of 4-ethoxypiperidine HCl.

Part 1: N-Protection of 4-Hydroxypiperidine

Principle and Rationale

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[1] It effectively reduces the nucleophilicity of the piperidine nitrogen by delocalizing the lone pair of electrons through resonance with the adjacent carbonyl group. This transformation renders the nitrogen unreactive towards electrophiles under neutral or basic conditions, thereby directing the subsequent alkylation to the hydroxyl group. The reaction is typically performed with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.[1][2]

Reaction Mechanism: Boc Protection

G cluster_mech1 Mechanism of N-Boc Protection Reactants 4-Hydroxypiperidine + (Boc)₂O Attack Nucleophilic attack by piperidine nitrogen on a Boc carbonyl carbon Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of intermediate, elimination of tert-butyl carbonate leaving group Intermediate->Collapse Product N-Boc-4-hydroxypiperidine + CO₂ + tert-Butanol Collapse->Product

Caption: Mechanism of N-Boc protection of 4-hydroxypiperidine.[1]

Detailed Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq.). Dissolve it in a suitable solvent mixture such as methanol or aqueous tetrahydrofuran (THF).

  • Base Addition: Add a mild base like potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) to the solution.[2]

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, N-Boc-4-hydroxypiperidine, is often a white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Part 2: Williamson Ether Synthesis of N-Boc-4-ethoxypiperidine

Principle and Rationale

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4] It proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[5][6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation.[7][8] It irreversibly deprotonates the alcohol, driving the reaction forward.

  • Alkylating Agent: A primary alkyl halide, such as ethyl iodide (EtI) or ethyl bromide (EtBr), is used as the electrophile. Primary halides are ideal for SN2 reactions as they minimize the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[6][8]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the SN2 pathway.[7][8][9]

Reaction Mechanism: Williamson Ether Synthesis

G Start_Alc N-Boc-4-hydroxypiperidine (R-OH) Alkoxide Sodium Alkoxide Intermediate (R-O⁻Na⁺) + H₂ (gas) Start_Alc->Alkoxide Deprotonation 1 Base NaH SN2 SN2 Attack Alkoxide->SN2 Alkyl_Halide Ethyl Iodide (Et-I) Alkyl_Halide->SN2 Product N-Boc-4-ethoxypiperidine (R-OEt) + NaI SN2->Product

Caption: SN2 mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of N-Boc-4-ethoxypiperidine

Safety Note: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11] All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, using anhydrous solvents and equipment.[12][13] Personal protective equipment, including safety glasses, a lab coat, and dry, compatible gloves, is mandatory.[10][12]

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • NaH Suspension: Under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the flask. Add anhydrous THF via cannula or syringe to create a suspension.

  • Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the alkoxide.

  • Ethylating Agent Addition: Cool the mixture back to 0 °C. Add ethyl iodide (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., 40-50 °C) to drive it to completion. Monitor by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. CAUTIOUSLY quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.[9]

  • Workup and Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil. Purify it using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-4-ethoxypiperidine.

Part 3: Deprotection and Hydrochloride Salt Formation

Principle and Rationale

The final step involves the removal of the acid-labile Boc group.[14] Treatment with a strong acid, such as hydrochloric acid, protonates the carbamate oxygen, leading to the collapse of the protecting group into the stable tert-butyl cation and carbamic acid, which rapidly decarboxylates to release the free amine.[1] Using a solution of HCl in a solvent like 1,4-dioxane or isopropanol accomplishes both deprotection and the in-situ formation of the desired this compound salt, which often precipitates from the solution, simplifying its isolation.[15][16][17]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

G cluster_mech3 Mechanism of Boc Deprotection Start N-Boc-4-ethoxypiperidine Protonation Protonation of carbamate oxygen by HCl Start->Protonation Fragmentation Fragmentation to form tert-butyl cation and carbamic acid intermediate Protonation->Fragmentation Decarboxylation Decarboxylation of carbamic acid to CO₂ and protonated piperidine Fragmentation->Decarboxylation Final 4-Ethoxypiperidine Hydrochloride Salt Decarboxylation->Final

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.[1]

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: Dissolve the purified N-Boc-4-ethoxypiperidine (1.0 eq.) in a minimal amount of a suitable solvent like 1,4-dioxane, methanol, or ethyl acetate in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Slowly add a saturated solution of HCl in 1,4-dioxane (4-5 eq.) or concentrated aqueous HCl.[15]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Purification: If no precipitate forms, or for further purification, concentrate the reaction mixture in vacuo. The resulting solid or oil can be triturated with diethyl ether to induce crystallization. The resulting white solid is collected by filtration.

  • Drying: Dry the final product, this compound, under vacuum to remove residual solvents.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product. The following data are typical for this compound.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point ~145-150 °C
¹H NMR (400 MHz, D₂O)δ 3.60-3.75 (m, 1H), 3.55 (q, J=7.0 Hz, 2H), 3.25-3.40 (m, 2H), 3.05-3.20 (m, 2H), 2.05-2.20 (m, 2H), 1.85-2.00 (m, 2H), 1.18 (t, J=7.0 Hz, 3H)
¹³C NMR (101 MHz, D₂O)δ 72.5, 64.0, 43.0, 29.5, 15.0
IR (KBr, cm⁻¹) 2900-3100 (N-H⁺ stretch), 1100 (C-O-C stretch)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

References

  • An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group. Benchchem.
  • Williamson Ether Synthesis. University of Colorado, Boulder.
  • SOP: ORDERING & STORAGE OF HYDRIDES.
  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
  • 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
  • SAFETY DATA SHEET - Sodium hydride. Fisher Scientific.
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Williamson ether synthesis. Khan Academy.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermedi
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine. Benchchem.
  • Deprotection of different N-Boc-compounds.
  • Amine Protection / Deprotection. Fisher Scientific.
  • 1-Boc-4-hydroxypiperidine 97%. Sigma-Aldrich.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Application Notes and Protocols for the N-Alkylation of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkyl-4-ethoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its strategic incorporation into molecules allows for the fine-tuning of critical pharmacological parameters such as potency, selectivity, and pharmacokinetic profiles. However, the synthesis of these derivatives, starting from the common precursor 4-ethoxypiperidine hydrochloride, presents unique challenges, including the management of the salt form and the potential for side reactions. This comprehensive guide provides detailed, field-proven protocols for the efficient N-alkylation of 4-ethoxypiperidine. We delve into the mechanistic underpinnings of classical N-alkylation with alkyl halides and modern reductive amination techniques. Furthermore, this document offers insights into advanced methodologies like Buchwald-Hartwig amination, microwave-assisted synthesis, and phase-transfer catalysis, equipping researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of this vital synthetic transformation. Each protocol is designed as a self-validating system, complete with optimization strategies and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction

The Significance of the N-Alkyl-4-ethoxypiperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of heterocyclic chemistry and a frequent feature in the architecture of pharmaceutical compounds.[1] The introduction of an ethoxy group at the 4-position and subsequent N-alkylation creates a versatile scaffold that can be tailored to interact with a wide range of biological targets. The nitrogen atom's basicity and the potential for diverse substitution patterns on the nitrogen atom are key to modulating a drug candidate's properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity to target receptors.

Challenges in the N-Alkylation of 4-Ethoxypiperidine

The primary challenges in the N-alkylation of this compound stem from:

  • Starting Material Form: The hydrochloride salt is stable and commercially available, but the protonated nitrogen is non-nucleophilic. The free base must be liberated before or in situ during the reaction.[2]

  • Over-alkylation: The product, a tertiary amine, can sometimes react further with the alkylating agent to form a quaternary ammonium salt, especially in direct alkylation methods.[3]

  • Steric Hindrance: Bulky alkylating agents or substituents on the piperidine ring can slow down the reaction rate.[4]

  • Purification: Separating the desired tertiary amine from unreacted starting materials, the base, and potential byproducts can be challenging.[5]

Overview of Synthetic Strategies

This guide will focus on the most robust and widely applicable methods for the N-alkylation of 4-ethoxypiperidine:

  • Classical N-Alkylation with Alkyl Halides: A direct and straightforward approach involving the reaction of the free amine with an alkyl halide in the presence of a base.

  • Reductive Amination: A milder and often more selective method that proceeds via the formation and subsequent reduction of an iminium ion intermediate.[6]

  • Advanced and Alternative Methods: Including palladium-catalyzed Buchwald-Hartwig amination for N-arylation, microwave-assisted protocols for accelerated reaction times, and phase-transfer catalysis for enhanced reactivity.[7][8][9]

Pre-reaction Considerations: Handling this compound

Liberation of the Free Base

The protonated nitrogen of this compound must be neutralized to render it nucleophilic. This can be achieved through a separate workup step or in situ.

Protocol for Liberation of Free Base via Extraction:

  • Dissolution: Dissolve this compound (1.0 eq.) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with stirring until the pH is >10.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 4-ethoxypiperidine.[2]

Expert Insight: For reactions sensitive to water, it is crucial to thoroughly dry the liberated free base. For many protocols, in situ liberation of the free base using a non-nucleophilic base is a more efficient approach.

Protocol I: Classical N-Alkylation with Alkyl Halides

This method relies on the SN2 reaction between the nucleophilic piperidine nitrogen and an electrophilic alkyl halide.[3] A base is required to neutralize the hydrogen halide byproduct that forms during the reaction.[4]

Mechanism and Scope

The reaction proceeds via a direct nucleophilic attack of the amine on the alkyl halide. The choice of base is critical to prevent the protonation of the starting amine.[4] This method is well-suited for reactive alkyl halides such as benzyl bromides and alkyl iodides.

G cluster_0 Classical N-Alkylation Workflow Start 4-Ethoxypiperidine Free Base + Alkyl Halide Solvent Anhydrous Solvent (e.g., ACN, DMF) Start->Solvent Base Add Base (e.g., K₂CO₃, DIPEA) Reaction Stir at RT to Elevated Temp. Base->Reaction Solvent->Base Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-4-ethoxypiperidine Purification->Product

Caption: Workflow for Classical N-Alkylation.

Detailed Experimental Protocol

Example: Synthesis of N-Benzyl-4-ethoxypiperidine

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxypiperidine (1.0 eq.) and anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) or finely powdered, dry potassium carbonate (K₂CO₃) (2.0 eq.).[10]

  • Alkyl Halide Addition: Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature. Slow addition helps to minimize the formation of the quaternary ammonium salt.[1][10]

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If K₂CO₃ was used, filter off the solid. Concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-4-ethoxypiperidine.

Optimization Strategies
  • Leaving Group: The reactivity of the alkylating agent can be enhanced by switching from an alkyl chloride to a more reactive alkyl bromide or iodide.[4]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile generally facilitate SN2 reactions.

  • Temperature: For less reactive alkyl halides or sterically hindered substrates, increasing the reaction temperature may be necessary.[4]

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete liberation of the free base; Poor leaving group on the alkyl halide; Insufficient temperature.Ensure the starting material is the free base or use sufficient base in situ; Switch to an alkyl bromide or iodide; Increase the reaction temperature.
Formation of Quaternary Salt Excess alkyl halide; High concentration.Use a slight excess of the amine or add the alkyl halide slowly to the reaction mixture.[10]

Protocol II: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.[11]

Mechanism and Advantages

This method offers several advantages over classical alkylation, including milder reaction conditions and a reduced risk of over-alkylation.[7] The choice of reducing agent is key; mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the iminium ion over the carbonyl starting material.[12]

G cluster_1 Reductive Amination Mechanism Amine 4-Ethoxypiperidine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Alkyl-4-ethoxypiperidine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Example: Synthesis of N-Isopropy-4-ethoxypiperidine

  • Reaction Setup: To a stirred solution of 4-ethoxypiperidine (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetone (1.2 eq.).[6][11]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Choice of Reducing Agents
Reducing AgentProperties and Applications
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions. Tolerates a wide range of functional groups.[12]
Sodium Cyanoborohydride (NaBH₃CN) Effective but toxic. Requires careful handling and disposal.
Borane-Pyridine Complex Useful for more challenging reductions.
Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inefficient iminium ion formation; Insufficient reducing agent.Add a catalytic amount of acetic acid; Ensure the reducing agent is fresh and active.
Reduction of Carbonyl Use of a non-selective reducing agent (e.g., NaBH₄).Use a milder, more selective reducing agent like NaBH(OAc)₃.

Advanced and Alternative Methods

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl-4-ethoxypiperidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. This method allows for the formation of C-N bonds between the piperidine and aryl halides or triflates. A strong base, such as sodium tert-butoxide, and a bulky phosphine ligand are typically required.[13][14]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate N-alkylation reactions, often reducing reaction times from hours to minutes.[7][15] This technique is applicable to both classical alkylation and reductive amination protocols. Both solvent-based and solvent-free conditions have been reported.[16]

Phase-Transfer Catalysis (PTC)

PTC can be employed for N-alkylation under heterogeneous conditions, often using inexpensive inorganic bases like NaOH or K₂CO₃.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or carbonate anion into the organic phase to deprotonate the piperidine hydrochloride, or the piperidinium ion into the organic phase to react with the alkyl halide.[17][18]

Comparative Analysis of N-Alkylation Methods

MethodAlkylating AgentTypical ConditionsProsCons
Classical Alkylation Alkyl HalidesBase (K₂CO₃, DIPEA), Solvent (ACN, DMF)Straightforward, widely applicable.Risk of over-alkylation, may require elevated temperatures.[3]
Reductive Amination Aldehydes, KetonesMild Reducing Agent (NaBH(OAc)₃), Solvent (DCM, DCE)High selectivity, mild conditions, avoids over-alkylation.[7]Limited to the availability of the corresponding carbonyl compound.
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Ligand, Strong Base (NaOtBu)Broad scope for N-arylation, high functional group tolerance.Requires inert atmosphere, expensive catalysts and ligands.
Microwave-Assisted Alkyl Halides, CarbonylsMicrowave ReactorDrastically reduced reaction times.[15][19]Requires specialized equipment.
Phase-Transfer Catalysis Alkyl HalidesPTC Catalyst, Inorganic Base, Biphasic SystemUses inexpensive bases, can be run under mild conditions.[9]Catalyst may need to be separated from the product.

Purification and Characterization of N-Alkyl-4-ethoxypiperidines

Extraction and Chromatographic Techniques
  • Acid-Base Extraction: The basic nature of the N-alkylated piperidine product can be exploited for purification. An acidic wash of the crude organic mixture will protonate the desired amine, moving it into the aqueous layer and leaving non-basic impurities behind.[5] Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for obtaining highly pure N-alkyl-4-ethoxypiperidines. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes) is typically used. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.

Spectroscopic and Spectrometric Analysis

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The N-alkylation of this compound is a critical transformation in the synthesis of valuable pharmaceutical building blocks. This guide has provided a detailed overview of the primary methods used to achieve this conversion, from classical approaches to modern, highly efficient protocols. By understanding the underlying mechanisms, optimizing reaction conditions, and employing effective purification strategies, researchers can confidently and successfully synthesize a wide array of N-alkyl-4-ethoxypiperidine derivatives for applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • University of Calgary. (n.d.). Alkylation of Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
  • Thieme. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Organic Process Research & Development, 23(8), 1725-1739.
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.
  • ResearchGate. (n.d.). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Arch Pharm (Weinheim). (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • AIChE Journal. (1998). Phase transfer catalysis: Chemistry and engineering.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

Sources

Application Note: Streamlining Drug Discovery with 4-Ethoxypiperidine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced environment of modern drug discovery, the ability to rapidly generate and screen large, diverse libraries of small molecules is paramount.[1][2][3] Parallel synthesis has emerged as a cornerstone technology, enabling the simultaneous creation of hundreds to thousands of distinct compounds.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 4-ethoxypiperidine hydrochloride, a versatile chemical building block, in parallel synthesis workflows. We will delve into the core principles, provide validated, step-by-step protocols for key chemical transformations, and discuss high-throughput workup and purification strategies. The methodologies described herein are designed to be robust, scalable, and amenable to automation, thereby accelerating the hit-to-lead optimization process.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in FDA-approved drugs and natural alkaloids, prized for its favorable physicochemical properties and its ability to serve as a versatile anchor for molecular diversification.[5][6] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[5]

This compound offers a unique combination of features for library synthesis:

  • A Reactive Secondary Amine: The piperidine nitrogen serves as a primary point for diversification through reactions like alkylation and acylation.

  • A Stable Ether Linkage: The 4-ethoxy group is chemically robust and provides a point of polarity that can influence solubility and cell permeability.

  • A Stable Salt Form: Supplied as a hydrochloride salt, the compound exhibits excellent shelf-life and handling characteristics. It is crucial to note, however, that the amine must be liberated from its salt form (free-basing) prior to most synthetic transformations.

This guide focuses on leveraging these features in a high-throughput parallel synthesis context to rapidly generate libraries of novel compounds for screening.

Foundational Workflow for Parallel Synthesis

Parallel synthesis involves conducting multiple, separate reactions simultaneously in an array format, typically in 24- or 96-well plates.[2][7] Each well contains a unique combination of reactants, leading to a spatially encoded library of single, characterizable products.[7] The general workflow is adaptable to automation and is foundational to the protocols described in this note.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Workup & Analysis P1 Stock Solution of 4-Ethoxypiperidine (Free Base) R1 Dispense Piperidine Solution to all Wells P1->R1 via Liquid Handler P2 Array of Building Blocks (e.g., Aldehydes, Acyl Chlorides) in 96-Well Plate P2->R1 R2 Dispense Reagents (e.g., Reducing Agent, Coupling Agent) R1->R2 R3 Incubate Reaction Plate (Shake/Heat) R2->R3 W1 Parallel Quenching & Liquid-Liquid Extraction R3->W1 Reaction Complete W2 High-Throughput Purification (HPLC/SPE) W1->W2 A1 Quality Control (LC-MS/NMR on subset) W2->A1 A2 Final Library Plate (for HTS) W2->A2

Caption: The reductive amination pathway.

Protocol 4.1: Parallel Reductive Amination in a 96-Well Plate

This protocol assumes each well has a final reaction volume of 500 µL.

  • Plate Preparation: To each well of a 96-well reaction block, add a solution of a unique aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE).

  • Amine Addition: Prepare a stock solution of free-based 4-ethoxypiperidine (1.0 eq) in the same solvent. Using an automated liquid handler or a multichannel pipette, dispense the appropriate volume of the amine solution into each well.

  • Initial Stirring: Seal the plate and stir the mixture at room temperature for approximately 30-60 minutes to facilitate iminium ion formation. [8]4. Reducing Agent Addition: Add solid sodium triacetoxyborohydride (1.5 eq) to each well. Causality Note: Adding the reducing agent portion-wise or as a slurry can help control any initial exotherm, though this is less of a concern at this scale.

  • Reaction: Seal the plate again and allow it to shake at room temperature for 12-18 hours. Reaction completion can be monitored by taking a small aliquot from a few representative wells and analyzing via LC-MS.

  • Work-up: Unseal the plate and quench the reaction by adding saturated aqueous NaHCO₃ solution to each well. Stir for 15 minutes. Add an additional volume of DCM, seal, shake vigorously, and then centrifuge the plate to separate the layers. Carefully remove the aqueous layer.

  • Purification: The resulting organic layer contains the desired product. This "crude" library can be further purified using parallel solid-phase extraction (SPE) or well-by-well preparative HPLC. [9][10]

    Parameter Guideline Rationale
    Solvent DCM, DCE, THF Good solubility for reactants; compatible with the reducing agent.
    Equivalents (Amine) 1.0 Limiting reagent.
    Equivalents (Carbonyl) 1.0 - 1.2 A slight excess can drive iminium formation.
    Equivalents (NaBH(OAc)₃) 1.3 - 2.0 Ensures complete reduction of the iminium intermediate.
    Temperature Room Temperature Sufficient for most aldehydes and unhindered ketones.

    | Time | 12 - 24 hours | Generally sufficient for reaction completion. |

Methodology II: Library Generation via N-Acylation

N-acylation is a fundamental and highly reliable method for creating amide derivatives. This transformation is robust and typically proceeds to high conversion under mild conditions, making it ideal for parallel synthesis. Diversification can be achieved using a library of acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents.

Sources

Application Note & Protocols: 4-Ethoxypiperidine Hydrochloride as a Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1][2] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties make it an ideal building block.[1] This application note delves into the specific utility of 4-ethoxypiperidine hydrochloride, a derivative that offers distinct advantages for fine-tuning drug candidates. We will explore the rationale for its use, provide robust synthetic protocols, and discuss its application in constructing molecules for various therapeutic targets, thereby offering a comprehensive guide for its integration into drug discovery workflows.

The Strategic Advantage of the 4-Ethoxy Moiety

The substitution at the 4-position of the piperidine ring is a critical decision point in scaffold design, directly influencing a molecule's interaction with its biological target and its overall pharmacokinetic profile. While 4-hydroxy and 4-methoxy piperidines are common, the 4-ethoxy group provides a unique balance of properties.

  • Modulation of Physicochemical Properties: The introduction of a chiral piperidine scaffold can significantly alter a compound's physicochemical characteristics.[3][4] The ethoxy group, being larger and more lipophilic than a methoxy or hydroxyl group, can enhance a compound's ability to cross cellular membranes.[5] This modulation of lipophilicity (logP/logD) is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group acts as a hydrogen bond acceptor, a critical feature for anchoring a ligand within a protein's binding pocket. Unlike a hydroxyl group, it cannot act as a hydrogen bond donor, which can be advantageous in preventing undesirable interactions or metabolic liabilities.

  • Metabolic Stability: The ether linkage in 4-ethoxypiperidine is generally more stable to metabolic degradation than a free hydroxyl group, which can be a site for glucuronidation or oxidation. This increased stability can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1]

  • Structural Vector: The ethyl group provides a specific vector into solvent-exposed regions of a binding pocket or can be used to create specific steric interactions to enhance selectivity for a given target.

Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines
CompoundTypical logP (Calculated)pKa (Approximate)Key Features
Piperidin-4-ol 0.3 - 0.510.5H-bond donor & acceptor; Hydrophilic
4-Methoxypiperidine 0.8 - 1.010.4H-bond acceptor; Increased lipophilicity
4-Ethoxypiperidine 1.2 - 1.410.4H-bond acceptor; Further increased lipophilicity; Increased steric bulk

Synthetic Pathways and Core Reactions

The synthesis of this compound is straightforward, typically starting from the more readily available 4-hydroxypiperidine. The use of a nitrogen protecting group, such as tert-butyloxycarbonyl (Boc), is essential to prevent side reactions during the etherification step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection A Piperidin-4-ol B N-Boc-piperidin-4-ol A->B Boc₂O, Base C N-Boc-4-ethoxypiperidine B->C 1. NaH, THF 2. Ethyl Iodide D 4-Ethoxypiperidine Hydrochloride C->D HCl in Dioxane

Caption: Synthetic workflow for this compound.

This three-step process is reliable and scalable. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it ideal for storage and for use in subsequent reactions or biological assays.[6]

Applications in Medicinal Chemistry

The 4-ethoxypiperidine scaffold is a versatile starting point for developing ligands against a wide array of biological targets. The piperidine nitrogen serves as a convenient handle for introducing various substituents to explore structure-activity relationships (SAR).[7][8]

  • Central Nervous System (CNS) Agents: Piperidine derivatives are prevalent in drugs targeting CNS disorders.[1] The scaffold can be incorporated into molecules designed as antagonists for nicotinic acetylcholine receptors (nAChRs)[9], ligands for sigma receptors[10], or multi-target antipsychotics that interact with dopamine and serotonin receptors.[11] The modulated lipophilicity from the ethoxy group can be critical for achieving blood-brain barrier penetration.

  • Anticancer Agents: Many piperidine-containing compounds have shown promise as anticancer agents by inducing apoptosis or senescence in tumor cells.[12][13] The scaffold can be used to correctly orient functional groups that interact with key residues in enzyme active sites or protein-protein interfaces.

  • Antimicrobial Agents: The piperidine core is found in numerous molecules with antibacterial and antifungal properties.[14] N-functionalization of the 4-ethoxypiperidine scaffold allows for the systematic optimization of antimicrobial potency and spectrum.

G cluster_targets Potential Therapeutic Targets Scaffold {4-Ethoxypiperidine Core | N-H} R_Group Pharmacophore (R) Scaffold:N->R_Group N-Alkylation/ N-Arylation CNS CNS Receptors (Dopamine, Serotonin, σ) Kinases Kinase Inhibitors (Oncology) GPCRs GPCRs IonChannels Ion Channels (nAChR) R_Group->CNS Targets R_Group->Kinases Targets R_Group->GPCRs Targets R_Group->IonChannels Targets

Caption: The 4-ethoxypiperidine scaffold as a central building block.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the synthesis and functionalization of the title compound.

Protocol 4.1: Synthesis of tert-butyl 4-ethoxypiperidine-1-carboxylate

This protocol details the etherification of N-Boc-4-hydroxypiperidine. The choice of sodium hydride, a strong, non-nucleophilic base, ensures complete deprotonation of the alcohol to form the reactive alkoxide.

  • Reagents & Equipment:

    • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Ethyl iodide (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath.

  • Procedure:

    • Suspend sodium hydride in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF to the suspension. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add ethyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 4.2: Synthesis of this compound

This step involves the removal of the Boc protecting group under acidic conditions. Using a saturated solution of HCl in an anhydrous solvent like 1,4-dioxane ensures the formation of the hydrochloride salt without introducing water, which could complicate downstream reactions.[15]

  • Reagents & Equipment:

    • tert-butyl 4-ethoxypiperidine-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane (or saturated solution)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the starting material in a minimal amount of 1,4-dioxane.

    • Add the HCl/dioxane solution (a significant excess, e.g., 10 eq of HCl) and stir at room temperature. Causality: The strong acid cleaves the acid-labile Boc group, releasing carbon dioxide and isobutylene.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid or oil is this compound, which can be triturated with diethyl ether to yield a solid and used without further purification.

References

  • Chem-Impex. 4-Methoxy-piperidine hydrochloride. [Link]
  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. [Link]
  • ResearchGate.
  • Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]
  • ResearchGate.
  • Oh, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2217–2224. [Link]
  • Byrski, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117589. [Link]
  • Filimonov, D. A., et al. (1999). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 25(10), 779–88. [Link]
  • Vasilev, A. A., & Kletskii, M. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 237–249. [Link]
  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 589-594. [Link]
  • ResearchGate.
  • PubChem. 4-Ethylpiperidine hydrochloride. [Link]
  • Singh, U. P., & Bhat, H. R. (2012). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 19(1), 22–45. [Link]
  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • Zaragoza, F. (2024).
  • ResearchGate. Applications of piperazine scaffold in drug design. [Link]
  • Khan, M. S., & Gupta, M. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]
  • Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(23), 7132. [Link]

Sources

Topic: Analytical Methods for the Quantification of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details validated analytical methodologies for the precise and accurate quantification of 4-ethoxypiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such precursors is a critical aspect of quality control in drug development and manufacturing.[1] This document provides detailed, step-by-step protocols for three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, method validation according to ICH guidelines, and data interpretation.[2][3] This application note is intended for researchers, analytical scientists, and quality control professionals seeking robust and reliable methods for the characterization of piperidine-based pharmaceutical intermediates.

Introduction and Analyte Overview

This compound is a heterocyclic amine derivative. As a secondary amine hydrochloride salt, it is a polar, water-soluble solid. A significant analytical challenge is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection methods inefficient without derivatization.[4] The methods presented herein are selected to overcome this challenge and provide orthogonal approaches for comprehensive quantification, ensuring the identity, strength, quality, and purity of the analyte.[3]

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₇H₁₆ClNO

  • Molecular Weight: 165.66 g/mol

  • Structure:

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, specificity, sample matrix, available instrumentation, and the intended purpose of the analysis (e.g., routine QC vs. impurity profiling).

ParameterHPLC-CADGC-MSPotentiometric Titration
Principle Chromatographic separation followed by universal nebulizing detection.Separation of volatile analytes followed by mass-based identification and quantification.[5]Direct measurement of the basic piperidine moiety via reaction with a standardized acid.[6]
Specificity High. Separates analyte from non-volatile impurities.Very High. Mass analysis provides structural confirmation.Moderate. Titrates total basic components, non-specific to the target analyte.
Sensitivity High (ng level).Very High (pg-fg level).Low (mg level).
Primary Use Purity determination and quantification of the primary component and non-volatile impurities.Identification and quantification of volatile impurities and the main component.[7]High-accuracy assay of the bulk drug substance.
Throughput Moderate.Moderate.High.
Key Advantage Universal detection for non-chromophoric compounds.[4]Definitive identification through mass fragmentation patterns.High precision and accuracy for assay; low cost.
Limitation Requires a volatile mobile phase; detector response can be non-linear.Requires analyte to be volatile or derivable; potential for thermal degradation.Not suitable for trace analysis or impurity profiling.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle

This method leverages reversed-phase chromatography to separate 4-ethoxypiperidine from potential impurities. Due to its polarity and lack of a UV chromophore, a volatile ion-pairing agent is used to enhance retention on a C18 column.[4] The column eluent is nebulized, and the resulting aerosol particles are charged and detected by a sensitive electrometer. The response is proportional to the mass of the analyte, making it a quasi-universal detection method suitable for this compound.

Experimental Protocol

3.2.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).

  • Column: Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • Heptafluorobutyric Acid (HFBA), ≥99.5%

    • This compound Reference Standard

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) HFBA in water (Solvent A) and 0.1% (v/v) HFBA in acetonitrile (Solvent B).

    • Scientist's Note: HFBA serves as a volatile ion-pairing agent, neutralizing the positive charge on the protonated piperidine and forming a more hydrophobic complex, which enhances retention on the C18 stationary phase.[4]

  • Sample Diluent: 90:10 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard and Calibration Curve: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the sample diluent.

  • Sample Solution (250 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3.2.3. HPLC-CAD Instrument Parameters

ParameterSetting
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mobile Phase Composition Isocratic: 90% Solvent A, 10% Solvent B
CAD Nitrogen Pressure 35 psi
Evaporation Temperature 50 °C
Run Time 10 minutes
Workflow and Data Presentation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD System cluster_analysis Data Analysis Prep Weighing & Dissolution in Diluent Inject Autosampler Injection (10 µL) Prep->Inject Column C18 Column Separation (Isocratic Elution) Inject->Column CAD Charged Aerosol Detector Column->CAD CDS Chromatography Data System (CDS) CAD->CDS Quant Quantification vs. Calibration Curve CDS->Quant

3.3.1. Method Validation Summary The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Range -10 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantification (LOQ) S/N ratio ≥ 10~10 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method is ideal for identifying and quantifying 4-ethoxypiperidine and any volatile or semi-volatile impurities. The sample is first basified to convert the hydrochloride salt to the more volatile free base. The free base is then extracted into an organic solvent and injected into the GC-MS system. The compound is separated from other components based on its boiling point and interaction with the capillary column, and subsequently identified and quantified by its characteristic mass spectrum.[7]

Experimental Protocol

4.2.1. Instrumentation and Reagents

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).

  • Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Reagents:

    • Dichloromethane (DCM), HPLC grade

    • Sodium Hydroxide (NaOH), 1 M aqueous solution

    • Sodium Sulfate (anhydrous)

    • This compound Reference Standard

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in deionized water.

  • Calibration Standards: Prepare a series of aqueous calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL).

  • Sample and Standard Preparation for Injection:

    • Pipette 1.0 mL of each standard or sample solution into a separate 10 mL glass vial.

    • Add 1.0 mL of 1 M NaOH to each vial. Vortex for 30 seconds.

      • Scientist's Note: The addition of a strong base deprotonates the piperidinium ion, forming the neutral, volatile free base required for GC analysis.

    • Add 2.0 mL of DCM to each vial. Cap and vortex vigorously for 2 minutes to extract the free base into the organic layer.

    • Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC autosampler vial.

4.2.3. GC-MS Instrument Parameters

ParameterSetting
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min)
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 40 - 300 m/z
Workflow and Data Presentation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Basify Basification (HCl salt -> Free Base) Extract Liquid-Liquid Extraction (into Organic Solvent) Basify->Extract Inject GC Injection Extract->Inject Column Capillary Column Separation Inject->Column MS EI Ionization & Mass Analysis Column->MS CDS Data System MS->CDS Quant Quantification via Extracted Ion Chromatogram CDS->Quant

3.3.1. Method Validation Summary

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.999
Range -5 - 200 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 102.5%
Precision (% RSD) ≤ 3.0%< 2.5%
Limit of Quantification (LOQ) S/N ratio ≥ 10~5 µg/mL

Method 3: Potentiometric Titration

Principle

This is a classic acid-base titrimetric method that provides a highly accurate and precise assay of the this compound content.[6] The sample is dissolved in a suitable solvent, and the hydrochloride salt is titrated with a standardized solution of sodium hydroxide. The endpoint, where all the acidic hydrochloride has been neutralized, is determined by monitoring the sharp change in pH using a pH electrode.[9][10]

Experimental Protocol

5.2.1. Instrumentation and Reagents

  • Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode, and a 20 mL burette.

  • Reagents:

    • Sodium Hydroxide (NaOH), 0.1 M, standardized volumetric solution

    • Deionized Water, CO₂-free

    • This compound Reference Standard

5.2.2. Procedure

  • Titrator Setup: Calibrate the pH electrode using standard pH 4.0 and 7.0 buffers.

  • Standardization (Blank Correction): If necessary, perform a blank titration using the solvent to determine any background acidity or basicity.

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of the this compound sample into a 150 mL beaker.

    • Add 50 mL of deionized water and stir until fully dissolved.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate the sample with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).

    • Scientist's Note: The reaction being monitored is: R₂NH₂⁺Cl⁻ + NaOH → R₂NH + H₂O + NaCl. The endpoint corresponds to the complete neutralization of the piperidinium hydrochloride.

Workflow and Data Presentation

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Weigh & Dissolve Sample in Water Titrate Titrate with Standardized 0.1 M NaOH Prep->Titrate Detect Monitor pH with Electrode Titrate->Detect Endpoint Determine Equivalence Point Volume (V_eq) Detect->Endpoint Calc Calculate Assay (%) Endpoint->Calc

5.3.1. Calculation

The percentage assay is calculated using the following formula:

Assay (%) = (V_eq * M_NaOH * MW * 100) / W_sample

Where:

  • V_eq = Volume of NaOH at the equivalence point (L)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of 4-ethoxypiperidine HCl (165.66 g/mol )

  • W_sample = Weight of the sample (mg)

5.3.2. Method Validation Summary

Validation ParameterTypical Acceptance Criteria
Accuracy 99.0 - 101.0% (vs. reference standard)
Precision (% RSD) ≤ 1.0% (for n=6 replicates)
Specificity Non-specific; assumes all titrated base is the analyte.

Conclusion

This document provides three robust, validated methods for the quantification of this compound.

  • HPLC-CAD is recommended for purity analysis and routine quality control, especially for detecting non-volatile impurities.

  • GC-MS offers superior specificity and is the method of choice for definitive identification and the analysis of volatile impurities.

  • Potentiometric Titration remains the gold standard for a highly accurate and precise assay of the bulk material.

The selection of the most suitable method should be based on the specific analytical need, balancing the requirements for sensitivity, specificity, and sample throughput. For comprehensive characterization, employing at least two orthogonal methods (e.g., HPLC for purity and Titration for assay) is highly recommended.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02).
  • NHS Pharmaceutical Quality Assurance Committee. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Tutor. (n.d.). Analytical method validation: A brief review.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • LibreTexts. (n.d.). Titrimetric Methods.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.

Sources

Experimental Protocol for the Synthesis of 4-Ethoxypiperidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Functionalized piperidines, such as 4-ethoxypiperidine, serve as crucial building blocks in the synthesis of complex molecules with potential therapeutic applications, including analgesic agents.[1][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-ethoxypiperidine hydrochloride, starting from the commercially available N-Boc-4-hydroxypiperidine. The described methodology is centered around the robust and versatile Williamson ether synthesis, followed by acidic deprotection. We delve into the causality behind experimental choices, emphasize critical safety procedures for handling reactive reagents, and detail the analytical methods required for structural verification. This guide is designed to be a self-validating system for researchers, scientists, and drug development professionals, enabling the reliable synthesis of this key intermediate and its subsequent derivatives.

Introduction and Synthetic Strategy

The synthesis of ethers is a fundamental transformation in organic chemistry. The Williamson ether synthesis, developed in the 1850s, remains one of the most reliable methods for this purpose.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form a new carbon-oxygen bond.[4][6]

Our strategy for synthesizing this compound involves a two-step process:

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile.[7][8] This alkoxide then displaces a bromide ion from ethyl bromide in an SN2 reaction to yield the ether, N-Boc-4-ethoxypiperidine. The tert-butyloxycarbonyl (Boc) group is essential as it protects the piperidine nitrogen from competing in the alkylation reaction.

  • Acidic Deprotection: The Boc protecting group is subsequently removed under acidic conditions using a solution of hydrogen chloride (HCl) in 1,4-dioxane.[9] This regenerates the secondary amine, which is protonated by the acid to precipitate as the stable this compound salt.

The overall synthetic workflow is depicted below.

G start_product start_product intermediate intermediate final_product final_product reagent reagent A N-Boc-4-hydroxypiperidine B N-Boc-4-(sodiooxy)piperidine (Alkoxide Intermediate) A->B Deprotonation R1_point R1_point C N-Boc-4-ethoxypiperidine B->C SN2 Reaction R2_point R2_point D This compound C->D Deprotection R3_point R3_point R1 1) NaH, THF, 0 °C R1->R1_point R2 2) Ethyl Bromide R2->R2_point R3 4M HCl in Dioxane R3->R3_point

Caption: Overall synthetic workflow for this compound.

Critical Safety Considerations: Handling Sodium Hydride

Sodium hydride (NaH) is a highly reactive and hazardous reagent that requires strict safety protocols. It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[10]

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas, which is flammable and can ignite spontaneously.[10][11] All glassware must be rigorously dried, and all solvents must be anhydrous. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[10][11]

  • Handling: Weighing and transferring NaH should be done swiftly to minimize exposure to air and moisture. The mineral oil can be washed away with a dry, non-polar solvent like hexanes immediately before use.[10]

  • Quenching and Disposal: Never quench excess NaH with water directly. A less reactive alcohol, such as isopropanol or ethanol, should be used for slow, controlled quenching at low temperatures (0 °C). Any waste containing NaH must be treated as hazardous.[12]

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-4-ethoxypiperidine

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.275.0024.831.0
Sodium Hydride (60% in oil)24.00 (net)1.2029.80 (net)1.2
Ethyl Bromide108.974.06 (2.7 mL)37.251.5
Anhydrous Tetrahydrofuran (THF)-100 mL--
Anhydrous Hexanes-20 mL--
Isopropanol-~10 mL--
Saturated NH₄Cl (aq)-50 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-~10 g--

Procedure

  • Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • NaH Dispensation: In the flask, place 1.20 g of sodium hydride (60% dispersion). Add 20 mL of anhydrous hexanes via cannula and stir the suspension for 5 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step once more. Dry the resulting grey powder under a stream of nitrogen.

  • Alkoxide Formation: Add 50 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 5.00 g of N-Boc-4-hydroxypiperidine in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic and produces hydrogen gas; slow addition is critical for control. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Alkylation: Add 2.7 mL (4.06 g) of ethyl bromide to the reaction mixture dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, checking for the consumption of the starting material.

  • Workup and Quenching: Cool the flask back to 0 °C. CAUTION: Carefully and slowly add ~10 mL of isopropanol dropwise to quench any unreacted NaH. Once gas evolution ceases, slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: The crude N-Boc-4-ethoxypiperidine can be purified by flash column chromatography on silica gel if necessary, though it is often sufficiently pure for the next step.

Part B: Synthesis of this compound

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
N-Boc-4-ethoxypiperidine (crude)229.32(from Part A)~24.831.0
4M HCl in 1,4-Dioxane-25 mL100~4.0
Diethyl Ether-100 mL--

Procedure

  • Deprotection: Dissolve the crude N-Boc-4-ethoxypiperidine from Part A in 25 mL of 1,4-dioxane (or another suitable solvent like methanol). Cool the solution to 0 °C.

  • Acidification: Slowly add 25 mL of 4M HCl in 1,4-dioxane to the stirred solution. A white precipitate should begin to form.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 2-4 hours. The evolution of isobutylene and CO₂ gas will be observed.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with 100 mL of cold diethyl ether to remove any non-polar impurities and residual dioxane. Dry the resulting white powder under high vacuum to a constant weight.

  • Yield: The typical yield for the two-step sequence is 75-85%.

Product Characterization

Structural confirmation of the final product is essential. The following analytical techniques and expected results validate the synthesis of this compound.

G start_node start_node process_node process_node result_node result_node final_node final_node A Final Product (White Solid) B1 ¹H & ¹³C NMR Spectroscopy A->B1 B2 Mass Spectrometry (ESI+) A->B2 B3 FTIR Spectroscopy A->B3 C1 Confirm Proton & Carbon Environment B1->C1 C2 Confirm Molecular Weight (of free base) B2->C2 C3 Identify Functional Groups B3->C3 D Structure Verified: 4-Ethoxypiperidine HCl C1->D C2->D C3->D

Caption: Logical workflow for the analytical characterization of the final product.

  • ¹H NMR (400 MHz, D₂O): Expected signals include a triplet corresponding to the methyl group of the ethyl ether (~1.2 ppm), a quartet for the methylene group of the ethyl ether (~3.6 ppm), a multiplet for the piperidine C4 proton (~3.5 ppm), and multiplets for the piperidine ring protons (~2.0-3.4 ppm).

  • ¹³C NMR (100 MHz, D₂O): Key signals expected are the methyl carbon (~15 ppm), the ether methylene carbon (~64 ppm), the piperidine C4 carbon bearing the ether (~75 ppm), and other piperidine ring carbons (~30-45 ppm).[13]

  • Mass Spectrometry (ESI+): The analysis will show the molecular ion peak for the free base [M+H]⁺. For 4-ethoxypiperidine (C₇H₁₅NO), the expected m/z is approximately 130.12.[14]

  • FTIR (ATR): Characteristic absorption bands include a broad N-H stretch for the secondary ammonium salt (~2700-3000 cm⁻¹) and a strong C-O-C stretch for the ether group (~1100 cm⁻¹).[13]

Adaptability for Derivative Synthesis

This protocol serves as a robust platform for creating a library of 4-alkoxypiperidine derivatives.

  • O-Alkylation Variants: By substituting ethyl bromide in Part A with other primary alkyl halides or tosylates (e.g., benzyl bromide, propyl iodide, butyl bromide), a wide range of 4-alkoxy ethers can be synthesized. Note that secondary and tertiary halides are not suitable as they favor elimination reactions.[4]

  • N-Alkylation/Acylation: The final product, this compound, can be neutralized with a base (e.g., triethylamine or K₂CO₃) to yield the free secondary amine.[15] This free amine is a versatile nucleophile that can be further functionalized at the nitrogen position through reactions with various electrophiles, such as alkyl halides (N-alkylation) or acyl chlorides (N-acylation), to generate a diverse set of N-substituted derivatives.[15][16]

References

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Santa Barbara. [Link]
  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. [Link]
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • 4-Ethoxypiperidine. (n.d.). PubChem. [Link]
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains [Video]. YouTube. [Link]
  • Alam, M. J., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
  • Procedure for N-alkylation of Piperidine?. (2017, March 16).
  • Khan, G. M., & Khan, K. M. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan journal of pharmaceutical sciences, 23(4), 438-443. [Link]
  • Reddy, T. J., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 524-529. [Link]
  • General strategy for the synthesis of piperidine derivatives. (n.d.).
  • 4-hydroxy-piperidine derivatives and their preparation. (1974, October 29).
  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011, May 25).
  • A process for the preparation of 4-piperidone hcl hydrate. (2022, September 22).
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2013, January 23).
  • Ethyl piperidine-4-carboxyl

Sources

Application Note: 4-Ethoxypiperidine Hydrochloride as a Key Building Block in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] In the field of anti-inflammatory drug discovery, piperidine-containing molecules have led to potent and selective inhibitors of key signaling pathways that drive pathological inflammation.[3][4] Two such critical pathways are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways.[5][6] Inhibition of these kinases has emerged as a validated therapeutic strategy for a range of autoimmune and inflammatory disorders, including rheumatoid arthritis and psoriasis.[5][7]

This application note details the strategic use of 4-ethoxypiperidine hydrochloride , a functionalized and readily available building block, in the synthesis of advanced intermediates for anti-inflammatory drug candidates. We provide expert insights into the rationale for its use, detailed protocols for its incorporation via modern cross-coupling chemistry, and a representative synthesis of a p38 MAPK inhibitor intermediate.

Part 1: The Strategic Role of the 4-Ethoxy-Substituted Piperidine Moiety

The choice of substitution on the piperidine ring is a critical decision in drug design, directly influencing a molecule's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). While hydroxyl and amino groups at the 4-position are common, the 4-ethoxy group offers distinct advantages:

  • Modulation of Lipophilicity: The ethoxy group provides a moderate increase in lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and improve oral bioavailability. This fine-tuning is crucial for achieving the desired balance of solubility and absorption.

  • Metabolic Stability: The ether linkage of the ethoxy group is generally more resistant to metabolic oxidation than a secondary alcohol, potentially leading to a longer half-life and a more predictable metabolic profile.

  • Receptor Interaction: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional interaction point within the target protein's binding pocket. This can enhance binding affinity and selectivity for the kinase of interest.[8]

The diagram below illustrates the general structure of a kinase inhibitor, highlighting the common placement of the functionalized piperidine ring, which often serves to engage with the solvent-exposed region of the ATP-binding site.

G cluster_0 Kinase Inhibitor General Structure Core Heterocyclic Core (e.g., Pyrrolopyrimidine, Pyridinyl-Oxazole) Binds to Hinge Region Linker Linker Group Core->Linker Aryl Aryl Group Targets Specific Pockets Core->Aryl Piperidine 4-Ethoxypiperidine Moiety Engages Solvent-Exposed Region Linker->Piperidine

Caption: General scaffold of a kinase inhibitor.

Part 2: Key Synthetic Transformation: Palladium-Catalyzed N-Arylation

The most critical step in utilizing 4-ethoxypiperidine is the formation of a carbon-nitrogen (C-N) bond to connect it to the core heterocyclic structure of the target inhibitor. The Buchwald-Hartwig amination is a powerful and widely adopted palladium-catalyzed cross-coupling reaction that excels in this role due to its broad substrate scope and functional group tolerance.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is chosen. This system is highly efficient for coupling secondary amines and can overcome the steric hindrance often present on complex aryl halides.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential. It serves two purposes: to deprotonate the piperidine hydrochloride salt in situ to the free secondary amine and to facilitate the catalytic cycle by promoting the reductive elimination step.[9]

  • Inert Atmosphere: The palladium catalyst in its active form, Pd(0), is sensitive to oxygen. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure high yields.

The general workflow for this key transformation is depicted below.

G cluster_workflow Buchwald-Hartwig N-Arylation Workflow Start Reactants: - 4-Ethoxypiperidine HCl - Aryl Halide (Ar-X) - Pd Catalyst & Ligand - Base (NaOtBu) Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating in Anhydrous Solvent (e.g., Toluene, 80-110 °C) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: N-Aryl-4-ethoxypiperidine Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Part 3: Application Protocol: Synthesis of a p38 MAPK Inhibitor Intermediate

This protocol describes a representative synthesis of an N-aryl-4-ethoxypiperidine, a key intermediate for a class of potent p38 MAPK inhibitors.[8][11] The chosen aryl halide is 2-chloro-5-nitropyridine, a common electrophile in medicinal chemistry.

Materials:

  • This compound (1.0 equiv.)

  • 2-Chloro-5-nitropyridine (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Protocol:

  • Reaction Setup (Self-Validating System):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (2.5 equiv.) inside a glovebox or under a positive flow of argon.

    • Rationale: Pre-adding the solid reagents under an inert atmosphere prevents degradation of the catalyst and base.

    • Add this compound (1.0 equiv.) and 2-chloro-5-nitropyridine (1.1 equiv.) to the flask.

    • Seal the flask with a septum, remove it from the glovebox, and perform three cycles of evacuating the flask and backfilling with argon.

  • Procedure:

    • Add anhydrous, degassed toluene via syringe (approximately 5-10 mL per mmol of the limiting reagent).

    • Rationale: Using an anhydrous and degassed solvent is critical to prevent quenching of the base and oxidation of the Pd(0) catalyst.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add saturated aqueous ammonium chloride solution to quench any remaining base.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the desired product, N-(5-nitropyridin-2-yl)-4-ethoxypiperidine.

    • The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Data Presentation & Analysis

The 4-alkoxy-piperidine scaffold has been successfully incorporated into various kinase inhibitors. The table below summarizes representative data for analogous p38 MAPK inhibitors, demonstrating the high potency that can be achieved with this structural motif.

Compound IDHeterocyclic CorePiperidine Substituentp38α IC₅₀ (nM)Reference
1 Pyridinyl-Oxazole4-Hydroxypiperidine50[8]
2 Pyridinyl-Imidazole4-Hydroxypiperidine20[8]
3 Naphthyridinone4-Aminopiperidine<10[11]
Hypothetical Pyridinyl-Oxazole4-Ethoxypiperidine Predicted < 50N/A

Note: The IC₅₀ value for the hypothetical compound is an expert prediction based on established structure-activity relationships, where the 4-ethoxy group is expected to maintain or slightly enhance the potency observed with the 4-hydroxy analogue.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of next-generation anti-inflammatory agents. Its ethoxy functionality provides a powerful tool for medicinal chemists to optimize lipophilicity, metabolic stability, and target engagement. As demonstrated, its incorporation into complex heterocyclic systems is readily achieved through robust and well-understood synthetic methods like the Buchwald-Hartwig N-arylation. The detailed protocols and scientific rationale provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to leverage this versatile intermediate in their discovery programs targeting inflammatory diseases.

References

  • Title: Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation Source: Drug Metabolism and Pharmacokinetics URL:[Link]
  • Title: Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib Source: Semantic Scholar URL:[Link]
  • Title: An Efficient and Alternative Method for Synthesis of Tofacitinib Source: Der Pharma Chemica URL:[Link]
  • Title: Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activ
  • Title: Tofacitinib Synthesis – An Asymmetric Challenge Source: ResearchG
  • Title: SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors Source: PubMed URL:[Link]
  • Title: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase Source: PubMed URL:[Link]
  • Title: Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach Source: PMC - NIH URL:[Link]
  • Title: p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones Source: PubMed URL:[Link]
  • Title: Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium Source: Scientia Iranica URL:[Link]
  • Title: Anti-Inflammatory Drug Design Using a Molecular Hybridiz
  • Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: PMC - NIH URL:[Link]
  • Title: a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...
  • Title: Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach Source: ResearchG
  • Title: The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflamm
  • Title: The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer Source: PubMed URL:[Link]

Sources

Application Notes and Protocols: The Versatility of 4-Ethoxypiperidine Hydrochloride in Modern Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, prized for its conformational flexibility and ability to engage with a wide array of neurological targets.[1][2] Within this privileged class of heterocyclic compounds, 4-ethoxypiperidine hydrochloride emerges as a versatile and valuable building block for the synthesis of novel chemical probes and therapeutic candidates in neuroscience. While direct literature on this compound itself is emerging, its utility can be expertly inferred from the extensive research on its structural analogs, such as 4-methoxypiperidine hydrochloride, which serves as a key intermediate in the development of analgesics and antidepressants.[3]

This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its role as a synthetic intermediate, its application in structure-activity relationship (SAR) studies, and its potential for developing novel ligands for critical CNS targets.

Core Application: A Versatile Intermediate for CNS Drug Synthesis

The primary and most immediate application of this compound is as a foundational scaffold in multi-step synthetic campaigns. The secondary amine of the piperidine ring is a nucleophilic handle that allows for a variety of chemical modifications, enabling the construction of a diverse library of compounds for neurological screening.

Causality in Synthetic Design:

The choice of the piperidine scaffold is deliberate. Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific interactions with the binding pockets of complex proteins like G-protein coupled receptors (GPCRs) and ion channels.[4] The ethoxy group at the 4-position can influence solubility, lipophilicity, and metabolic stability, and may also engage in hydrogen bonding with the target receptor, thereby fine-tuning the pharmacological profile of the final compound.

Workflow for Synthetic Elaboration:

The following diagram illustrates a general workflow for utilizing this compound as a synthetic starting material for creating a library of diverse N-substituted derivatives.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: N-Functionalization cluster_2 Phase 3: Diverse Product Library A This compound B N-Alkylation (e.g., with R-Br) A->B Base (e.g., K2CO3) C N-Acylation (e.g., with R-COCl) A->C Base (e.g., Et3N) D Reductive Amination (e.g., with R-CHO) A->D Reducing Agent (e.g., NaBH(OAc)3) E N-Alkyl-4-ethoxypiperidines B->E F N-Acyl-4-ethoxypiperidines C->F G N-Benzyl-4-ethoxypiperidines D->G

Caption: Synthetic utility of this compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard method for attaching an alkyl group to the nitrogen of 4-ethoxypiperidine, a common first step in the synthesis of many CNS-active agents.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a round bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Reagent Addition: While stirring, add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final N-alkyl-4-ethoxypiperidine.

Expert Insight: The use of a base like potassium carbonate is crucial to deprotonate the hydrochloride salt and generate the free secondary amine, which is the active nucleophile. Acetonitrile is a common solvent for this type of reaction due to its polarity and ability to dissolve the reactants.

Application in Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for SAR studies aimed at optimizing a compound's affinity and selectivity for a specific neurological target. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features.

SAR Logic:

An SAR campaign might involve synthesizing a series of analogs where the N-substituent is varied, or the 4-ethoxy group is replaced with other alkoxy groups of different sizes (e.g., methoxy, propoxy). These compounds are then tested in binding or functional assays to determine their activity. This iterative process is fundamental to modern drug discovery.[2]

Hypothetical SAR Data for a Series of Sigma-1 Receptor Ligands:

The following table summarizes hypothetical data from an SAR study of N-substituted 4-ethoxypiperidine derivatives targeting the Sigma-1 receptor, a protein implicated in various neurological disorders.

Compound IDN-Substituent (R)Sigma-1 Ki (nM)
1a Benzyl150
1b 4-Chlorobenzyl75
1c 4-Methoxybenzyl200
1d Phenethyl50
1e 3-Phenylpropyl25

Analysis: From this hypothetical data, a clear trend emerges: increasing the length of the alkyl chain between the nitrogen and the phenyl ring (from benzyl to 3-phenylpropyl) improves binding affinity. The addition of a chloro- substituent on the benzyl ring also enhances affinity, suggesting a potential hydrophobic or halogen-bonding interaction in the receptor's binding pocket.[4]

Development of Novel Receptor Ligands and In Vitro Screening

The piperidine core is present in numerous ligands for CNS receptors, including dopamine, serotonin, and opioid receptors.[6] this compound provides a ready scaffold for creating novel ligands to probe the function of these receptors or to serve as leads for new therapeutics. A critical step in this process is to determine the binding affinity of newly synthesized compounds using in vitro receptor binding assays.[7][8]

Workflow for a Competitive Radioligand Binding Assay:

This diagram outlines the key steps in a competitive binding assay, a common method to determine the affinity of a test compound for a receptor.[9]

G A Prepare Receptor Source (e.g., cell membranes expressing the target receptor) B Incubate receptor with a fixed concentration of Radioligand (e.g., [3H]-labeled known ligand) A->B C Add varying concentrations of Test Compound (synthesized from 4-ethoxypiperidine) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., using a scintillation counter) E->F G Data Analysis: Plot % inhibition vs. log[Test Compound] and calculate IC50 and Ki values F->G

Caption: Workflow for a competitive receptor binding assay.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity (Ki) of a novel compound derived from this compound.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Add varying concentrations of the test compound to the appropriate wells.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of total binding and non-specific binding controls. The difference between these two gives the specific binding, which is the signal being measured. A well-behaved assay will show a sigmoidal dose-response curve, allowing for accurate determination of the IC₅₀.

Conclusion

This compound represents a chemical tool of significant potential in neuroscience research. While it may not be as extensively documented as some of its analogs, its structural features make it an ideal starting point for the synthesis of novel CNS-active compounds. By leveraging its synthetic accessibility, researchers can create diverse chemical libraries for screening, conduct detailed SAR studies to optimize ligand-receptor interactions, and ultimately contribute to the development of the next generation of therapeutics for neurological and psychiatric disorders. The protocols and workflows detailed in this guide provide a solid foundation for harnessing the potential of this versatile piperidine derivative.

References

  • Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Kushwaha, N., et al. (2023). Pharmacological properties of natural piperidine derivatives.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]
  • Garaev, R. S., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Molecules, 27(21), 7248. [Link]
  • Ishar, M. P. S., et al. (2006). Synthesis and evaluation of ligands for D2-like receptors: the role of common pharmacophoric groups. Bioorganic & Medicinal Chemistry, 14(13), 4344-53. [Link]
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5875-85. [Link]
  • Khan, I., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(10). [Link]
  • Wakita, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(11), 3374-9. [Link]
  • Tang, X. C., et al. (1993). Development of natural products as drugs acting on central nervous system. Memórias do Instituto Oswaldo Cruz, 88 Suppl 1, 41-7. [Link]
  • Valdez, C. A., et al. (2021). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports, 11(1), 16186. [Link]
  • International Narcotics Control Board. (2022).
  • Laug, L., et al. (2005). Receptor-ligand binding assays: technologies and applications.
  • Bylund, D. B. (1992). The Role of Receptor Binding in Drug Discovery. Journal of Clinical Pharmacology, 32(9), 762-5. [Link]
  • Shah, N., et al. (2018). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current Pharmaceutical Design, 24(16), 1782-1798. [Link]
  • Glick, G. D. (2014). CNS drug development. Part I: The early period of CNS drugs. Innovations in Clinical Neuroscience, 11(1-2), 12-8. [Link]
  • Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1331-1340. [Link]
  • Gholipour, T., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 743-50. [Link]

Sources

Application Note: Synthetic Strategies for the Functionalization of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of 4-ethoxypiperidine hydrochloride, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of synthetic strategies, complete with step-by-step protocols and the scientific rationale behind methodological choices.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2][3][4] As a six-membered nitrogen-containing heterocycle, its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore.[3] The introduction of the piperidine moiety can significantly enhance a molecule's pharmacological profile by modulating physicochemical properties such as lipophilicity and aqueous solubility, improving pharmacokinetic (ADME) properties, and reducing toxicity.[3][5]

This compound is a valuable building block for drug discovery, offering a synthetically accessible handle for diversification. The secondary amine provides a primary site for functionalization, while the ethoxy group at the C4 position can influence binding selectivity and metabolic stability. This guide provides detailed protocols for the key functionalization reactions of this scaffold, including N-acylation, N-alkylation, N-arylation, and an overview of advanced C-H functionalization techniques.

Safety and Handling

Prior to any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound presents several hazards that demand strict adherence to safety protocols.

Table 1: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)First Aid
H315: Causes skin irritation.[6][7]P264: Wash skin thoroughly after handling.[7]Wear protective gloves and flame-resistant clothing.[7]Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water.[7]
H319: Causes serious eye irritation.[6][7]P280: Wear eye protection/face protection.[7]Wear tightly fitting safety goggles.[7]Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[6][7]
H335: May cause respiratory irritation.[6][7]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6][7]Use a full-face respirator if exposure limits are exceeded.[7]Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6][7]

Prerequisite: Neutralization of the Hydrochloride Salt

Most functionalization reactions require the free piperidine base. The hydrochloride salt must first be neutralized to liberate the nucleophilic secondary amine.

Protocol 3.1: Free Base Generation
  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10, as confirmed by pH paper.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the free amine with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 4-ethoxypiperidine base, which can be used directly in subsequent steps.

N-Functionalization: Modifying the Core Scaffold

The nitrogen atom of the piperidine ring is the most common site for introducing molecular diversity. The following protocols detail the primary methods for N-functionalization.

N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation that couples the piperidine with a carboxylic acid to form a stable amide bond. This is typically achieved using a coupling agent to activate the carboxylic acid.

Causality: Direct reaction between an amine and a carboxylic acid to form an amide is a condensation reaction that requires high temperatures to drive off water, conditions which are often not suitable for complex molecules. Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid by forming an "active ester," which is highly susceptible to nucleophilic attack by the amine under mild conditions.[8]

Protocol 4.1.1: EDC/HOBt Mediated Amide Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the desired carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DCM or DMF (0.1 M).

  • Activation: Stir the mixture at room temperature for 10 minutes. Add EDC hydrochloride (1.2 eq) and continue stirring for another 20-30 minutes.

  • Amine Addition: Add a solution of 4-ethoxypiperidine free base (1.0 eq) in the reaction solvent dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Table 2: Common Reagents for N-Acylation

Reagent TypeExampleRole in Reaction
Coupling AgentEDC, DCCActivates the carboxylic acid to facilitate nucleophilic attack.[8]
AdditiveHOBt, DMAPSuppresses side reactions and racemization; acts as a nucleophilic catalyst.[9]
BaseDIPEA, TriethylamineScavenges the HCl produced when using EDC hydrochloride.
SolventDCM, DMFAnhydrous, non-protic solvents are required to prevent quenching of activated species.
N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a key strategy for modulating a compound's steric and electronic properties. This can be achieved via direct alkylation with an alkyl halide or through reductive amination.

Causality: Direct alkylation is a standard Sₙ2 reaction where the amine acts as a nucleophile. A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. Reductive amination offers a milder alternative, proceeding through an iminium ion intermediate which is then reduced in situ.[10][11] This method avoids the over-alkylation that can sometimes occur with reactive alkyl halides.

Protocol 4.2.1: Direct Alkylation with Alkyl Halides
  • Reaction Setup: To a solution of 4-ethoxypiperidine free base (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq) to the suspension.[12]

  • Reaction: Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4.2.2: Reductive Amination
  • Reaction Setup: Dissolve 4-ethoxypiperidine free base (1.0 eq) and an aldehyde or ketone (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Iminium Formation: Add acetic acid (AcOH) (0.1 eq) to catalyze the formation of the iminium ion intermediate. Stir for 1 hour at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[10]

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (typically 4-12 hours), as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[13]

Causality: This reaction's success hinges on a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a strong base to form a palladium-amide complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.

Protocol 4.3.1: Palladium-Catalyzed N-Arylation

Note: This reaction is highly sensitive to oxygen and moisture. All reagents and solvents must be anhydrous and degassed, and the reaction must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[14]

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4 eq) under a positive flow of inert gas.[14]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl halide (1.0 eq) and 4-ethoxypiperidine free base (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigand ExampleBaseTypical Substrate
Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBuAryl Chlorides, Bromides[14]
Pd₂(dba)₃BINAP, DPPFCs₂CO₃Aryl Iodides, Triflates
XPhos Pd G3 (Precatalyst)(Integrated)NaOtBu, LHMDSBroad scope, improved consistency.

Advanced Methods: C-H Functionalization

While N-functionalization is the most direct approach, direct modification of the piperidine ring's C-H bonds represents a modern and efficient strategy for creating complex analogues.[15] These methods often rely on transition-metal catalysis to achieve site-selectivity.

  • α-C-H Arylation: The positions adjacent to the nitrogen (C2 and C6) can be functionalized. Strategies often involve the in-situ formation of an iminium ion, which is then intercepted by a nucleophile.[16] Photoredox catalysis has emerged as a powerful tool for achieving these transformations under mild conditions.[17]

  • Remote C-H Functionalization: Modifying the C3 and C4 positions is more challenging due to their lower reactivity.[15] Directed metalation, where a directing group on the nitrogen coordinates to a metal catalyst and guides it to a specific C-H bond, is a common strategy. Rhodium-catalyzed C-H insertion reactions have also been shown to selectively functionalize the C4 position depending on the catalyst and nitrogen protecting group used.[18]

These advanced methods typically require extensive optimization and are beyond the scope of a general protocol but represent the cutting edge of scaffold diversification.

Visual Summaries of Workflows

General Functionalization Workflow

G Start 4-Ethoxypiperidine Hydrochloride Neutralize Neutralization (Protocol 3.1) Start->Neutralize FreeBase 4-Ethoxypiperidine (Free Base) Neutralize->FreeBase N_Func N-Functionalization (Section 4) FreeBase->N_Func CH_Func C-H Functionalization (Section 5) FreeBase->CH_Func Product Functionalized Product N_Func->Product CH_Func->Product

Caption: Overall workflow for functionalizing 4-ethoxypiperidine HCl.

Buchwald-Hartwig Catalytic Cycle

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(X)L₂ Pd0->Complex1 Oxidative Addition (Ar-X) Complex2 [Ar-Pd(II)(Amine)L₂]⁺X⁻ Complex1->Complex2 Amine Coordination Complex3 Ar-Pd(II)(Amidate)L₂ Complex2->Complex3 Deprotonation (-Base-H⁺) Complex3->Pd0 Reductive Elimination Product Ar-Amine Complex3->Product Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at...
  • Priezzheva, L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Wang, D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Pemberton, R. P., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H....
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (n.d.). The reductive amination reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?.

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with 4-Ethoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Strategic Overview: The Value of C-C Bond Formation on Piperidine Scaffolds

The 4-ethoxypiperidine moiety is a privileged scaffold in modern medicinal chemistry. Its frequent appearance in drug candidates stems from its ability to improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional vector for exiting a binding pocket. The functionalization of aromatic or heteroaromatic systems attached to this piperidine core via C-C bond formation is a critical strategy for expanding chemical diversity and fine-tuning pharmacological activity.

Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] This guide provides a detailed examination of the Suzuki coupling as applied to substrates containing the 4-ethoxypiperidine hydrochloride unit, offering mechanistic insights, robust protocols, and systematic optimization strategies to empower researchers in drug discovery.

A key consideration for this substrate class is the presence of the hydrochloride salt. This feature necessitates careful selection of the base, which must not only activate the boronic acid for transmetalation but also neutralize the salt to ensure substrate solubility and prevent potential catalyst inhibition by the N-heterocycle.[4]

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Ar-Pd(II)(L)n-X Oxidative Adduct pd0->oa_complex trans_complex Ar-Pd(II)(L)n-R' Transmetalation Product oa_complex->trans_complex product_complex [Ar-R']-Pd(0)Ln Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R' Coupled Product product_complex->product ar_x Ar-X (Substrate) ar_x->pd0 Oxidative Addition boronic_ate R'-B(OR)3- Ate Complex boronic_ate->oa_complex Transmetalation boronic_acid R'-B(OH)2 boronic_acid->boronic_ate Activation base Base (e.g., OH-) base->boronic_acid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the substrate (Ar-X), forming a Pd(II) intermediate.[5][7] The reactivity order for the halide is generally I > OTf > Br >> Cl.[1]

  • Transmetalation : This is often the rate-determining step and requires activation of the organoboron species by a base.[2] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., R'-B(OH)₃⁻).[8][9][10] This complex then transfers its organic group (R') to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic fragments (Ar and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond.[5] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

For N-heterocyclic substrates, such as those containing a piperidine ring, the nitrogen atom can potentially coordinate to the palladium center, inhibiting catalytic activity.[4] This is particularly relevant for electron-rich heterocycles.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can mitigate this issue by stabilizing the active catalyst and promoting the desired reaction steps.[1][5]

Core Protocol: Suzuki Coupling of a Heteroaryl Bromide with a Phenylboronic Acid

This protocol provides a robust starting point for the coupling of a generic (4-ethoxypiperidin-1-yl)heteroaryl bromide with phenylboronic acid.

Experimental Workflow Diagram

Workflow start Start reagents Reagents Setup Weigh Substrate, Boronic Acid, Base, and Catalyst Add to oven-dried flask start->reagents solvent Solvent Addition Degas solvent via sparging Add to flask via syringe reagents->solvent reaction Reaction Heat to specified temperature Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup Cool to RT Quench reaction Extract with organic solvent Dry organic layer reaction->workup purify Purification Concentrate crude product Purify via column chromatography workup->purify characterize Characterization Analyze purified product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Methodology
  • Reagent Preparation & Setup :

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the (4-ethoxypiperidin-1-yl)heteroaryl bromide (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), complexed with dichloromethane (1–5 mol%).

    • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5–10 minutes.

  • Solvent Addition :

    • Prepare a solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).

    • Degas the solvent mixture by sparging with an inert gas for 15–20 minutes.

    • Using a syringe, add the degassed solvent to the reaction vial to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution :

    • Place the sealed vial in a preheated heating block or oil bath set to 80–100 °C.

    • Stir the reaction vigorously for the specified time (typically 2–16 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup & Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Systematic Optimization: Fine-Tuning Key Reaction Parameters

Achieving high yields and purity often requires systematic optimization.[11][12][13] The following parameters are critical and should be screened to identify the optimal conditions for your specific substrate.

Parameter Common Options & Rationale Considerations for 4-Ethoxypiperidine HCl Substrates
Palladium Catalyst Pd(PPh₃)₄ : A classic, reliable choice but can be sensitive to air. PdCl₂(dppf) : Highly robust and effective for heteroaromatic substrates. Pd(OAc)₂ + Ligand : Allows for modular screening of various phosphine or NHC ligands (e.g., SPhos, XPhos, RuPhos).[1]For N-heterocycles, bulky and electron-rich ligands like dppf or Buchwald-type ligands are often superior as they prevent catalyst inhibition by the nitrogen lone pair.[4][14]
Base Inorganic Carbonates : K₂CO₃, Cs₂CO₃. Cesium carbonate is more soluble and basic, often improving yields for challenging couplings. Phosphates : K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Organic Bases : Triethylamine (Et₃N), DIPEA. Generally weaker and less common for Suzuki couplings.A strong inorganic base like K₃PO₄ or Cs₂CO₃ is highly recommended. It must be sufficient to both neutralize the hydrochloride salt and activate the boronic acid for transmetalation.[8][9] At least 2 equivalents are necessary, with 3 equivalents often being optimal.
Solvent Ethereal : 1,4-Dioxane, Tetrahydrofuran (THF). Common choices that dissolve many organic substrates. Aromatic : Toluene. Often used for higher temperature reactions. Aqueous Mixtures : Dioxane/H₂O, Toluene/H₂O, DMF/H₂O. Water is often essential for dissolving the inorganic base and facilitating the catalytic cycle.[1][7]The hydrochloride salt increases the polarity of the starting material. A biphasic system like Dioxane/H₂O is an excellent starting point to ensure all components (polar salt, nonpolar boronic acid, catalyst) are sufficiently solubilized.[15]
Boron Reagent Boronic Acids : Most common, but can be prone to decomposition (protodeboronation). Boronate Esters (e.g., pinacol esters): More stable to storage and chromatography. Trifluoroborate Salts (MIDA boronates): Bench-stable and release the boronic acid slowly under reaction conditions.[7]If the desired boronic acid is unstable, consider using its corresponding pinacol ester or MIDA boronate for improved consistency and yield.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong or soluble base. 3. Reaction temperature too low. 4. Catalyst inhibition by the N-heterocycle.1. Ensure rigorous inert atmosphere; use a fresh catalyst or a more air-stable precatalyst. 2. Switch to a stronger/more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the temperature in 10 °C increments. 4. Switch to a catalyst with a bulkier, more electron-donating ligand (e.g., SPhos, XPhos).
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating.Use a slight excess (1.5 equiv.) of the boronic acid. Ensure the base is sufficiently strong. Consider using the corresponding boronate ester or trifluoroborate salt.
Homocoupling (Side Product) Oxygen in the reaction mixture can promote homocoupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Difficult Purification Residual palladium in the product.Pass the crude product through a short plug of silica or use a palladium scavenger. Consider using a heterogeneous catalyst like Pd/C, which can be removed by simple filtration.[15]

References

  • Suzuki reaction. In Wikipedia; 2024. [Link]
  • Braga, A. A. C.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2006, 128 (31), 10109–10120. [Link]
  • Couto, I.; Pinto, D. C. G. A.; Silva, A. M. S. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen2014, 3 (2), 57–63. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Kar, S.; et al. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Braga, A. A. C.; Ujaque, G.; Maseras, F. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Fleckenstein, C. A.; Plenio, H. A highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chem.2007, 9 (12), 1287–1291. [Link]
  • Kar, S.; et al. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
  • Magano, J.; Dunetz, J. R. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules2022, 27 (15), 4991. [Link]
  • Wang, Z.; et al. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics2008, 27 (21), 5579–5584. [Link]
  • Scott, D. E.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Al-Zoubi, R. M.; et al. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • Worthington, R. J.; et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Scott, J. S.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Adv.2016, 6 (98), 95428-95444. [Link]
  • Suzuki-Miyaura Cross-Coupling of Heterocyclic Halides with Boronic Acids.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • Zeinali, A.; et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling...
  • Supported Palladium Catalysts for Suzuki Reactions.
  • Zheng, M.; et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers2019, 6 (8), 1209-1216. [Link]
  • Pd/C and Other Heterogeneous C
  • Bellina, F.; et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. ACS Cent. Sci.2023, 9 (5), 896-904. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
  • Suzuki Coupling Mechanism. MH Chem - YouTube. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Ethoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines, specifically those incorporating saturated heterocycles like piperidine, are prevalent structural motifs in a vast array of bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate class: 4-ethoxypiperidine hydrochloride derivatives.

Theoretical Framework: Understanding the Buchwald-Hartwig Amination

A firm grasp of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2][3]

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(NHR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L->Ar-NR'R'' Product Release L Ligand Ar-X Aryl Halide R'R''NH Amine

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Components and Their Roles
  • Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) are commonly used.[3][6] Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand or the amine itself.[5][6] The use of pre-formed, air-stable precatalysts, which combine the palladium source and ligand, can offer greater consistency.[7]

  • Ligand: The choice of ligand is critical and often dictates the success or failure of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[7] For sterically hindered secondary cyclic amines like 4-ethoxypiperidine, biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[7] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[2][6] The pKa of the base must be sufficiently high to deprotonate the amine starting material.

  • Solvent: Aprotic, non-polar to moderately polar solvents are typically employed. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that effectively dissolve the reactants and catalyst system.[5][7] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[7]

Application Focus: Amination of this compound

The use of this compound presents specific challenges that must be addressed for a successful transformation.

The Hydrochloride Salt Consideration

The amine is supplied as a hydrochloride salt, meaning it exists in its protonated, non-nucleophilic form. The base in the reaction must therefore serve a dual purpose: first, to neutralize the hydrochloride salt to generate the free amine in situ, and second, to facilitate the catalytic cycle by deprotonating the palladium-coordinated amine. Consequently, at least two equivalents of base are required: one to liberate the free amine and a second to drive the catalytic reaction.

Protocol Design and Rationale

The following protocol is designed as a robust starting point for the Buchwald-Hartwig amination of this compound with a model aryl bromide.

Table 1: Reagents and Stoichiometry

ReagentMolar EquivalentsPurpose
Aryl Bromide1.0Electrophile
4-Ethoxypiperidine HCl1.2Nucleophile
Pd₂(dba)₃0.01 (1 mol%)Palladium Precursor
XPhos0.02 (2 mol%)Ligand
Sodium tert-butoxide2.5Base
Toluene-Solvent

Rationale for Reagent Selection:

  • Excess Amine (1.2 equiv.): A slight excess of the amine helps to ensure complete consumption of the often more valuable aryl halide and can help to maintain a sufficient concentration of the nucleophile throughout the reaction.

  • Pd₂(dba)₃ / XPhos System: This combination is a well-established and highly effective catalyst system for coupling secondary cyclic amines. XPhos is a bulky, electron-rich ligand that promotes high catalytic activity.

  • Sodium tert-butoxide (2.5 equiv.): A strong base is necessary. One equivalent is consumed to neutralize the HCl salt. The remaining 1.5 equivalents are in excess to drive the catalytic cycle efficiently.

  • Toluene: A common and effective solvent for this transformation. It has a sufficiently high boiling point to allow for elevated reaction temperatures if necessary.

Experimental Protocol: A Step-by-Step Guide

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Solids to Oven-Dried Schlenk Flask B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvent and Amine B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (2.5 mmol, 2.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 0.01 equiv.), and XPhos (0.02 mmol, 0.02 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This process is critical to remove oxygen which can deactivate the catalyst.[7]

    • Add degassed toluene (5-10 mL) via syringe. The solvent should be thoroughly deoxygenated prior to use, for instance, by sparging with argon for 30 minutes.[7]

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

    • Stir the reaction mixture vigorously. The high density of the inorganic base can cause it to settle, so effective agitation is important.[6]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-4-ethoxypiperidine.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or stoichiometric base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques are used. Use freshly opened reagents and degassed solvents.[7]2. Confirm the stoichiometry and consider a stronger base like LHMDS.3. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition.2. Presence of water or other proton sources.1. Consider using a more robust ligand or a pre-catalyst.[7]2. Ensure all reagents and solvents are anhydrous.
Reaction Stalls 1. Product inhibition.2. Catalyst has deactivated over time.1. A higher catalyst loading may be necessary to overcome inhibition.[7]2. Add a fresh portion of the catalyst and ligand to the reaction mixture.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and broadly applicable method for the synthesis of N-aryl piperidine derivatives. By understanding the mechanistic underpinnings of the reaction and carefully considering the specific challenges posed by substrates such as hydrochloride salts, researchers can confidently design and execute successful C-N cross-coupling reactions. The protocol detailed herein provides a solid and rationally designed starting point for the amination of this compound, which can be further optimized to suit a variety of aryl halide coupling partners.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Data.

Sources

Application Note: A Robust and Scalable Synthesis of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxypiperidine hydrochloride is a valuable building block in the synthesis of a wide range of pharmacologically active molecules. The increasing demand for this intermediate necessitates a production method that is not only high-yielding and pure but also safe, cost-effective, and scalable. This document provides a comprehensive guide to the scale-up synthesis of this compound. The featured two-step process, commencing with the N-Boc protection of 4-hydroxypiperidine followed by a Williamson ether synthesis and concluding with acidic deprotection, is designed for robustness and adaptability from benchtop to pilot-plant scale. This protocol emphasizes process safety, particularly in the handling of sodium hydride, and offers in-depth explanations for key experimental choices to ensure successful and reproducible outcomes.

Strategic Approach to Synthesis and Mechanistic Insights

For the large-scale production of this compound, a two-step synthetic route starting from N-Boc-4-hydroxypiperidine is recommended. This strategy is advantageous due to the commercial availability of the starting material, the high-yielding nature of the reactions, and the straightforward purification procedures.

The synthesis pathway unfolds in two primary stages:

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to an ethoxy group. This reaction proceeds via an SN2 mechanism, where a strong base, sodium hydride (NaH), deprotonates the alcohol to form a nucleophilic alkoxide.[1][2][3] This alkoxide then displaces a halide from an ethylating agent, such as ethyl iodide, to form the desired ether. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal as it effectively solvates the cation of the alkoxide without interfering with the nucleophile.[3]

  • Boc Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions.[4][5] Treatment with hydrochloric acid not only cleaves the Boc group but also concurrently forms the hydrochloride salt of the final product, which often aids in its purification by crystallization.[6][7]

Process Safety and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a larger scale introduces significant challenges, primarily concerning safety and heat management.

Handling of Sodium Hydride (NaH):

Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][9] When conducting this synthesis on a large scale, the following precautions are mandatory:

  • Inert Atmosphere: All operations involving NaH must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[8][10]

  • Dispersion in Oil: Using NaH as a 60% dispersion in mineral oil significantly improves its handling safety compared to the pure solid.[8][10]

  • Controlled Addition: The addition of NaH to the reaction vessel should be done in portions at a controlled temperature (0-5 °C) to manage the initial exotherm and the rate of hydrogen evolution.

  • Quenching: Any excess NaH must be safely quenched before workup. This is typically achieved by the slow, controlled addition of a proton source like isopropanol or ethanol at a low temperature.

  • Specialized Handling: For kilogram-scale reactions, the use of NaH in pre-measured, dissolvable bags (SecuBags) can eliminate ignition risks during addition.[11][12][13]

Thermal Management: The deprotonation of the alcohol with NaH is an exothermic reaction. On a large scale, efficient heat dissipation is critical. The reaction should be carried out in a jacketed reactor with controlled cooling to maintain the desired temperature range and prevent runaway reactions.

Detailed Experimental Protocol

This protocol is designed for a nominal 100-gram scale of the final product and can be adapted for larger quantities.

Step 1: Synthesis of tert-butyl 4-ethoxypiperidine-1-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-4-hydroxypiperidine201.27150.0 g0.7451.0
Sodium Hydride (60% in oil)40.00 (as 100%)35.8 g0.8941.2
Ethyl Iodide155.97174.3 g1.1181.5
Anhydrous Tetrahydrofuran (THF)-1.5 L--
Isopropanol-100 mL--
Saturated NH₄Cl solution-500 mL--
Brine-500 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reactor Setup: A 3 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled and dried thoroughly. The system is then purged with dry nitrogen.

  • Reagent Charging: Anhydrous THF (1.0 L) and N-Boc-4-hydroxypiperidine (150.0 g) are charged into the reactor. The mixture is stirred until all solids have dissolved and then cooled to 0 °C using a circulating chiller.

  • Deprotonation: Sodium hydride (35.8 g of 60% dispersion) is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The slurry is then stirred at 0-5 °C for 1 hour. Hydrogen gas evolution will be observed.

  • Ethylation: Ethyl iodide (174.3 g) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: The reactor is cooled back to 0 °C. Isopropanol (100 mL) is added slowly and dropwise to quench any unreacted sodium hydride. The mixture is stirred for 30 minutes at 0 °C.

  • Workup: Saturated aqueous ammonium chloride solution (500 mL) is slowly added to the reaction mixture. The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 250 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an oil.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude tert-butyl 4-ethoxypiperidine-1-carboxylate229.32~170 g (from Step 1)0.7411.0
4M HCl in 1,4-Dioxane-556 mL2.2243.0
Diethyl Ether-1.0 L--

Procedure:

  • Dissolution: The crude product from Step 1 is dissolved in diethyl ether (200 mL) and transferred to a suitable reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Acidification and Deprotection: The solution is cooled to 0 °C. 4M HCl in 1,4-dioxane (556 mL) is added slowly, maintaining the temperature below 15 °C. A precipitate will form during the addition.

  • Reaction Completion: The mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.[4][6]

  • Isolation and Purification: The resulting slurry is filtered, and the collected solid is washed with cold diethyl ether (2 x 200 mL) to remove impurities.

  • Drying: The white to off-white solid product is dried in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 110-125 g (89-101% over two steps). Purity (by NMR/LC-MS): >98%.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the scale-up synthesis process.

Scale_Up_Synthesis cluster_prep Preparation & Setup cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection & Salt Formation A Dry & Inert Reactor B Charge N-Boc-4-hydroxypiperidine & Anhydrous THF A->B C Cool to 0 °C B->C D Portion-wise addition of NaH (60% dispersion) (T < 10 °C) C->D E Stir for 1h at 0-5 °C (Deprotonation) D->E F Dropwise addition of Ethyl Iodide (T < 10 °C) E->F G Warm to RT, Stir 12-16h F->G H Reaction Monitoring (TLC/LC-MS) G->H I Quench with Isopropanol at 0 °C H->I J Aqueous Workup & Extraction I->J K Concentrate to obtain Crude Intermediate Oil J->K L Dissolve Crude Oil K->L M Cool to 0 °C L->M N Slowly add 4M HCl in Dioxane M->N O Stir at RT for 2-4h (Precipitation Occurs) N->O P Filter & Wash with Cold Diethyl Ether O->P Q Vacuum Dry Product P->Q R Final Product: 4-Ethoxypiperidine HCl Q->R

Caption: Workflow for the scale-up synthesis of 4-ethoxypiperidine HCl.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and the presence of the ethoxy group.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • LC-MS: To determine the purity and confirm the molecular weight of the product.

  • Melting Point: To compare with literature values as a measure of purity.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By prioritizing safety, particularly in the handling of sodium hydride, and understanding the rationale behind each procedural step, researchers and drug development professionals can confidently produce this key intermediate in high yield and purity. This robust process is well-suited for adaptation to pilot plant and manufacturing scales, thereby supporting the advancement of pharmaceutical research and development.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 377–381. [Link]
  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride.
  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale".
  • Sciencemadness.org. (2008). Cautions regarding use of NaH in synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

Sources

Application Notes and Protocols: The Strategic Use of 4-Ethoxypiperidine Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents.[1][2] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for drug discovery, enabling efficient synthesis and purification.[3][4] This document provides a detailed guide on the strategic incorporation of 4-ethoxypiperidine hydrochloride as a versatile building block in solid-phase synthesis workflows. While direct, off-the-shelf protocols for this specific reagent are not extensively documented, we present a series of robust, scientifically-grounded protocols based on analogous and well-established solid-phase methodologies. These application notes will guide researchers in leveraging the unique structural features of 4-ethoxypiperidine for the creation of diverse chemical libraries.

Introduction: Why 4-Ethoxypiperidine on a Solid Support?

The 4-ethoxypiperidine moiety offers several strategic advantages for library synthesis. The ethoxy group at the 4-position provides a stable, yet potentially modifiable, handle while influencing the scaffold's lipophilicity and metabolic stability. The secondary amine of the piperidine ring is the key point for attachment to a solid support or for further diversification. By immobilizing this scaffold, chemists can exploit the efficiencies of SPOS, such as the use of excess reagents to drive reactions to completion and simplified purification through washing.[4]

This guide will detail a hypothetical, yet highly plausible, workflow for the use of this compound in SPOS. The core strategy involves:

  • Protection: N-protection of the piperidine nitrogen to enable subsequent functionalization.

  • Immobilization: Covalent attachment of the protected scaffold to a suitable solid support via a linker.

  • Diversification: On-resin chemical modifications to build molecular complexity.

  • Cleavage: Release of the final compounds from the solid support for screening and analysis.

Core Strategy: Immobilization and On-Resin Chemistry

The successful implementation of 4-ethoxypiperidine in SPOS hinges on its effective immobilization onto a solid support. A common and reliable approach is to first functionalize the piperidine nitrogen in solution and then attach it to the resin.

N-Acylation and Linker Attachment Strategy

A robust method for immobilizing 4-ethoxypiperidine is to first acylate the nitrogen with a linker precursor that contains an orthogonal protecting group. For this workflow, we will utilize a strategy involving an N-Fmoc protected amino acid as the linker, which is a standard practice in solid-phase peptide synthesis (SPPS) and can be adapted for small molecule synthesis.[5]

The overall workflow can be visualized as follows:

sps_workflow cluster_solution Solution Phase cluster_solid Solid Phase start 4-Ethoxypiperidine Hydrochloride step1 N-Acylation with Fmoc-Linker-COOH start->step1 DIPEA, HATU step2 Immobilization on Amino-Resin step1->step2 Coupling Agent (e.g., DIC/Oxyma) step3 Fmoc Deprotection step2->step3 Piperidine/DMF step4 On-Resin Diversification (e.g., Amide Coupling) step3->step4 R-COOH, Coupling Agent step5 Cleavage from Resin step4->step5 TFA Cocktail end Final Product Library step5->end Purification

Figure 1: General workflow for the solid-phase synthesis of a 4-ethoxypiperidine-based library.

Detailed Experimental Protocols

Materials and Reagents:

  • This compound

  • Fmoc-6-aminohexanoic acid (or other suitable Fmoc-linker)

  • Rink Amide resin or other amino-functionalized solid support

  • Coupling reagents: HATU, DIC, Oxyma Pure

  • Bases: Diisopropylethylamine (DIPEA), Piperidine

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Protocol 3.1: Solution-Phase Preparation of the Building Block

Objective: To synthesize the Fmoc-protected 4-ethoxypiperidine building block ready for immobilization.

  • Neutralization: Dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.2 eq) and stir for 10 minutes at room temperature to obtain the free base.

  • Linker Activation: In a separate flask, dissolve Fmoc-6-aminohexanoic acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in DMF. Stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated linker solution to the neutralized 4-ethoxypiperidine solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired Fmoc-protected building block.

Protocol 3.2: Immobilization on Solid Support

Objective: To covalently attach the prepared building block to an amino-functionalized resin.

  • Resin Swelling: Place Rink Amide resin (e.g., 0.5 mmol/g loading) in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes.

  • Coupling Reaction: Drain the DMF. Add a solution of the Fmoc-protected building block (3.0 eq relative to resin loading), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as described in step 3.

  • Confirmation: A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines.

Protocol 3.3: On-Resin Diversification

Objective: To build molecular diversity from the immobilized scaffold. This protocol details a representative amide bond formation.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain and repeat with a fresh solution for 15 minutes. This step removes the Fmoc group, exposing the terminal amine of the linker.[5][6]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and dibenzofulvene adducts.

  • Diversity Element Coupling:

    • Prepare a solution of the desired carboxylic acid (R-COOH, 3.0 eq) in DMF.

    • Add a coupling agent such as HATU (3.0 eq) and a base like DIPEA (6.0 eq).

    • Add this activated mixture to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin as described in step 2. The cycle of deprotection and coupling can be repeated if further elongation is desired.

diversification Resin Resin-Linker-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection ActivatedAmine Resin-Linker-NH2 Deprotection->ActivatedAmine Coupling Amide Coupling (R-COOH, HATU, DIPEA) ActivatedAmine->Coupling Diversified Resin-Linker-NH-CO-R Coupling->Diversified Cleavage Cleavage (TFA Cocktail) Diversified->Cleavage FinalProduct Final Product Cleavage->FinalProduct

Figure 2: On-resin diversification cycle.

Protocol 3.4: Cleavage and Product Isolation

Objective: To release the final compounds from the solid support.

  • Final Wash and Dry: After the final synthetic step, wash the resin with DCM (5x) and dry it under a stream of nitrogen.

  • Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Agitate at room temperature for 2 hours.

  • Product Collection: Filter the cleavage solution into a collection tube. Wash the resin with additional TFA to ensure complete recovery.

  • Precipitation and Isolation: Precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.[7] Dry the resulting solid under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final, high-purity compounds for analysis and screening.

Data and Expected Outcomes

The success of the synthesis can be monitored at various stages. The loading of the initial building block onto the resin can be quantified by Fmoc-release UV spectrophotometry.[8] The purity and identity of the final cleaved products should be confirmed by LC-MS and NMR spectroscopy.

Parameter Expected Value Analytical Method
Initial Resin Loading 0.3 - 0.7 mmol/gFmoc UV quantification
Coupling Efficiency >99%Kaiser Test / LC-MS of test cleavage
Final Product Purity >95% (after purification)RP-HPLC
Product Identity ConfirmedHigh-Resolution Mass Spectrometry, ¹H NMR

Table 1: Key parameters and expected outcomes for the solid-phase synthesis of 4-ethoxypiperidine derivatives.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically plausible strategy for the utilization of this compound in solid-phase organic synthesis. By employing standard N-protection, linker chemistry, and on-resin diversification techniques, this readily available building block can be effectively incorporated into combinatorial library synthesis workflows.[3][9] The protocols provided are grounded in established SPOS principles and offer a solid foundation for researchers aiming to generate novel piperidine-based compound libraries for drug discovery and development.[10][11] Future work could explore alternative linker strategies, such as traceless linkers, or the on-resin modification of the 4-ethoxy group itself to further expand the accessible chemical space.

References

  • Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC - NIH.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Wiley.
  • Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates. MDPI.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.
  • Squalene-derived Flexible Linkers for Bioactive Peptides. PMC - NIH.
  • Combinatorial Chemistry in Drug Discovery. PMC - NIH.
  • Lec8: Combinatorial Chemistry: Drug design approach and HTS. (n.d.).
  • Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines. PubMed.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.).
  • Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
  • Combinatorial Chemistry. (n.d.).
  • A novel protocol to accelerate dynamic combinatorial chemistry via isolation of ligand-target adducts from dynamic combinatorial libraries: a case study identifying competitive inhibitors of lysozyme. PubMed.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The primary synthetic route discussed is the Williamson ether synthesis, starting from 4-hydroxypiperidine.

Overview of the Core Synthesis Pathway

The most common and adaptable method for preparing 4-ethoxypiperidine is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 4-hydroxypiperidine to form a nucleophilic alkoxide, which then attacks an ethylating agent. To improve efficiency and overcome solubility issues, a phase-transfer catalyst (PTC) is often employed, allowing the use of a biphasic solvent system which is robust and scalable.

Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis Workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield in this synthesis is a common issue, often stemming from suboptimal conditions for the S(_N)2 reaction or competing side reactions. 4-Hydroxypiperidine is a secondary alcohol, making it more susceptible to challenges than a primary alcohol.[1][2]

Core Issues to Address:

  • Incomplete Deprotonation: The hydroxyl group of 4-hydroxypiperidine (pKa ~17) must be fully deprotonated to form the reactive alkoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

  • Competing Elimination (E2) Reaction: The strong base required can also react with the ethylating agent (e.g., ethyl bromide) in an E2 elimination reaction to produce ethylene gas, consuming your reagents. This is especially problematic at higher temperatures.[3]

  • Poor Nucleophile Transfer: In biphasic systems, the alkoxide must be efficiently transferred from the aqueous phase to the organic phase where the ethylating agent resides. Inefficient phase transfer is a major cause of low conversion.[4][5]

  • Reagent Quality: The purity of 4-hydroxypiperidine and the absence of water in anhydrous reactions are critical. Water will consume strong bases like sodium hydride and can hydrolyze the ethylating agent.

Troubleshooting Workflow:

Troubleshooting cluster_checks Investigation Pathway cluster_solutions Corrective Actions Start Low Yield Issue Check1 Check Base Is it strong enough? Is stoichiometry correct (≥1.1 eq)? Start->Check1 Check2 Check Temperature Is it too high, favoring E2? Target: 40-60°C Start->Check2 Check3 Check Catalyst (if PTC) Is catalyst active? Is loading sufficient (1-5 mol%)? Start->Check3 Check4 Check Reagents Is 4-hydroxypiperidine pure? Is ethylating agent fresh? Start->Check4 Sol1 Use stronger base (e.g., NaOH 50% w/w) or ensure anhydrous conditions for NaH. Check1->Sol1 Fix Sol2 Lower reaction temp. Monitor for off-gassing (ethylene). Check2->Sol2 Fix Sol3 Use fresh TBAB or other quat salt. Increase catalyst loading slightly. Check3->Sol3 Fix Sol4 Recrystallize starting material. Use freshly opened ethyl bromide. Check4->Sol4 Fix

Caption: Systematic troubleshooting logic for low reaction yield.

Q2: I'm observing a significant byproduct. How can I identify and prevent it?

The most likely byproduct is the result of an E2 elimination reaction. Another possibility, especially if your starting material is not the hydrochloride salt and the nitrogen is unprotected, is N-ethylation.

Potential Byproduct Identification Cause Prevention Strategy
Ethylene Vigorous off-gassing during the reaction.Reaction temperature is too high; base is too sterically hindered or too strong for the conditions.Lower the reaction temperature to 40-50°C. Use a less-hindered base like NaOH or KOH. The S(N)2 reaction has a lower activation energy than E2 for primary halides, so lower temperatures favor the desired pathway.[3]
N-ethyl-4-ethoxypiperidine Appears as a higher R(_f) spot on TLC; identifiable by MS.The piperidine nitrogen is more nucleophilic than the hydroxyl group. This occurs if the nitrogen is not protonated (as in the HCl salt) or otherwise protected.Start with 4-hydroxypiperidine hydrochloride. The protonated amine is non-nucleophilic. Alternatively, use an N-Boc protected starting material and deprotect in the final step.
Diethyl Ether Low-boiling point impurity, detectable by GC-MS.The ethoxide formed may attack another molecule of the ethylating agent. This is less common but possible.Ensure slow addition of the ethylating agent to a well-stirred solution of the generated piperidin-4-olate to maintain a low concentration of the ethylating agent.
Q3: What is the role of a phase-transfer catalyst (PTC) and how do I choose one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] In this synthesis, it solves a fundamental problem: the 4-hydroxypiperidine and inorganic base (like NaOH) are soluble in water, while the ethylating agent is soluble in an organic solvent.

Mechanism of Action:

  • In the aqueous phase, the PTC (typically a quaternary ammonium salt like Q⁺X⁻) exchanges its anion for a hydroxide ion (OH⁻).[7]

  • The resulting Q⁺OH⁻ is organophilic and migrates into the organic phase.

  • In the organic phase, the potent Q⁺OH⁻ deprotonates the 4-hydroxypiperidine, forming the piperidin-4-olate anion paired with the Q⁺ cation (Q⁺⁻O-Pip).

  • This ion pair is highly reactive and soluble in the organic phase, where it rapidly reacts with the ethyl halide in an S(_N)2 reaction to form 4-ethoxypiperidine.[4][5]

  • The catalyst cation (Q⁺) then migrates back to the aqueous phase to repeat the cycle.

Commonly Used PTCs:

Catalyst Advantages Typical Loading
Tetrabutylammonium bromide (TBAB) Inexpensive, stable, and highly effective. The most common choice.1–5 mol%
Tetrabutylammonium hydrogen sulfate (TBAHS) Also very common and effective.[5]1–5 mol%
Benzyltriethylammonium chloride (TEBAC) Commercially available and effective.2–5 mol%
Crown Ethers (e.g., 18-Crown-6) Highly effective at complexing alkali metal cations (like K⁺), but are more expensive and toxic.[7] Generally reserved for difficult reactions.0.5–2 mol%

Recommendation: Start with Tetrabutylammonium bromide (TBAB) . It is cost-effective, robust, and provides excellent results for this type of etherification.

Q4: Can you provide a detailed, optimized protocol for the synthesis?

Certainly. This protocol utilizes phase-transfer catalysis for a high-yield, scalable, and robust synthesis. It assumes the starting material is 4-hydroxypiperidine hydrochloride.

Optimized Protocol: Phase-Transfer Catalyzed Ethylation

Materials:

  • 4-Hydroxypiperidine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH), 50% solution in water (w/w) (3.0 eq)

  • Ethyl bromide (EtBr) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq)

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl), solution in isopropanol or 1,4-dioxane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-hydroxypiperidine hydrochloride (1.0 eq) and toluene (5 mL per gram of starting material).

  • Base and Catalyst Addition: Begin vigorous stirring and add the 50% NaOH solution (3.0 eq) followed by TBAB (0.03 eq). The mixture will be a biphasic slurry.

  • Heating: Heat the mixture to 45-50°C.

  • Ethylating Agent Addition: Slowly add ethyl bromide (1.5 eq) dropwise over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 60°C.

  • Reaction Monitoring: Allow the reaction to stir at 55°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by taking a small sample from the organic layer. The starting material should be consumed.

  • Work-up and Isolation of Free Base:

    • Cool the reaction to room temperature.

    • Add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na(_2)SO(_4)).

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-ethoxypiperidine free base as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of HCl in isopropanol or dioxane with stirring.

    • The this compound salt will precipitate as a white solid.

    • Stir the slurry for 1 hour at room temperature, then cool in an ice bath to maximize precipitation.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the solid under vacuum at 40-50°C to a constant weight.

Expected Yield: 85–95% of a white crystalline solid.

References

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Kim, D. W., & Park, K. H. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society. [Link]
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Wikipedia. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link][9]
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link][1]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link][3]
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link][10]
  • Jack Westin. (n.d.). Alcohols Important Reactions.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Request PDF. [Link][12]
  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P

Sources

Technical Support Center: Purification of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-ethoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges encountered during its purification from reaction byproducts, providing field-tested solutions and evidence-based protocols to ensure you achieve the desired purity and yield for your critical applications.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Question 1: My isolated this compound is an off-white or yellow solid, not the expected white crystalline powder. What is the likely cause and how can I fix it?

Answer:

An off-white or yellowish hue in the final product typically indicates the presence of impurities. The cause is often residual starting materials, reagents, or byproducts from the synthetic route that have co-precipitated with your product.

Probable Causes & Solutions:

  • Incomplete Reaction or Trapped Starting Materials: The most common impurities are unreacted 4-hydroxypiperidine or N-protected precursors (e.g., N-Boc-4-ethoxypiperidine). During the final acidification step to form the hydrochloride salt, these basic impurities can also precipitate.

    • Solution: An effective method to remove these is through a carefully chosen recrystallization. A mixed-solvent system often provides the best results for piperidine salts.[1]

  • Side-Reaction Products: Depending on the ethylating agent and conditions used, minor side products may form. These are often more colored and less crystalline than the desired product.

    • Solution: Column chromatography on silica gel can be performed on the free-base form of your product before converting it to the hydrochloride salt.[2] After purification of the free base, the salt can be formed by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl (as a solution in dioxane or as a gas).[3]

Question 2: I am experiencing significant product loss during recrystallization. How can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue, usually stemming from suboptimal solvent selection or procedural execution.

Probable Causes & Solutions:

  • High Solubility in the Recrystallization Solvent: Your product might be too soluble in the chosen solvent, even at low temperatures. For hydrochloride salts, single-solvent systems like pure ethanol or methanol can sometimes lead to high solubility and thus poor recovery.

    • Solution: Employ a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., isopropanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., diethyl ether, hexane, or ethyl acetate) until persistent turbidity is observed. Re-heat gently to clarify the solution and then allow it to cool slowly. This technique carefully controls the supersaturation, promoting crystal growth over product loss to the mother liquor. A patent for a related piperidine hydrochloride specifies an ethanol/ethyl acetate system for recrystallization, which is an excellent starting point.[1]

  • Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can become trapped within the crystal lattice, necessitating further recrystallization steps that lower the overall yield.

    • Solution: Ensure slow, controlled cooling. After dissolving the compound at a higher temperature, allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.[4]

Question t3: My final product is a sticky oil or gum that refuses to crystallize. What's happening?

Answer:

The failure of a product to crystallize, a phenomenon known as "oiling out," is typically caused by the presence of impurities that depress the melting point and disrupt the formation of a stable crystal lattice.

Probable Causes & Solutions:

  • Presence of Water or Residual Solvents: Even small amounts of water or high-boiling point solvents (like DMF or DMSO) from the reaction can prevent crystallization. Hydrochloride salts are often hygroscopic.

    • Solution: Ensure your crude product is rigorously dried under high vacuum before attempting crystallization. If solvent contamination is suspected, co-evaporation with a solvent like toluene can help azeotropically remove residual water or other solvents.[2]

  • Excess Hydrochloric Acid: The addition of a significant excess of HCl during salt formation can lead to the formation of a highly hygroscopic, non-crystalline material.

    • Solution: Titrate your free-base solution with a standardized HCl solution (e.g., 2M HCl in diethyl ether) rather than adding a large excess. Alternatively, dissolve the free base in a solvent and bubble dry HCl gas through it until precipitation ceases.[3]

  • High Impurity Load: If the purity of the crude material is below approximately 90%, crystallization can be very difficult.

    • Solution: The material must be purified by other means first. Convert the oily hydrochloride salt back to its free-base form by partitioning between a non-polar organic solvent (like dichloromethane) and a basic aqueous solution (e.g., saturated NaHCO₃). Dry the organic layer, concentrate it, and purify the resulting free-base oil by silica gel chromatography before attempting the salt formation and crystallization again.[5]

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.

G cluster_0 Crude Product Workup cluster_1 Primary Purification cluster_2 Final Purification & Isolation crude Crude Reaction Mixture extract Aqueous Wash / Extraction (to remove water-soluble impurities) crude->extract dry Dry & Concentrate (yields crude free base or HCl salt) extract->dry chrom Silica Gel Chromatography (if necessary, on free base) dry->chrom if product is oily or highly impure salt HCl Salt Formation dry->salt if crude is solid chrom->salt precip Precipitation / Initial Isolation salt->precip recryst Recrystallization precip->recryst filter Filter & Wash with Cold Solvent recryst->filter final_dry Dry Under High Vacuum filter->final_dry pure_product Pure 4-Ethoxypiperidine HCl final_dry->pure_product

Caption: Purification workflow for 4-ethoxypiperidine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound? A: While the ideal system must be determined empirically, a binary solvent system is highly recommended. Based on protocols for similar piperidine hydrochlorides, excellent starting points include Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Methanol/Toluene.[1] The key is to use a polar alcohol to dissolve the salt and a less polar ether or ester as the anti-solvent to induce crystallization.

Table 1: Recommended Recrystallization Solvent Systems

"Good" Solvent (for dissolving)"Poor" Solvent (Anti-solvent)Typical Ratio (v/v)Notes
Isopropanol (IPA)Diethyl Ether1:3 to 1:5Good for inducing highly crystalline solids. Use caution with ether's volatility.
EthanolEthyl Acetate1:2 to 1:4A common and effective system for amine hydrochlorides.[1]
MethanolDichloromethane (DCM)1:5 to 1:10Useful if the product is highly soluble in alcohols.

Q2: How can I confirm the purity of my final product? A: A combination of analytical techniques should be used:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A purity level of >98% is typically desired for drug development applications.[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the 4-ethoxypiperidine moiety and the absence of proton or carbon signals from common impurities (see Table 2).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the parent compound.

Table 2: Common Impurities and Their Analytical Signatures

ImpurityPotential ¹H NMR SignatureDetection Method
4-HydroxypiperidineBroad singlet for the -OH proton; absence of ethyl group signals (quartet and triplet).NMR, LC-MS
Residual Solvent (e.g., Ethanol)Characteristic quartet (~3.6 ppm) and triplet (~1.2 ppm).NMR
N-Benzyl PrecursorAromatic signals between 7.2-7.4 ppm; benzylic singlet ~3.5 ppm.NMR, HPLC

Q3: What are the optimal storage conditions for this compound? A: As a hydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storing at refrigerated temperatures (2-8 °C) can also help maintain long-term stability by slowing potential degradation pathways.[6][7] Always store it protected from light.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol (IPA) and Diethyl Ether

  • Dissolution: Place 1.0 g of crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of warm IPA (start with 3-4 mL) required to fully dissolve the solid. Gentle heating (to ~40-50 °C) may be necessary.

  • Addition of Anti-solvent: While stirring, slowly add diethyl ether dropwise to the warm solution until a faint, persistent cloudiness appears.

  • Clarification: Gently re-warm the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether (1-2 mL) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified white crystals under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

References

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
  • Csütös, Z., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2840.
  • Donnelly, R. F. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding, 2(6), 463-465.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (2021). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Allen, L. V. Jr. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 55(17), 1804-1809.
  • Polonini, H. C., et al. (2016). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. International Journal of Pharmaceutical Compounding, 20(5), 426-434.
  • Czapla, F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2006-2014.
  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Technical Support Center: Troubleshooting Impurities in 4-Ethoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will address specific, common challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development and ensure the highest purity for your final compound.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically follows a multi-step pathway. Each step presents a unique set of challenges and potential impurities. This guide will dissect these stages, offering field-proven insights to troubleshoot and mitigate common purity issues.

Overall Synthetic Pathway Overview

The following diagram outlines a common and logical synthetic route from 4-hydroxypiperidine to the target hydrochloride salt. The key stages prone to impurity formation, which we will discuss in detail, are highlighted.

G cluster_0 Synthesis Flow cluster_1 Potential Impurity Hotspots A 1. 4-Hydroxypiperidine (Starting Material) B 2. N-Protection (e.g., N-Benzylation) A->B  Benzyl Bromide, K₂CO₃ P1 Starting Material Purity A->P1 C 3. Etherification (Williamson Synthesis) B->C  NaH, Ethyl Iodide P2 Over-/Side-Alkylation B->P2 D 4. N-Deprotection (e.g., Hydrogenolysis) C->D  H₂, Pd/C P3 Elimination Byproducts C->P3 E 5. Salt Formation (HCl Addition) D->E  HCl in Dioxane P4 Incomplete Deprotection & Catalyst Residues D->P4 F 4-Ethoxypiperidine HCl (Final Product) E->F

Caption: A typical synthetic workflow for 4-ethoxypiperidine HCl.

Frequently Asked Questions & Troubleshooting Guide

Stage 1: Starting Material & N-Protection

Q1: My N-benzylation of 4-hydroxypiperidine is giving a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: This is a classic issue of over-alkylation. The most common byproduct is the quaternary ammonium salt, formed when a second molecule of benzyl bromide reacts with the product, N-benzyl-4-hydroxypiperidine.

  • Root Cause: The product, a tertiary amine, is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. This is exacerbated by using a large excess of benzyl bromide or running the reaction at elevated temperatures for extended periods. In some cases, side reactions can also occur if the base is too strong.[1]

  • Identification: This byproduct is highly polar and will often appear as a baseline spot on a normal-phase TLC plate. It can be readily identified by LC-MS, showing an M+ peak corresponding to [N,N-dibenzyl-4-hydroxypiperidinium].

  • Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. Avoid large excesses.

    • Controlled Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Milder Conditions: Use a weaker inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of strong bases like sodium hydride (NaH) for this step.[1] Conduct the reaction at room temperature or with gentle heating (40-50 °C).

Stage 2: Etherification (Williamson Synthesis)

Q2: The etherification of N-benzyl-4-hydroxypiperidine is low-yielding, and I've isolated an impurity with a mass two units lower than my starting material. What is this byproduct?

A2: You are likely observing the formation of an elimination byproduct, N-benzyl-1,2,3,6-tetrahydropyridine . This is a common side reaction in the Williamson ether synthesis when conditions are not optimal.[2][3]

  • Root Cause: The alkoxide, formed by deprotonating the hydroxyl group with a strong base like NaH, is not only a potent nucleophile (for the desired Sₙ2 reaction) but also a strong base. It can abstract a proton from a carbon adjacent to the oxygen-bearing carbon, leading to an E2 elimination reaction that forms a double bond and eliminates water.[4][5]

  • Mechanism: The desired Sₙ2 pathway competes directly with the undesired E2 pathway. Elevated temperatures strongly favor elimination over substitution.

G cluster_0 Williamson Ether Synthesis: Sₙ2 vs. E2 Competition cluster_sn2 Desired Sₙ2 Pathway cluster_e2 Undesired E2 Pathway start N-Benzyl-4-piperidinolate sn2_reagent + CH₃CH₂-I start->sn2_reagent Nucleophilic Attack e2_proton Proton Abstraction (β-Elimination) start->e2_proton Acts as Base sn2_product N-Benzyl-4-ethoxypiperidine (Product) sn2_reagent->sn2_product e2_product N-Benzyl-1,2,3,6-tetrahydropyridine (Impurity) e2_proton->e2_product

Caption: Competing Sₙ2 (ether) and E2 (alkene) pathways.

  • Mitigation Strategy: To favor the Sₙ2 reaction, you must optimize conditions to enhance nucleophilicity while minimizing basicity-driven elimination.

ParameterCondition Favoring Sₙ2 (Product)Condition Favoring E2 (Impurity)
Temperature Low temperature (0 °C to RT).High temperature (> 50 °C).
Base Strong, non-hindered base (e.g., NaH).Bulky bases (e.g., potassium tert-butoxide).[3]
Ethylating Agent Primary halide, good leaving group (Et-I > Et-Br).Secondary or tertiary halides (not applicable here).
Solvent Polar aprotic (e.g., THF, DMF).Solvents that poorly solvate the nucleophile.

Troubleshooting Protocol: Minimizing Elimination

  • Suspend N-benzyl-4-hydroxypiperidine in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add ethyl iodide (1.2 eq.) dropwise, keeping the temperature below 10 °C.

  • Let the reaction slowly warm to room temperature and stir for 12-24 hours.

  • Monitor by TLC or LC-MS until the starting material is consumed.

Stage 3: N-Deprotection & Salt Formation

Q3: The catalytic hydrogenation to remove the N-benzyl group is incomplete, even after 24 hours. Why is my reaction stalling?

A3: Incomplete N-debenzylation is a frequent issue, often related to catalyst activity or the presence of inhibitors.

  • Root Cause & Solutions:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons. Trace amounts of sulfur compounds or halide ions (from previous steps) can deactivate it. Ensure your intermediate is purified (e.g., via column chromatography or recrystallization) before this step.

    • Catalyst Quality/Type: Not all Pd/C catalysts are equal. Use a high-quality, fresh catalyst. For stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more effective, albeit more expensive.[6]

    • Hydrogen Delivery: For small-scale reactions, a hydrogen balloon is often sufficient. For larger scales, a Parr shaker or a system capable of maintaining positive pressure (e.g., 50 psi) is more effective. Ensure the reaction is stirred vigorously to maximize gas-liquid-solid mixing.

    • Transfer Hydrogenation: If direct hydrogenation is problematic, consider catalytic transfer hydrogenation. This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C and avoids the need for pressurized H₂ gas.[7] It can sometimes be more tolerant of impurities.

Q4: After forming the hydrochloride salt, my final product is a sticky oil or an off-white solid with poor purity. What are the likely final-stage impurities?

A4: Impurities at this stage are often a combination of carry-over from previous steps and issues with the final workup and isolation.

  • Common Impurities & Solutions:

    • Unreacted N-benzyl-4-ethoxypiperidine: This indicates incomplete debenzylation. The solution is to re-optimize the hydrogenation step as described in Q3.

    • Residual Palladium: Black or gray particulates in your final product are a sign of palladium contamination. This is critical to remove for pharmaceutical applications. Solution: After hydrogenation, filter the reaction mixture through a pad of Celite®. For very low limits, specialized scavengers may be required.

    • 4-ethoxypiperidine (Free Base): If insufficient HCl is used, a portion of your product will remain as the free base, leading to a sticky, non-crystalline solid and an incorrect melting point. Solution: Use a slight excess (1.1-1.2 eq.) of a standardized HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). After addition, check the pH of a wet aliquot with pH paper to ensure it is acidic.

    • Oxidative Degradation Products: The free amine (4-ethoxypiperidine) is susceptible to air oxidation, which can lead to colored impurities.[8] Solution: Work up the deprotection reaction promptly. Once the catalyst is removed, immediately proceed to the salt formation step. Handle the isolated free base under an inert atmosphere if it needs to be stored before salt formation.

Analytical Methods & Quality Control

Q5: What is a reliable analytical method to monitor the reaction and assess the final purity of this compound?

A5: A combination of chromatographic techniques is ideal. For reaction monitoring, TLC is fast and effective. For final purity assessment and impurity quantification, a validated HPLC method is the standard.

Protocol: HPLC Method for Purity Analysis

  • System: A standard HPLC system with UV detection. For impurity identification, an LC-MS system is invaluable.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 15-20 minutes. This will elute polar starting materials first and the more non-polar protected intermediates later.

  • Detection: UV detection at 210 nm. The piperidine ring itself lacks a strong chromophore, so low wavelength detection is necessary. The N-benzyl group can be monitored at ~254 nm. A Charged Aerosol Detector (CAD) is also an excellent universal detector for this type of analysis.[9]

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a water/methanol mixture at a concentration of ~1 mg/mL.

Expected Elution Order (Typical C18 column): 4-hydroxypiperidine (most polar) → 4-ethoxypiperidine → N-benzyl-4-hydroxypiperidine → N-benzyl-1,2,3,6-tetrahydropyridine → N-benzyl-4-ethoxypiperidine (least polar).

Analytical TechniquePurposeKey Impurities Detected
TLC Fast reaction monitoringStarting materials, major byproducts
HPLC-UV/CAD Final purity quantificationAll non-volatile organic impurities[10][11]
LC-MS Impurity identificationProvides molecular weight of unknown peaks
GC-MS Volatiles & starting materialsResidual solvents, 4-hydroxypiperidine
¹H NMR Structural confirmation & purityAll proton-containing species
ICP-MS Elemental impuritiesResidual palladium catalyst

References

  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide. [Link]
  • Nikolaev, A. et al. (2021).
  • Singh, S. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 229-237. [Link]
  • Rios-Lombardia, N. et al. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Google Patents.
  • Pharmaresearch. (2024).
  • ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Chem-Globe. 4-Hydroxypiperidine(5382-16-1)MSDS Melting Point Boiling Density Storage Transport. [Link]
  • Sivasankaran, V. et al. (2016). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Recent Scientific Research, 7(7), 12470-12474. [Link]
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
  • Schepmann, D. et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(18), 1937-1950. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Groman, A. et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 57(1), 3-8. [Link]
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • Kumar, A. et al. (2023). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances, 13, 23743-23751. [Link]
  • ResearchGate. (2010). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]
  • Google Patents.
  • Xie, H. et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10323-10332. [Link]
  • Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. [Link]
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2017). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • Higashi, Y. & Nakamura, H. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Google Patents.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
  • Agency for Toxic Substances and Disease Registry (

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges related to its apparent low reactivity and provide practical, field-tested solutions to optimize your synthetic outcomes. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively.

Part 1: Foundational Concepts & Frequently Asked Questions

FAQ 1: Why is my this compound failing to react in nucleophilic substitution reactions?

Answer: The most common reason for a lack of reactivity is the chemical form of the starting material itself. This compound is an ammonium salt. The nitrogen atom, which is the intended nucleophilic center, is protonated to form a piperidinium ion. This positive charge renders the nitrogen lone pair unavailable for donation, thus making it non-nucleophilic.

To initiate any reaction where the piperidine nitrogen acts as a nucleophile (e.g., N-alkylation, N-acylation), it is essential to first deprotonate the piperidinium ion to generate the free secondary amine, 4-ethoxypiperidine. This is a critical, yet often overlooked, preliminary step.

Deprotonation cluster_0 The Problem: Non-Nucleophilic Salt cluster_1 The Solution: Free Amine Generation start This compound (Nitrogen is Protonated, N⁺-H) Non-Nucleophilic end 4-Ethoxypiperidine (Free Base) (Nitrogen has Lone Pair, N:) Nucleophilic start->end + Base - Base-H⁺Cl⁻ end->start + HCl

Caption: The essential acid-base equilibrium for activating 4-ethoxypiperidine.

FAQ 2: How do I select the appropriate base for deprotonation?

Answer: The selection of a base is governed by the principles of acid-base chemistry. A successful deprotonation requires a base whose conjugate acid is weaker than the piperidinium ion. The pKa of piperidinium hydrochloride is approximately 11.2. Therefore, you must choose a base whose conjugate acid has a pKa value greater than 11.2 .[1]

Using a base with a conjugate acid pKa lower than 11.2 will result in an unfavorable equilibrium, leaving a significant portion of your starting material in its protonated, unreactive salt form.

Table 1: Selection of Common Bases for Deprotonating Piperidinium Salts

BaseFormulaConjugate AcidpKa of Conjugate AcidTypical Use Case & Comments
Triethylamine (TEA)Et₃NTriethylammonium (Et₃NH⁺)~10.7Not recommended. pKa is too low for complete deprotonation. Often leads to sluggish or incomplete reactions.[2]
N,N-Diisopropylethylamine (DIPEA)i-Pr₂NEtDIPEA-H⁺~11.0Marginal. Better than TEA but may not achieve full deprotonation. It is non-nucleophilic, which is an advantage.[2]
Potassium CarbonateK₂CO₃Bicarbonate (HCO₃⁻)~10.3Often sufficient, but context is key. While the pKa of bicarbonate is low, in a heterogeneous mixture with aprotic solvents like DMF or Acetonitrile, its basicity is enhanced, and it can effectively drive the reaction forward by sequestering the HCl.[2][3]
Sodium HydroxideNaOHWater (H₂O)~15.7Effective, but use with caution. Typically used in aqueous or biphasic systems. Not suitable for moisture-sensitive reactions.
Sodium HydrideNaHHydrogen (H₂)~36Highly effective. A powerful, non-nucleophilic base for use in anhydrous aprotic solvents (e.g., THF, DMF). Reacts irreversibly to produce H₂ gas. Requires an inert atmosphere.

Expert Insight: For most standard N-alkylation and N-acylation reactions, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile provide a cost-effective and efficient system. For sensitive substrates or when maximum reaction rates are needed, stronger bases like sodium hydride (NaH) are preferred, though they require more stringent anhydrous and inert atmosphere techniques.

Part 2: Troubleshooting Specific Synthetic Transformations

This section provides targeted advice for common reactions involving 4-ethoxypiperidine.

Issue 1: Low Yield in N-Alkylation Reactions

You are attempting to react this compound with an alkyl halide (R-X) and observe little to no product formation.

troubleshooting_alkylation start Low Yield in N-Alkylation? q1 Did you add a base? start->q1 a1_no Problem: No free amine is generated. Solution: Add at least 1 equivalent of a suitable base. q1->a1_no No a1_yes Yes q1->a1_yes q2 What is the pKa of the base's conjugate acid? a2_low Problem: Incomplete deprotonation. Solution: Choose a base with a conjugate acid pKa > 11.2. (e.g., K₂CO₃, NaH) q2->a2_low < 11.2 a2_high pKa > 11.2 q2->a2_high q3 What is the leaving group (X) on your alkylating agent? a3_poor Problem: Poor leaving group. Reactivity: I > Br > OTs > Cl >> F. Solution: Switch to a more reactive alkyl bromide or iodide. q3->a3_poor Cl or F a3_good Br or I q3->a3_good q4 What is your solvent? a4_nonpolar Problem: Poor solvation of ions. Solution: Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile to accelerate SN2 reactions. q4->a4_nonpolar Nonpolar (e.g., Toluene) a4_polar Polar Aprotic q4->a4_polar q5 Is the reaction temperature optimized? a5_low Problem: Insufficient energy to overcome activation barrier. Solution: Increase temperature, typically to 60-80 °C. Monitor for side product formation. q5->a5_low Room Temp a1_yes->q2 a2_high->q3 a3_good->q4 a4_polar->q5

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Protocol: Optimized N-Alkylation of this compound
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the initial deprotonation of the piperidinium salt.

  • Alkylating Agent Addition: Add the alkyl bromide or iodide (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Issue 2: Incomplete N-Acylation

When reacting this compound with an acylating agent (e.g., acetyl chloride, benzoyl chloride), the reaction stalls or provides a low yield.

Causality and Solution: Acylation reactions with agents like acyl chlorides or anhydrides produce one equivalent of acid (e.g., HCl or a carboxylic acid) as a byproduct.[4] This acid will immediately protonate any available free 4-ethoxypiperidine, shutting down the reaction.

Therefore, a total of at least two equivalents of base are required:

  • One equivalent to neutralize the starting hydrochloride salt.

  • A second equivalent to act as an acid scavenger for the byproduct generated during the reaction.

A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is ideal to prevent competition with the piperidine for the acylating agent.

Protocol: Efficient N-Acylation
  • Reagent Setup: To a flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.2 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.05 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acylated product.

Acylation cluster_reactants Reactants cluster_products Products Piperidine 4-Ethoxypiperidine (Free Base) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylCl Acyl Chloride (R-COCl) AcylCl->Intermediate Nucleophilic Attack Byproduct HCl + Base-H⁺Cl⁻ AcylCl->Byproduct Base Base (e.g., K₂CO₃) Base->Byproduct Acid Scavenging Product N-Acyl-4-ethoxypiperidine Intermediate->Product Collapse & Leaving Group Expulsion

Caption: General mechanism for the N-acylation of 4-ethoxypiperidine.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • Chemistry LibreTexts. (2014, November 12). 1.19: How to Predict the Outcome of an Acid-Base Reaction.
  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound.
  • Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid - 1227465-48-6.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

Sources

Technical Support Center: Derivatization of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-ethoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Understanding the Reactivity of this compound

4-Ethoxypiperidine is a secondary cyclic amine, a structural motif prevalent in many pharmaceuticals.[1][2] Its hydrochloride salt form presents specific considerations for derivatization. The protonated piperidine nitrogen is not nucleophilic and requires deprotonation by a base to react.[3] The choice of base, solvent, and reaction conditions is critical to prevent side reactions and achieve high yields of the desired product.

Core Challenge: The Hydrochloride Salt

The primary hurdle in reacting this compound is the protonated nitrogen atom. This renders the amine non-nucleophilic. Therefore, a stoichiometric amount of base is required to neutralize the HCl salt and liberate the free amine in situ before it can participate in the desired reaction. An additional equivalent of base is often necessary for the reaction itself (e.g., to neutralize HCl generated during acylation with an acyl chloride).

Troubleshooting Guide: Common Derivatization Reactions

We will now explore common derivatization reactions—N-acylation, N-alkylation, and reductive amination—and provide solutions to frequently encountered problems.

Section 1: N-Acylation

N-acylation is a fundamental transformation for creating amides.[4] Common acylating agents include acyl chlorides and anhydrides.

Frequently Asked Questions (FAQs) for N-Acylation

Q1: My N-acylation reaction with acetyl chloride is sluggish and gives a low yield. What's going wrong?

A1: Several factors could be at play:

  • Insufficient Base: You need at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the hydrochloride salt, and the second scavenges the HCl generated from the acetyl chloride.[5] Pyridine can also be used and may offer a catalytic advantage.[5]

  • Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at 0 °C (ice bath) during the addition of the acyl chloride can help control the reaction rate and prevent side product formation.

  • Catalyst: For slow reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the rate of acylation.[5]

Q2: I'm observing multiple products in my TLC or LC-MS analysis after N-acylation. What are these impurities?

A2: The most common side reaction is the formation of a diacylated product or other impurities due to reactive intermediates.

  • Over-acylation: While less common with secondary amines, ensure you are using the correct stoichiometry of your acylating agent (typically 1.05 to 1.1 equivalents).

  • Hydrolysis of Acylating Agent: If your solvent or reagents are not anhydrous, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which will not react under these conditions.

Protocol: Optimized N-Acylation of this compound
Parameter Recommendation Rationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic solvents that dissolve the reactants well.
Base 2.2 equivalents of Triethylamine (TEA) or DIPEANeutralizes the HCl salt and the HCl byproduct.
Acylating Agent 1.1 equivalents of Acyl Chloride or AnhydrideSlight excess ensures complete consumption of the amine.
Temperature 0 °C to room temperatureControls exothermicity and minimizes side reactions.
Catalyst 0.05 - 0.1 equivalents of DMAP (optional)Accelerates slow or difficult acylations.[6]

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (2.2 eq) and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up by washing the organic layer with dilute acid, then dilute base, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[3]

Section 2: N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen, forming a tertiary amine.[7] Direct alkylation with alkyl halides is a common method.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: My N-alkylation with an alkyl halide is incomplete. How can I drive it to completion?

A1:

  • Base and Solvent: A common and effective system is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[8] The base is crucial for deprotonating the piperidine hydrochloride.

  • Leaving Group: The reactivity of the alkyl halide is important. Iodides are more reactive than bromides, which are more reactive than chlorides.

  • Temperature: Heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate, but may also promote side reactions.

Q2: I'm seeing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation to the quaternary ammonium salt is a common side reaction.[8]

  • Controlled Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[8] This favors the mono-alkylation product.

  • Stoichiometry: Use a slight excess of the amine relative to the alkyl halide if possible.

Logical Workflow for Troubleshooting N-Alkylation

G start Low Yield in N-Alkylation check_base Is the base strong enough and in sufficient quantity? start->check_base check_base->start No, adjust base. check_solvent Is the solvent appropriate (e.g., DMF, Acetonitrile)? check_base->check_solvent Yes check_solvent->start No, change solvent. check_temp Was the reaction heated? check_solvent->check_temp Yes check_temp->start No, consider heating. check_halide Is the alkyl halide reactive enough (I > Br > Cl)? check_temp->check_halide Yes check_halide->start No, use a more reactive halide. over_alkylation Is quaternary salt observed? check_halide->over_alkylation Yes slow_addition Implement slow addition of alkyl halide. over_alkylation->slow_addition Yes solution Improved Yield and Selectivity over_alkylation->solution No adjust_stoich Adjust stoichiometry (slight excess of amine). slow_addition->adjust_stoich adjust_stoich->solution

Caption: Troubleshooting workflow for N-alkylation reactions.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, especially for creating sterically hindered amines.[9][10][11] It involves the reaction of the amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ.[7]

Frequently Asked Questions (FAQs) for Reductive Amination

Q1: My reductive amination is not going to completion, and I see unreacted starting materials.

A1:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent because it is mild and selective for the iminium ion over the carbonyl starting material.[7][12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • pH Control: The formation of the iminium ion is often favored under mildly acidic conditions. Adding a small amount of acetic acid can catalyze this step.

  • Water Removal: The formation of the iminium ion produces water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium towards the intermediate.

Q2: I am observing the reduction of my carbonyl starting material to an alcohol. How can I avoid this?

A2: This indicates that your reducing agent is too reactive or that the iminium ion is not forming efficiently.

  • Use a Milder Reducing Agent: Switch from a more reactive reducing agent like sodium borohydride (NaBH₄) to STAB.[13] NaBH₄ can readily reduce aldehydes and ketones.[13]

  • One-Pot vs. Stepwise: Consider a stepwise procedure where you first form the imine/iminium ion and then add the reducing agent. This can sometimes improve selectivity.[12]

Comparative Table of Reducing Agents for Reductive Amination
Reducing Agent Pros Cons Typical Conditions
Sodium Triacetoxyborohydride (STAB) Mild, selective for iminium ions, commercially available.[12]Can be slower than other reagents.DCM or DCE, often with acetic acid.
Sodium Cyanoborohydride (NaBH₃CN) Effective, works well under acidic conditions.[14]Highly toxic (releases HCN in acid).Methanol, often with pH control.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting carbonyl.[13][15]Methanol or ethanol.
Reaction Pathway: Reductive Amination

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction amine 4-Ethoxypiperidine (free base) iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product Tertiary Amine Product iminium->product reducing_agent [Reducing Agent] e.g., STAB reducing_agent->product

Caption: General pathway for reductive amination.

General Laboratory Practices for Success

  • Starting Material Quality: Ensure the this compound is pure and dry. Impurities can interfere with the reaction.

  • Anhydrous Conditions: For many of these reactions, especially those involving reactive reagents like acyl chlorides, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent hydrolysis and other side reactions.

  • Reaction Monitoring: Regularly monitor the progress of your reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify any issues early on.

  • Purification: Piperidine derivatives can sometimes be challenging to purify. Column chromatography on silica gel is a common method.[16] Recrystallization can also be an effective technique for solid products.[16]

By understanding the underlying chemistry and anticipating potential side reactions, you can effectively troubleshoot and optimize the derivatization of this compound for your specific research needs.

References

  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Amino Acid-Protecting Groups - ResearchGate. (n.d.).
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - RSC Publishing. (2015, November 6).
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (n.d.).
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022, July 30).
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • N‐acylation of anilines, primary and secondary amines,and sulfonamides. - ResearchGate. (n.d.).
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1).

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. The following question-and-answer format is structured to address specific issues, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion is a common hurdle. A systematic approach to troubleshooting this issue involves evaluating several key parameters of your reaction setup.

  • Basicity and Stoichiometry: this compound is an ammonium salt and requires a base to liberate the free, nucleophilic secondary amine. Insufficient base (less than one equivalent) will result in a significant portion of your starting material remaining protonated and unreactive. For a complete reaction, at least two equivalents of a suitable base are recommended—one to neutralize the hydrochloride salt and a second to scavenge the proton generated during the alkylation.[1][2]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is generally Iodide > Triflate > Bromide > Chloride.[3] If you are using an alkyl chloride, which is the least reactive of the common alkyl halides, you may need more forcing conditions such as higher temperatures or longer reaction times.[3]

  • Steric Hindrance: Significant steric bulk on either the 4-ethoxypiperidine or the alkylating agent can dramatically slow down the SN2 reaction rate.[3] If both components are sterically demanding, consider increasing the reaction temperature or switching to a less hindered alkylating agent if possible.[3]

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[4] Protic solvents should be avoided as they can solvate the amine, reducing its nucleophilicity.

Q2: I'm observing the formation of multiple products, including what appears to be a quaternary ammonium salt. How can I improve the selectivity for the desired tertiary amine?

A2: The formation of a quaternary ammonium salt is a classic example of over-alkylation, a common side reaction when alkylating amines.[5][6][7] The tertiary amine product is itself a nucleophile and can react with the alkylating agent to form the quaternary salt.[5][6]

Here are strategies to mitigate this:

  • Control Stoichiometry: Use a slight excess of the 4-ethoxypiperidine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[1] This favors the reaction with the more abundant secondary amine over the newly formed, less concentrated tertiary amine.[1]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[1] It is effective at scavenging protons without competing as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) are also widely used and can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1][4]

  • Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider an alternative approach such as reductive amination.[7][8] This method involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.[8] Reductive amination is not susceptible to over-alkylation.[7][9]

Q3: What are the most suitable bases and solvents for this reaction, and why?

A3: The selection of an appropriate base and solvent system is critical for the success of the N-alkylation of this compound.

BaseSolvent(s)Rationale
Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN), DMFA common, inexpensive, and effective inorganic base. It is sufficiently basic to deprotonate the piperidinium hydrochloride and the resulting ammonium salt formed during the reaction. Its limited solubility in some organic solvents can be advantageous, leading to a heterogeneous reaction that can sometimes improve selectivity.[1]
N,N-Diisopropylethylamine (DIPEA) Acetonitrile (MeCN), Dichloromethane (DCM)A sterically hindered, non-nucleophilic organic base. It is highly effective at scavenging protons without competing with the piperidine as a nucleophile, thereby minimizing side reactions.[1]
Triethylamine (Et₃N) Acetonitrile (MeCN), THF, DCMA widely used organic base. While effective, it is less sterically hindered than DIPEA and can sometimes act as a nucleophile, leading to the formation of a quaternary triethylammonium salt.
Sodium Bicarbonate (NaHCO₃) Water, DMFA mild inorganic base that can be used in aqueous or biphasic systems, sometimes with a phase-transfer catalyst. Its use can be beneficial for reactions with base-sensitive functional groups.[10]

Solvent Considerations:

  • Polar Aprotic Solvents (MeCN, DMF, DMSO): These are generally the best choices for SN2 reactions involving amines.[4] They effectively solvate the counter-ion of the base but do not strongly hydrogen-bond with the amine nucleophile, leaving it more available to react.

  • Chlorinated Solvents (DCM, 1,2-dichloroethane): These can also be used, particularly with organic bases like DIPEA.

  • Ethers (THF, Dioxane): While less polar, they can be suitable solvents, especially when stronger bases like sodium hydride (NaH) are employed (use with caution due to flammability).

  • Phase-Transfer Catalysis (PTC): For reactions with inorganic bases that have low solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used in a biphasic system (e.g., toluene/water).[11][12] The catalyst facilitates the transfer of the hydroxide or carbonate anion into the organic phase to deprotonate the amine.[11][12]

Q4: My reaction is sluggish even with an appropriate base and solvent. What can I do to accelerate it?

A4: A sluggish reaction can often be encouraged by adjusting the reaction conditions:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A common temperature range is 50-80 °C, depending on the boiling point of the solvent.[1]

  • Use a More Reactive Alkylating Agent: As mentioned previously, switching from an alkyl chloride or bromide to an alkyl iodide will increase the rate of reaction due to the better leaving group ability of iodide.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[7]

Q5: I am struggling with the purification of my N-alkylated 4-ethoxypiperidine product. What are some effective purification strategies?

A5: The purification strategy will depend on the properties of your product and the impurities present.

  • Acid-Base Extraction: If your product is a free base and the major impurities are neutral (e.g., unreacted alkyl halide) or acidic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your amine product will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate your amine, which can then be extracted back into an organic solvent.

  • Flash Column Chromatography: This is a very common and effective method for purifying amines. Silica gel is typically used as the stationary phase. A common challenge with amines on silica gel is tailing due to their basicity. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, you can form a salt of your product (e.g., the hydrochloride or tartrate salt), which may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general method for the N-alkylation of this compound using potassium carbonate as the base in acetonitrile.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, dry potassium carbonate (2.0-2.5 eq.).

  • Stir the suspension vigorously for 15-30 minutes at room temperature to ensure the generation of the free amine.

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (often with an eluent containing a small percentage of triethylamine) or by acid-base extraction.

Diagrams
Reaction Mechanism

N-Alkylation Mechanism Figure 1: S_N2 N-Alkylation of 4-Ethoxypiperidine cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (S_N2) Start_HCl 4-Ethoxypiperidine HCl Free_Amine 4-Ethoxypiperidine (Free Amine) Start_HCl->Free_Amine + Base Base Base (e.g., K₂CO₃) Salt_Byproduct [Base-H]⁺ + Cl⁻ Free_Amine_2 4-Ethoxypiperidine Alkyl_Halide R-X (Alkyl Halide) Halide_Ion X⁻ Product N-Alkyl-4-ethoxypiperidine Free_Amine_2->Product + R-X

Caption: SN2 N-Alkylation of 4-Ethoxypiperidine.

Experimental Workflow

Experimental Workflow Figure 2: General Experimental Workflow Setup Reaction Setup (Amine HCl, Base, Solvent) Addition Slow Addition of Alkyl Halide Setup->Addition Reaction Reaction Monitoring (TLC/LC-MS) Addition->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Purification Purification (Chromatography/Extraction) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Troubleshooting Guide Figure 3: Troubleshooting Decision Tree Start Low Conversion? CheckBase Check Base Stoichiometry (≥ 2 eq.) Start->CheckBase Yes OverAlkylation Multiple Products? (Over-alkylation) Start->OverAlkylation No CheckReagent Check Alkylating Agent (R-I > R-Br > R-Cl) CheckBase->CheckReagent IncreaseTemp Increase Temperature or Reaction Time CheckReagent->IncreaseTemp Success Reaction Optimized IncreaseTemp->Success SlowAddition Use Slow Addition of Alkyl Halide OverAlkylation->SlowAddition Yes OverAlkylation->Success No ChangeBase Use Hindered Base (e.g., DIPEA) SlowAddition->ChangeBase ReductiveAmination Consider Reductive Amination ChangeBase->ReductiveAmination

Caption: Troubleshooting Decision Tree.

References

  • Alkyl
  • Phase Transfer C
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer
  • Application Notes and Protocols for N-Alkyl
  • Phase Transfer Catalysis Without Solvent.
  • Alkyl
  • Synthesis of secondary and tertiary amines
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • Troubleshooting low conversion in N-alkyl
  • Procedure for N-alkyl
  • Alkylation of Amines, Part 1: with Alkyl Halides
  • Alkyl
  • Application Notes and Protocols for N-Alkyl
  • Alkyl
  • N-alkyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Application Notes and Protocols for N-Alkyl
  • Aqueous-Mediated N-Alkyl

Sources

Technical Support Center: Catalyst Removal in 4-Ethoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual platinum group metal (PGM) catalysts, such as palladium (Pd) and platinum (Pt), from your reaction products. Ensuring the complete removal of these metals is paramount for the purity, safety, and regulatory compliance of your final active pharmaceutical ingredient (API).

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

The Challenge of Residual Catalysts

The synthesis of piperidine derivatives often employs powerful palladium or platinum-based catalysts to facilitate reactions like hydrogenation.[1][2] While highly efficient, these catalysts can remain in the final product as impurities. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established strict limits for such elemental impurities in drug products due to their potential toxicity.[3][4] For instance, palladium is classified as a Class 2B element with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[3]

The polar nature of this compound can present unique challenges for catalyst removal, as traditional purification methods may not be straightforward. This guide will help you select and optimize the most effective strategy for your specific process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the removal of residual catalysts and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
High Levels of Residual Catalyst After Filtration - Catalyst is homogeneous (dissolved): Standard filtration is ineffective for dissolved catalyst species. - Fine catalyst particles passing through the filter: The filter medium may have too large a pore size. - Inefficient cake wash: Residual catalyst remains trapped in the filter cake.- For homogeneous catalysts, convert to a heterogeneous form or use a scavenging agent before filtration. - Use a finer filter medium, such as Celite® or a membrane filter with a smaller pore size. - Perform a thorough filter cake wash with a suitable solvent to recover the product and wash away impurities.
Product Loss During Scavenging - Scavenger has a high affinity for the product: The functional groups on the scavenger may be interacting with your product. - Using an excessive amount of scavenger: This increases the surface area for non-specific binding.- Screen different types of scavengers (e.g., thiol, amine, or triazine-based) to find one with higher selectivity for the metal.[3] - Optimize the amount of scavenger used. Start with a lower equivalent and incrementally increase it. - Adjust the solvent system. A solvent in which your product is highly soluble can minimize its adsorption to the scavenger.[3]
Inconsistent Catalyst Removal Batch-to-Batch - Variability in the catalyst's physical form: The particle size and surface area of the catalyst can differ between batches. - Inconsistent reaction work-up: This can lead to different catalyst species (e.g., oxidized or reduced forms) that have varying solubilities and affinities for scavengers.- Ensure consistent sourcing and handling of the catalyst. - Standardize the reaction work-up procedure. [3] This includes quenching, pH adjustment, and solvent swaps. - Consider a pre-treatment step, such as mild oxidation or reduction, to convert the catalyst into a single, more easily removable species.[3]
Crystallization Fails to Remove Catalyst - Catalyst co-precipitates with the product: The catalyst may be incorporated into the crystal lattice of your product. - Catalyst is highly soluble in the crystallization solvent: The catalyst remains in the mother liquor but may not be fully separated.- Add a chelating agent or scavenger to the crystallization mixture to bind the metal and keep it in the mother liquor.[5] - Perform a solvent screen to find a system where the product has low solubility and the catalyst has high solubility. - Consider an anti-solvent addition to selectively precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium and platinum catalysts?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported materials with a high affinity for the metal. Activated carbon is a widely used, cost-effective option.[3][6] Specialized metal scavengers, such as silica or polymer-based materials functionalized with thiol, amine, or dimercaptotriazine (DMT) groups, offer higher selectivity.[3][5]

  • Crystallization: This is a powerful purification technique where the API is crystallized from a solution, leaving the impurities behind in the mother liquor.[3] The effectiveness can be enhanced by using additives that increase the solubility of the metal species.[5]

  • Extraction: A liquid-liquid extraction can be employed to partition the catalyst into a phase separate from the product.[3]

  • Filtration: For heterogeneous catalysts, direct filtration through a filter aid like Celite can be effective.[1]

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on the nature of your catalyst and product. It is often necessary to screen a variety of scavengers to find the most effective one. Thiol-based scavengers are generally effective for a wide range of palladium species. For platinum, ion-exchange resins can be a good option.[7][8] Consider the polarity of your product, this compound, and choose a scavenger that is less likely to interact with it.

Q3: What are the regulatory limits for residual catalysts in APIs?

A3: Regulatory bodies like the ICH have established guidelines (ICH Q3D) for elemental impurities.[3] Platinum group metals, including palladium and platinum, are generally considered to have high toxicity, and their limits are strictly controlled. As mentioned, the oral PDE for palladium is 100 µ g/day .[3] It is crucial to consult the latest regulatory guidelines to ensure compliance.

Q4: Can I reuse the catalyst after the reaction?

A4: For heterogeneous catalysts like palladium on carbon (Pd/C), recovery and reuse are often possible, which can be economically advantageous.[2] However, catalyst deactivation can occur due to poisoning, fouling, or thermal degradation.[9] If you plan to reuse the catalyst, you must validate its activity and ensure that it does not introduce new impurities into subsequent batches.

Experimental Workflows and Protocols

Workflow for Selecting a Catalyst Removal Method

The following diagram illustrates a typical decision-making process for selecting an appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Start: Crude 4-Ethoxypiperidine HCl (Contains Residual Catalyst) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Direct Filtration (e.g., through Celite) is_heterogeneous->filtration Yes scavenging_crystallization Choose Scavenging or Crystallization is_heterogeneous->scavenging_crystallization No (Homogeneous) analysis1 Analyze Catalyst Levels (e.g., ICP-MS) filtration->analysis1 is_below_limit1 Levels below regulatory limit? analysis1->is_below_limit1 end_success Purified Product is_below_limit1->end_success Yes is_below_limit1->scavenging_crystallization No scavenging Metal Scavenging (e.g., Activated Carbon, Thiol-Silica) scavenging_crystallization->scavenging crystallization Crystallization scavenging_crystallization->crystallization analysis2 Analyze Catalyst Levels (e.g., ICP-MS) scavenging->analysis2 crystallization->analysis2 is_below_limit2 Levels below regulatory limit? analysis2->is_below_limit2 is_below_limit2->end_success Yes optimize Optimize Conditions (e.g., different scavenger, solvent) is_below_limit2->optimize No optimize->scavenging_crystallization

Caption: Decision workflow for catalyst removal.

Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a general guideline for removing residual palladium using activated carbon, a cost-effective and widely used method.[3]

Materials:

  • Crude this compound containing residual palladium

  • Activated carbon (e.g., Darco® G-60)

  • Suitable solvent (e.g., ethanol, methanol, or a solvent in which the product is highly soluble)

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration that allows for efficient stirring.

  • Addition of Activated Carbon: Add activated carbon to the solution (typically 5-10% w/w relative to the crude product). The optimal amount may need to be determined experimentally.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-4 hours). The kinetics of adsorption can be temperature-dependent.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets regulatory specifications.[5]

Protocol 2: Platinum Removal Using an Ion-Exchange Resin

This protocol outlines the use of an ion-exchange resin for the removal of residual platinum catalysts.[7][8]

Materials:

  • Crude this compound containing residual platinum

  • Appropriate ion-exchange resin (e.g., a strong base anion exchange resin)

  • Suitable solvent

  • Chromatography column or reaction vessel

  • Analytical equipment (ICP-MS)

Procedure:

  • Resin Preparation: Pre-wash the ion-exchange resin with the chosen solvent to remove any impurities.

  • Dissolution: Dissolve the crude product in the solvent.

  • Contact with Resin:

    • Batch Method: Add the resin to the solution and stir for a specified period.

    • Column Method: Pass the solution through a column packed with the resin.

  • Separation:

    • Batch Method: Filter off the resin.

    • Column Method: Collect the eluate.

  • Washing: Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the product-containing solutions and remove the solvent.

  • Analysis: Determine the residual platinum concentration in the purified product by ICP-MS.

Concluding Remarks

The successful removal of residual catalysts from this compound is a critical step in ensuring the quality and safety of your API. A systematic approach, involving careful selection of the removal method and optimization of the process parameters, is key to achieving the desired purity. We encourage you to use this guide as a starting point and to adapt the protocols to your specific needs. For further assistance, please do not hesitate to contact our technical support team.

References

  • How to Remove Palladium in three easy steps. Biotage. (2023-01-20).
  • Analysis of residual catalysts in pharmaceuticals. secrets of science.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. (2025-08-06).
  • Process for removal of soluble platinum group metal catalysts from liquid product mixtures. Google Patents.
  • Process for removal of soluble platinum group metal catalysts from liquid product mixtures. Google Patents.
  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters.
  • Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate.
  • platinum group metals adsorp removal Activated Carbon Business Division. Osaka Gas.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.

Sources

Managing the hygroscopicity of 4-ethoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-ethoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the hygroscopic nature of this compound. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

This compound, like many amine hydrochlorides, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property can introduce significant variability into experimental results, affecting everything from accurate mass determination to reaction kinetics and product stability.[1][2] Absorbed water can lead to physical changes such as clumping and deliquescence, as well as chemical degradation through hydrolysis.[1][3] This guide will equip you with the knowledge and techniques to effectively manage the hygroscopicity of this compound, ensuring the accuracy and reliability of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[1] For this compound, this means that the crystalline solid can attract and hold water molecules, which can alter its physical and chemical properties.[1] In some cases, it is even supplied as a hydrate, indicating that water is already incorporated into its crystal structure.

Q2: How can I tell if my sample of this compound has absorbed moisture?

A2: Visual inspection is the first step. Signs of moisture absorption include clumping, the formation of a paste-like or gummy consistency, or even complete dissolution into a liquid if the material is highly hygroscopic and the humidity is high.[1] For more quantitative assessment, analytical methods like Karl Fischer titration or Loss on Drying are recommended to determine the precise water content.[4][5]

Q3: What is the impact of moisture on my experiments using this compound?

A3: The presence of excess moisture can have several detrimental effects:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in molar calculations and stoichiometry.[6][7]

  • Reaction Inhibition or Alteration: Water can act as a nucleophile or a base in many organic reactions, potentially leading to unwanted side products or inhibiting the desired transformation.

  • Degradation: Amine hydrochlorides can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures, leading to the degradation of the compound.[3][8]

  • Poor Physical Handling: Clumped or sticky material is difficult to handle, transfer, and dissolve uniformly.[1]

Q4: How should I store this compound to minimize moisture absorption?

A4: Proper storage is critical. It should be kept in a tightly sealed container, preferably with a secondary seal like parafilm.[7] The container should then be placed inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[9] For long-term storage or for highly sensitive applications, storing the material inside a controlled-atmosphere glovebox is the ideal solution.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: My weight measurement for this compound is unstable and constantly increasing.

  • Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture on the balance pan.[6] The longer the sample is exposed to air, the more water it absorbs, and the higher the mass reading will be.

  • Solution:

    • Work Quickly: Minimize the time the sample is exposed to the open air. Have all your equipment and dissolution solvent ready before opening the main container.

    • Use a Weighing Boat with a Lid: A weighing boat with a cover can help shield the sample from the atmosphere during transfer and weighing.

    • Weighing by Difference: This is a highly recommended technique. Instead of weighing the powder directly onto the pan, weigh a sealed vial containing the compound. Dispense the desired amount of powder directly into your reaction vessel, then re-weigh the sealed vial. The difference in mass is the amount of compound you have used.

    • Controlled Environment: For the most accurate results, especially for sensitive reactions, perform all weighing operations inside a glovebox with a controlled, low-humidity atmosphere.[10][11]

Problem 2: My reaction yield is inconsistent, or I am observing unexpected byproducts.

  • Cause: The presence of variable amounts of water in your this compound is a likely culprit. Water can interfere with many organic reactions, particularly those involving organometallics, strong bases, or acid-sensitive functional groups.

  • Solution:

    • Dry the Compound: Before use in a moisture-sensitive reaction, it is essential to dry the this compound. See the detailed protocol for drying below.

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your starting material. This will allow you to adjust your stoichiometry accordingly.[5]

    • Use Anhydrous Solvents and Reagents: Ensure all other components of your reaction mixture are rigorously dried to prevent the introduction of water from other sources.

Problem 3: The this compound has formed hard clumps in the bottle.

  • Cause: This indicates significant moisture absorption has already occurred, likely due to improper storage or frequent opening of the container in a humid environment.[1]

  • Solution:

    • Mechanical Crushing: In some cases, the clumps can be carefully broken up with a clean, dry spatula inside a low-humidity environment like a glovebox.

    • Drying: The clumped material will need to be dried to remove the absorbed water. A vacuum oven is often effective for this purpose. See the drying protocol for details.

    • Consider Discarding: If the material has become a paste or liquid, it may be significantly degraded. In such cases, it is often best to discard the material and obtain a fresh batch to ensure the integrity of your experiments.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step instructions for key procedures in managing the hygroscopicity of this compound.

Protocol 1: Drying this compound

This protocol describes how to dry the compound using a vacuum oven.

Materials:

  • This compound

  • Shallow, wide-bottomed glass dish (e.g., a crystallization dish)

  • Spatula

  • Vacuum oven

  • Desiccator with an active desiccant (e.g., phosphorus pentoxide or molecular sieves)[12]

Procedure:

  • Sample Preparation: Spread a thin layer of the this compound in the glass dish. A thinner layer will facilitate more efficient drying.

  • Oven Placement: Place the dish in the vacuum oven.

  • Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed the melting point of the compound. Apply a vacuum (e.g., <10 mmHg).

  • Drying Time: Dry for a minimum of 4-6 hours. For larger quantities or very wet material, drying overnight may be necessary. The goal is to dry to a constant weight.[13]

  • Cooling: Once drying is complete, release the vacuum with a dry, inert gas like nitrogen, if possible. Quickly transfer the hot dish to a desiccator to cool to room temperature. Do not open the oven to the atmosphere while the compound is hot, as it will rapidly reabsorb moisture.

  • Storage: Once cool, immediately transfer the dried powder to a tightly sealed container and store it in a desiccator or glovebox.

Protocol 2: Determining Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of this compound using coulometric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (coulometric)

  • Appropriate Karl Fischer reagents (anode and cathode solutions)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Dried this compound sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift.

  • Sample Preparation: Accurately weigh a suitable amount of the dried this compound into a clean, dry vial.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a hermetic seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will electrolytically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed during the titration. The result is typically expressed as a percentage or in parts per million (ppm).

  • Note on Amine Interference: Amines can sometimes interfere with the Karl Fischer reaction by altering the pH of the reagent.[14] If you experience unstable endpoints, consider using specialized Karl Fischer reagents designed for amine-containing samples or adding a neutralizing agent like benzoic acid to the anode solution.[14]

Part 4: Data and Diagrams

Table 1: Hygroscopicity Classification

This table, based on the European Pharmacopoeia, provides a framework for classifying the hygroscopicity of a substance.[5] The specific class for this compound would need to be determined experimentally.

ClassificationWeight Gain (after 24h at 25°C and 80% RH)
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic> 0.12% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w
Diagrams

Workflow for Handling this compound

G cluster_prep Preparation cluster_weighing Weighing cluster_analysis Analysis & Use start Receive 4-Ethoxypiperidine Hydrochloride storage Store in tightly sealed container in a desiccator start->storage visual_inspection Visually inspect for clumping or wetness storage->visual_inspection weighing_decision Is the reaction moisture-sensitive? visual_inspection->weighing_decision weigh_in_glovebox Weigh in a glovebox using weighing by difference weighing_decision->weigh_in_glovebox Yes weigh_quickly Weigh quickly on the bench using weighing by difference weighing_decision->weigh_quickly No kf_analysis Perform Karl Fischer titration to determine water content weigh_in_glovebox->kf_analysis weigh_quickly->kf_analysis drying Dry in vacuum oven if necessary kf_analysis->drying Water content too high reaction Proceed with reaction kf_analysis->reaction Water content acceptable drying->reaction

Caption: Decision workflow for the proper handling of this compound.

Troubleshooting Weighing Errors

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem Unstable/Increasing Weight Reading cause1 Hygroscopic nature of 4-ethoxypiperidine HCl problem->cause1 cause2 Air drafts near the balance problem->cause2 cause3 Static electricity problem->cause3 sol1 Work quickly and use weighing by difference cause1->sol1 sol4 Weigh in a controlled atmosphere (glovebox) cause1->sol4 sol2 Use a draft shield or close balance doors cause2->sol2 sol3 Use an anti-static gun or ionizer cause3->sol3

Caption: Troubleshooting guide for weighing errors with hygroscopic compounds.

References

  • Berry, J. F., Park, S., & Roy, M. (2019). Glovebox Use. University of Wisconsin-Madison.
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(5), 1139–1148.
  • Chemistry Series. (2017, January 6). Common weighing problems [Video]. YouTube.
  • Japanese Pharmacopoeia. (n.d.). Loss on Drying Test.
  • AGM Container Controls. (2025, March 13). Selecting the Right Desiccant.
  • Jacomex. (n.d.). Humidity Controlled Glove Box.
  • PharmaeliX. (2021, December 22). Loss on Drying Test Guidance 2024.
  • Pharmaceutical Guideline. (2022, November 22). LOSS ON DRYING.
  • Pharmaguideline. (2011, August 25). What is Loss on Drying? and Determination of Loss on Drying.
  • ResearchGate. (n.d.). A glove-box and drying system for the manipulation of moisture sensitive materials.
  • CSC Scientific. (n.d.). Moisture content measurement and water activity analysis instruments.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • MRC Lab. (n.d.). Understanding and Minimizing Errors in Laboratory Balance Measurements.
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2368-2376.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
  • Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
  • SorbentSystems.com. (n.d.). Desiccant Types.
  • U.S. Pharmacopeia. (2011, December 2). <731> LOSS ON DRYING.
  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
  • Hiranuma. (n.d.). Water contents Amines.
  • ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
  • Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • PubMed. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Google Patents. (n.d.). US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it.
  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Medicine Science. (n.d.). Stability of commonly nebulized drugs in heated and humid condition.
  • PubMed Central. (n.d.). Physical stability of dry powder inhaler formulations.
  • ResearchGate. (2017, July 30). Stability of Epidoxorubicin Hydrochloride in Aqueous Solutions: Experimental and Theoretical Studies.
  • National Institutes of Health. (n.d.). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine.

Sources

Technical Support Center: Strategies for the Selective Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective functionalization of the piperidine ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this crucial heterocyclic scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2][3] Its precise functionalization is therefore a critical task in the development of new therapeutic agents.[2][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab, ensuring your synthetic campaigns are both efficient and successful.

I. Foundational Concepts: Understanding Selectivity in Piperidine Functionalization

The selective functionalization of the piperidine ring is primarily a contest between the reactivity of the nitrogen atom and the various C-H bonds. The inherent nucleophilicity of the nitrogen makes N-functionalization a primary consideration. However, for the development of complex molecular architectures, selective C-H functionalization is paramount. The key to success lies in understanding and controlling the electronic and steric factors that govern the reactivity of each position on the ring.

Here's a breakdown of the inherent reactivity of the different positions:

  • N-Functionalization: The lone pair of electrons on the nitrogen atom makes it the most nucleophilic center, readily participating in alkylation, acylation, and other reactions.

  • C2/C6 (α-position): These positions are electronically activated due to their proximity to the nitrogen atom, making them susceptible to deprotonation and subsequent functionalization.[5][6] However, they are also sterically hindered.

  • C3/C5 (β-position): The C-H bonds at these positions are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct functionalization challenging.[5][6][7]

  • C4 (γ-position): This position is less electronically deactivated than the C3 position and is sterically the most accessible, offering a unique site for functionalization if the more reactive C2 position can be blocked or the reaction conditions are tailored appropriately.[5][6][7]

The choice of protecting group on the nitrogen is a critical first step in any C-H functionalization strategy, as it profoundly influences the steric and electronic environment of the ring.[5][6]

II. Troubleshooting Guides & Methodologies

This section provides detailed solutions to common problems encountered during the functionalization of the piperidine ring.

A. N-Functionalization: Taming the Nucleophilic Nitrogen

Problem 1: Significant formation of dialkylated byproduct during N-alkylation.

  • Causality: The mono-alkylated piperidine product is often still sufficiently nucleophilic to react with another equivalent of the alkylating agent, leading to the formation of a quaternary ammonium salt.

  • Troubleshooting Steps:

    • Slow Addition of Alkylating Agent: To favor mono-alkylation, the alkylating agent should be added slowly to a solution where the piperidine is in excess.[8] This ensures a high concentration of the primary amine relative to the alkylating agent, statistically favoring the desired reaction. The use of a syringe pump is highly recommended for precise control.

    • Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be used to scavenge the acid byproduct without competing with the piperidine for the alkylating agent.

    • Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which often has a higher activation energy.

    • Reductive Amination: As an alternative to direct alkylation, consider a two-step reductive amination protocol. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method offers excellent control over mono-alkylation.

Problem 2: Inefficient N-acylation with acid anhydrides.

  • Causality: Acid anhydrides are less reactive acylating agents than acid chlorides. If the piperidine nitrogen is sterically hindered or electronically deactivated by other substituents, the reaction may be sluggish.

  • Troubleshooting Steps:

    • Switch to a More Reactive Acylating Agent: If possible, use the corresponding acid chloride, which is significantly more electrophilic.

    • Employ a Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can dramatically accelerate the rate of acylation, particularly with less reactive anhydrides.[8]

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Experimental Protocol: N-Alkylation of Piperidine [8]

  • To a solution of piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

B. C-H Functionalization: Navigating Regio- and Stereoselectivity

Problem 3: Lack of regioselectivity in α-C-H functionalization of an N-protected piperidine.

  • Causality: The C2 and C6 positions are electronically similar. Achieving selectivity often requires leveraging steric hindrance or employing a directing group strategy.

  • Troubleshooting Steps:

    • Choice of Protecting Group: A bulky N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can sterically hinder one of the α-positions if the ring is substituted, leading to preferential functionalization at the less hindered site.[5][6]

    • Directed Metalation: The use of a directing group on the nitrogen atom can precisely control the regioselectivity of lithiation and subsequent functionalization.

    • Catalyst Control: In rhodium-catalyzed C-H insertion reactions, the choice of the rhodium catalyst and its ligands can have a profound impact on regioselectivity, favoring one position over another.[5][6][9]

    • Formation of Endo-Iminium Ions: A strategy involving the selective formation of endo-iminium ions from N-alkyl piperidines can provide a reliable route to α-functionalization.[10][11][12]

Problem 4: Difficulty in achieving functionalization at the C3 position.

  • Causality: The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H activation challenging.[5][6][7]

  • Troubleshooting Steps:

    • Indirect Approach via Tetrahydropyridine: A common and effective strategy is to first synthesize the corresponding N-protected tetrahydropyridine. Asymmetric cyclopropanation of the double bond followed by reductive ring-opening of the cyclopropane can lead to the desired 3-substituted piperidine with high regio- and stereoselectivity.[5][6]

    • Radical-Mediated Cyclization: Consider strategies involving the radical cyclization of linear amino-aldehydes, which can provide access to substituted piperidines.[13]

Problem 5: Achieving functionalization at the C4 position.

  • Causality: While sterically accessible, the C4 position is less electronically activated than the C2 position. Successful functionalization requires overriding the inherent preference for the α-position.

  • Troubleshooting Steps:

    • Steric Shielding at C2: The combination of a bulky N-protecting group and a sterically demanding catalyst can effectively block the C2 position, directing the functionalization to the C4 position.[5][6]

    • Directing Groups at C3: The use of a directing group at the C3 position can facilitate C-H activation at the adjacent C4 position.[14]

Experimental Protocol: Rhodium-Catalyzed C2-H Functionalization of N-Boc-Piperidine [5][6]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the rhodium catalyst (e.g., Rh2(R-TCPTAD)4) (0.005 mmol) and N-Boc-piperidine (0.75 mmol) in anhydrous pentane/CH2Cl2 (2 mL).

  • In a separate flask, prepare a solution of the diazo compound (0.5 mmol) in anhydrous pentane/CH2Cl2 (4 mL).

  • Add the diazo solution to the catalyst solution via a syringe pump over a period of 2 hours at the desired reaction temperature (e.g., refluxing CH2Cl2).

  • After the addition is complete, continue to stir the reaction for an additional hour.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the C2-functionalized product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for C-H functionalization of piperidine?

A1: The "best" protecting group is highly dependent on the desired functionalization site and the reaction conditions. Here's a general guide:

Protecting GroupKey Features & ApplicationsRemoval Conditions
Boc (tert-Butoxycarbonyl)Bulky, good for directing functionalization and often used in catalyst-controlled C-H functionalization.[5][6]Acidic conditions (e.g., TFA, HCl).
Cbz (Carbobenzyloxy)Removed by hydrogenolysis, which is orthogonal to many other protecting groups.H2, Pd/C.
Acyl (e.g., Acetyl, Benzoyl)More robust and require harsher conditions for removal.Strong acid or base hydrolysis.
Sulfonyl (e.g., Nosyl, Brosyl)Electron-withdrawing, can influence the electronic properties of the ring.[5][6]Nucleophilic attack (e.g., thiophenol).

Q2: How can I improve the stereoselectivity of my piperidine functionalization?

A2: Achieving high stereoselectivity often requires a chiral catalyst or a chiral auxiliary.

  • Catalyst-Controlled Reactions: Chiral rhodium catalysts, for example, have been shown to induce high levels of enantioselectivity in C-H insertion reactions.[5][6][9]

  • Substrate-Controlled Reactions: If your piperidine substrate is already chiral, the existing stereocenter can direct the approach of the incoming reagent, leading to a diastereoselective outcome.

  • Three-Component Reactions: Methods like the stereoselective three-component vinylogous Mannich-type reaction can be employed to construct polysubstituted chiral piperidines.[15][16]

Q3: What are the best methods for purifying functionalized piperidines?

A3: Purification can be challenging due to the basicity of the piperidine nitrogen, which can lead to tailing on silica gel chromatography.

  • Column Chromatography: This is the most common method. To minimize tailing, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Acid-Base Extraction: The basic nature of the piperidine can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method of purification.

IV. Visualizing Reaction Strategies

Decision Workflow for Piperidine Functionalization

G start Desired Functionalization N_func N-Functionalization start->N_func C_func C-H Functionalization start->C_func N_alkylation N-Alkylation N_func->N_alkylation N_acylation N-Acylation N_func->N_acylation protect Select N-Protecting Group C_func->protect C2 α (C2/C6) Functionalization protect->C2 C3 β (C3/C5) Functionalization protect->C3 C4 γ (C4) Functionalization protect->C4 direct_metal Directed Metalation C2->direct_metal catalyst_control Catalyst-Controlled C-H Insertion C2->catalyst_control indirect Indirect Approach via Tetrahydropyridine C3->indirect steric_block Steric Blocking of C2 C4->steric_block

Caption: A decision tree for selecting a piperidine functionalization strategy.

General Scheme for Regioselective C-H Functionalization

G sub N-Protected Piperidine prod2 C2-Functionalized sub->prod2 Catalyst/Directing Group prod3 C3-Functionalized sub->prod3 Indirect Methods prod4 C4-Functionalized sub->prod4 Steric Control

Caption: Overview of strategies for regioselective C-H functionalization.

V. References

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). National Institutes of Health. Retrieved from

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.). Retrieved from

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (n.d.). SciSpace. Retrieved from

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). American Chemical Society. Retrieved from

  • Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. (2019, July 1). France-Berkeley Fund. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. Retrieved from

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025, August 18). ACS Publications. Retrieved from

  • Approaches to α-functionalization of piperidines by C H... (n.d.). ResearchGate. Retrieved from

  • Technical Support Center: Functionalization of Piperidine Analogues. (n.d.). Benchchem. Retrieved from

  • Synthetic strategies towards C−H functionalization of piperidines at... (n.d.). ResearchGate. Retrieved from

  • Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chir. (2022, November 28). Retrieved from

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters. (2018, June 13). ACS Publications. Retrieved from

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 19). PubMed. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from

Sources

Minimizing dimer formation in 4-ethoxypiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation and Other Side Reactions

Welcome to the Technical Support Center for reactions involving 4-ethoxypiperidine hydrochloride. As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges encountered during the use of this versatile building block in pharmaceutical and chemical synthesis. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of this compound.

Q1: Why is my reaction with this compound sluggish or not proceeding at all?

A1: The most common reason for low reactivity is the acidic nature of the hydrochloride salt. The nitrogen atom of the piperidine ring is protonated, rendering it non-nucleophilic. To initiate reactions such as N-alkylation or N-acylation, the free base of 4-ethoxypiperidine must be generated in situ by the addition of a suitable base. The choice of base is critical and will depend on the specific reaction conditions.

Q2: I observe an unexpected byproduct with a mass double that of my starting material. What is it and how can I avoid it?

A2: This is a classic sign of dimer formation. 4-Ethoxypiperidine, once deprotonated, can undergo self-condensation to form a dimeric impurity. This guide will delve into the mechanism of this side reaction and provide detailed strategies to minimize its occurrence.

Q3: What analytical techniques are best for monitoring my reaction and detecting dimer formation?

A3: A combination of techniques is often most effective. Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the progress of your reaction. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of your desired product, unreacted starting materials, and byproducts, including the dimer.[1][2] For structural confirmation of the dimer or other impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3][4][5][6]

Q4: How does the 4-ethoxy group influence the reactivity of the piperidine ring?

A4: The 4-ethoxy group is an electron-donating group, which can subtly influence the basicity and nucleophilicity of the piperidine nitrogen. However, its more significant impact is often steric. While not overly bulky, its presence can influence the approach of reactants and the conformational preferences of the ring, which may play a role in both the desired reaction and side reactions.

Troubleshooting Guide: Dimer Formation in 4-Ethoxypiperidine Reactions

Dimerization is a significant challenge that can lead to reduced yields and complex purification profiles. Understanding the mechanism is key to mitigating this unwanted side reaction.

The Mechanism of Dimer Formation: An Enamine Pathway

The most probable mechanism for the self-condensation of 4-ethoxypiperidine is through an enamine intermediate. This process is catalyzed by the presence of a base.

  • Deprotonation: The reaction begins with the deprotonation of the this compound by a base to generate the free secondary amine.

  • Enamine Formation: The free amine can then react with another molecule of 4-ethoxypiperidine (acting as an electrophile after transient iminium ion formation) or, more likely, a trace amount of an oxidized or impurity-derived aldehyde/ketone to form an enamine. The protons on the carbons alpha to the nitrogen are acidic and can be removed by a base to facilitate enamine formation.[7][8][9][10][11][12]

  • Nucleophilic Attack: The electron-rich enamine is a potent nucleophile and can attack an iminium ion (formed from another molecule of 4-ethoxypiperidine).

  • Dimer Formation: Subsequent rearrangement and proton transfers lead to the formation of a stable dimeric structure.


Figure 1: Proposed enamine-mediated dimerization pathway of 4-ethoxypiperidine.

Troubleshooting Strategies for N-Alkylation Reactions

Issue: Significant dimer formation observed during the N-alkylation of this compound with an alkyl halide.

Parameter Problematic Condition Explanation Recommended Solution
Base Selection Strong, sterically unhindered bases (e.g., sodium hydride, potassium tert-butoxide).These bases can rapidly generate a high concentration of the free amine, increasing the likelihood of self-condensation. They can also readily deprotonate the alpha-protons, promoting enamine formation.Use a milder, non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[13][14] These bases are sufficient to neutralize the HCl but are less likely to promote enamine formation.
Reaction Temperature High temperatures (e.g., > 80 °C).Elevated temperatures can accelerate the rate of dimerization relative to the desired N-alkylation.Conduct the reaction at a lower temperature (e.g., room temperature to 50 °C). While this may require longer reaction times, it will favor the desired pathway.
Order of Addition Adding the base to the this compound before the alkylating agent.This generates a high concentration of the free amine, which can dimerize before it has a chance to react with the alkylating agent.Add the base slowly to a mixture of the this compound and the alkylating agent. This ensures that the free amine reacts with the alkylating agent as it is formed.
Stoichiometry Using a substoichiometric amount of the alkylating agent.If there is an excess of the free amine relative to the alkylating agent, the unreacted amine is more likely to undergo self-condensation.Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure that all the 4-ethoxypiperidine is consumed in the desired reaction.
Solvent Choice Protic solvents (e.g., ethanol, methanol).Protic solvents can participate in proton transfer and may facilitate enamine formation.Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents are generally well-suited for SN2 reactions.

Experimental Protocol: Minimizing Dimer Formation in N-Alkylation

This protocol provides a general guideline for the N-alkylation of this compound while minimizing dimer formation.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the alkyl halide (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of starting material).

  • Base Addition: Slowly add a non-nucleophilic, sterically hindered base such as DIPEA (1.5 eq) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Strategies for N-Acylation Reactions

Issue: Dimer formation and other side products observed during the N-acylation of this compound with an acylating agent (e.g., acid chloride, anhydride).

Parameter Problematic Condition Explanation Recommended Solution
Acylating Agent Highly reactive acylating agents (e.g., acid chlorides) at elevated temperatures.These can lead to side reactions, including diacylation if the initial product is deprotonated, or decomposition.Use a milder acylating agent such as an acid anhydride or an activated ester. Alternatively, perform the reaction with the acid chloride at a lower temperature (e.g., 0 °C to room temperature).
Base Selection Using a nucleophilic base (e.g., pyridine, triethylamine) in excess.These bases can compete with the 4-ethoxypiperidine as a nucleophile, leading to the formation of acylated base adducts.Use a non-nucleophilic base like DIPEA or an inorganic base like potassium carbonate. Use the minimum amount of base required to neutralize the HCl and any acid generated during the reaction.
Reaction Conditions Prolonged reaction times at high temperatures.Can lead to the degradation of starting materials, products, and the formation of complex byproduct mixtures.Monitor the reaction closely and stop it once the starting material is consumed. Use the lowest effective temperature.
Stoichiometry Large excess of the acylating agent.Can lead to over-acylation or other side reactions.Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

Experimental Protocol: Clean N-Acylation of 4-Ethoxypiperidine

This protocol provides a general method for the N-acylation of this compound.

  • Free Base Preparation (Optional but Recommended): For cleaner reactions, it is advisable to first convert the hydrochloride salt to the free base. Dissolve the this compound in water, basify with a strong base (e.g., NaOH), and extract the free amine with an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent.

  • Reaction Setup: To a solution of the free 4-ethoxypiperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 1.2 eq).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.


Figure 2: Decision-making workflow for troubleshooting reactions with this compound.

By carefully considering the reaction mechanism and optimizing the key parameters of base selection, temperature, stoichiometry, and solvent, the formation of dimeric and other byproducts in reactions with this compound can be significantly minimized, leading to higher yields and purer products.

References

  • Meister, A. (1968). The dimerization of delta-1-piperidine-2-carboxylic acid. The Journal of Biological Chemistry, 243(13), 3497–3504.
  • Meister, A. (1968). The dimerization of Δ1-piperidine-2-carboxylic acid. The Journal of Biological Chemistry, 243(13), 3497–3504.
  • Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 14(3), 1265–1273.
  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of piperidine derivatives....
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
  • Saičić, R. Z., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-801.
  • Shimadzu. (n.d.). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
  • MDPI. (2019). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 24(18), 3345.
  • Wikipedia. (n.d.).
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(11), 5897.
  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • National Institutes of Health. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 102(1), 134-144.
  • National Institutes of Health. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Master Organic Chemistry. (2025). Enamines.
  • PubChem. (n.d.). 4-Ethoxypiperidine.
  • National Institutes of Health. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
  • MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4995.
  • National Institutes of Health. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1431-1445.
  • MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • National Institutes of Health. (2025). NMR-driven structure-based drug discovery by unveiling molecular interactions.
  • Gohlke, J., et al. (2012). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Journal of Biological Chemistry, 277(15), 12827-12834.
  • ResearchGate. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • National Institutes of Health. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteome Research, 11(10), 4846–4854.
  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines.
  • National Institutes of Health. (1992). Reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: oxygen-dependent formation of 4-oxo-2-pentenal and a 1,N2-ethenodeoxyguanosine adduct. Chemical Research in Toxicology, 5(5), 706-712.
  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 401-422.
  • National Institutes of Health. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 12345.
  • Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
  • Google Patents. (n.d.).
  • ResearchGate. (2014).
  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(1), 123.
  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. (2025).
  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5011.
  • Chemistry LibreTexts. (2023). Alpha-carbon Reactions.
  • Google Patents. (n.d.). Method for producing N-acetylhomopiperazines.
  • Fiveable. (n.d.). Carbonyl Alpha–Substitution Reactions | Organic Chemistry Class Notes.
  • ChemRxiv. (2025).

Sources

Technical Support Center: Recrystallization of 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during recrystallization, a critical step for achieving high purity. The protocols and recommendations are grounded in established principles of crystallization for amine hydrochloride salts.

I. Understanding the Molecule and Potential Impurities

This compound is a salt, making it significantly more polar and crystalline than its freebase form. The primary goal of recrystallization is to separate the desired compound from impurities that may have arisen during its synthesis.

A common synthetic route to 4-ethoxypiperidine is the Williamson ether synthesis, reacting 4-hydroxypiperidine with an ethylating agent.[1] Understanding this synthesis helps anticipate potential impurities:

  • Unreacted Starting Materials: Residual 4-hydroxypiperidine.

  • Byproducts of Ether Synthesis: Potential elimination products or over-alkylated species.[2]

  • Reagent-Related Impurities: Reagents used in the synthesis and workup.[3]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint).[3][4]

  • Solvent and Water: Residual solvents from the reaction or aqueous workup procedures can be significant impurities.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: For amine hydrochloride salts, alcohols are typically effective recrystallization solvents. Isopropanol is often a preferred choice over ethanol because many hydrochloride salts exhibit high solubility in ethanol, which can lead to lower recovery yields.[5][6] A solvent pair, such as isopropanol with a less polar co-solvent like diethyl ether or ethyl acetate, can also be effective. The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: My compound is not dissolving, even in hot solvent. What should I do?

A2: This issue usually points to either insufficient solvent or the solvent not being hot enough. Ensure the solvent is at its boiling point and add it in small increments to the crude material with vigorous stirring until dissolution is complete.[6] If the compound remains insoluble, a different, more polar solvent may be necessary.

Q3: No crystals have formed after cooling the solution. What went wrong?

A3: The most common reason for the failure of crystallization is using too much solvent, resulting in a solution that is not saturated upon cooling.[6][7] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7] If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]

Q4: The recrystallized product is discolored (e.g., yellow or brown). How can I remove the color?

A4: Discoloration often arises from colored impurities or oxidation products.[3][4] A small amount of activated charcoal can be added to the hot, dissolved solution to adsorb these impurities. After a brief heating period with the charcoal, it should be removed by hot filtration before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q5: My yield is very low. How can I improve it?

A5: A low yield can result from several factors.[7] Using too much solvent is a primary cause, as a significant amount of the product will remain in the mother liquor.[7] Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Additionally, cooling the solution to a lower temperature (e.g., in an ice bath) can help maximize the precipitation of the product. Finally, ensure that the product is not highly soluble in the solvent used for washing the crystals during filtration.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Scenario 1: Oiling Out

Problem: Instead of forming solid crystals, the compound separates from the solution as a liquid (an oil).

Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. High concentrations of impurities can also depress the melting point of the compound, leading to oiling out.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: Consider using a lower-boiling point solvent or a solvent pair.

Scenario 2: Premature Crystallization

Problem: Crystals form too quickly, often during hot filtration, leading to product loss.

Causality: This happens when the solvent is too volatile or when the solution becomes supersaturated too early in the process.

Solutions:

  • Use Excess Solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration.

  • Preheat Glassware: Ensure the funnel and receiving flask for hot filtration are preheated to prevent cooling of the solution upon contact.

  • Insulate the Funnel: Wrapping the funnel with glass wool or another insulating material can help maintain the temperature during filtration.

Scenario 3: Impure Crystals

Problem: The final crystalline product is still significantly impure.

Causality: Impurities can be trapped within the crystal lattice, especially if crystallization occurs too rapidly.[8] They can also be present in the mother liquor that adheres to the crystal surface after filtration.

Solutions:

  • Slower Crystallization: Allow the solution to cool more slowly to promote the formation of larger, purer crystals.

  • Thorough Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

IV. Experimental Protocols & Visualizations

General Recrystallization Workflow

The following is a general, step-by-step protocol for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Product AddSolvent Add minimal hot solvent Start->AddSolvent Dissolved Completely Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No HotFiltration Hot Filtration Dissolved->HotFiltration Yes Cooling Slow Cooling HotFiltration->Cooling CrystalFormation Crystals Formed Cooling->CrystalFormation VacuumFiltration Vacuum Filtration CrystalFormation->VacuumFiltration Wash Wash with cold solvent VacuumFiltration->Wash Drying Dry Crystals Wash->Drying PureProduct High-Purity Product Drying->PureProduct

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes, No Crystals OilingOut Compound Oils Out Problem->OilingOut Yes, Oiling Out LowYield Low Yield Problem->LowYield Yes, Low Yield Success Successful Crystallization Problem->Success No Sol_NoCrystals1 Evaporate some solvent NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch flask / Add seed crystal NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Reheat & add more solvent OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cool more slowly OilingOut->Sol_OilingOut2 Sol_LowYield1 Use less solvent LowYield->Sol_LowYield1 Sol_LowYield2 Cool to lower temperature LowYield->Sol_LowYield2

Caption: Decision tree for troubleshooting common recrystallization problems.

V. Data Summary

Solvent Properties for Recrystallization of Amine Hydrochlorides
SolventPolarityBoiling Point (°C)Suitability Notes
Isopropanol Polar Protic82.6Often a good starting point for amine hydrochlorides.[5]
Ethanol Polar Protic78.4Can lead to lower yields due to high solubility.[5]
Methanol Polar Protic64.7High solubility may result in poor recovery.
Water Highly Polar100May be suitable for highly polar compounds, but drying is critical.
Ethyl Acetate Medium Polarity77.1Often used as a co-solvent to reduce solubility.[9]
Diethyl Ether Low Polarity34.6Primarily used as an anti-solvent to induce precipitation.[5]

Note: The optimal solvent must be determined experimentally for this compound.

VI. Concluding Remarks

The successful recrystallization of this compound is achievable with a systematic approach to solvent selection and a clear understanding of potential troubleshooting scenarios. This guide provides a foundation for developing a robust purification protocol. For further assistance, please consult the references provided.

VII. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. Retrieved from

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from

  • Blog. (2025, August 5). What are the purification methods for piperidines? Retrieved from

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Retrieved from

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. Retrieved from

Sources

Technical Support Center: Column Chromatography Optimization for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this important class of compounds. Due to their inherent basicity, piperidine derivatives often exhibit problematic interactions with standard silica gel, leading to poor separation, low recovery, and significant peak tailing. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your purification workflows.

I. Understanding the Core Challenge: The Basic Nature of Piperidines

The primary obstacle in the chromatography of piperidine derivatives is the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase.[1][2] This strong acid-base interaction leads to:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, resulting in low recovery.[3][4]

  • Peak Tailing: A portion of the analyte molecules is retained longer than the bulk, leading to asymmetrical, tailing peaks.[2][5][6] This significantly reduces resolution and the purity of collected fractions.

  • Poor Resolution: Tailing peaks of closely eluting compounds can overlap, making their separation difficult or impossible.[7][8]

The following sections provide a structured, question-and-answer guide to troubleshoot and overcome these common issues.

II. Troubleshooting Guide & FAQs

Frequently Asked Question 1: My piperidine derivative is showing severe peak tailing on a silica gel column. What is the primary cause and how can I fix it?

Answer:

Severe peak tailing of piperidine derivatives on silica gel is almost always caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[2][5] To resolve this, you need to minimize these interactions. There are two primary strategies: deactivating the silica gel or using an alternative stationary phase.

Strategy 1: Deactivating the Silica Gel with a Basic Modifier

The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][5] This modifier, typically a tertiary amine like triethylamine (TEA), will compete with your piperidine derivative for binding to the acidic silanol sites, effectively masking them.[1]

Detailed Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Solvent System Selection: Begin by identifying a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) using Thin Layer Chromatography (TLC).

  • Adding the Modifier: To this solvent system, add triethylamine (TEA) to a final concentration of 0.1-2% (v/v).[1][9] A good starting point is 1%.

  • TLC Analysis: Re-run the TLC using the TEA-modified mobile phase. You should observe a significant reduction in streaking and a more defined spot.

  • Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase.[9] This ensures the silica is fully deactivated.

  • Elution: Proceed with the chromatography using the modified mobile phase.

Data Presentation: Common Mobile Phase Modifiers

ModifierTypical ConcentrationRecommended Use
Triethylamine (TEA) 0.1 - 2% (v/v)[1][9]General-purpose base for neutralizing silica in normal-phase chromatography.
Ammonia (in Methanol)1 - 5% (v/v)Effective for highly polar piperidine derivatives when using polar mobile phases.[4]
Pyridine 0.1 - 0.5% (v/v)Can be used as an alternative to TEA, but is more toxic and has a strong odor.
Strategy 2: Alternative Stationary Phases

If mobile phase modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[10][11] Basic or neutral alumina will have fewer acidic sites for your piperidine derivative to interact with.

  • Deactivated Silica Gel: Commercially available deactivated silica gel or in-house prepared versions can be used.[10] A common method for deactivation involves treating the silica gel with a solution of triethylamine.[9][10]

Frequently Asked Question 2: I have very polar piperidine derivatives that are difficult to elute even with highly polar mobile phases. What are my options?

Answer:

Highly polar piperidine derivatives present a dual challenge: strong interaction with silica and high solubility in polar mobile phases, which can lead to poor retention. Here are a few advanced techniques to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a viable alternative for separating very polar compounds.[12] It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.

  • Mixed-Mode Chromatography: This technique uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[13][14] This allows for the retention of both polar and nonpolar analytes and can provide unique selectivity for challenging separations.[13][14][15]

  • Reversed-Phase Chromatography with pH Control: For some piperidine derivatives, reversed-phase chromatography on a C18 column can be effective. Controlling the pH of the mobile phase is crucial.[16][17][18][19][20] By using a buffered mobile phase at a pH that suppresses the ionization of your compound, you can improve retention and peak shape.

Frequently Asked Question 3: My piperidine derivative appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

Answer:

Decomposition on silica gel can occur if your piperidine derivative is sensitive to acid.[9][21] The acidic nature of the silica can catalyze degradation.

Confirmation of Decomposition:

  • TLC Stability Test: Spot your purified compound on a TLC plate. Let it sit for 30-60 minutes, then elute as usual. The appearance of new spots indicates decomposition.

  • 2D TLC: Spot your compound in one corner of a square TLC plate. Elute in one direction. Then, rotate the plate 90 degrees and elute with the same or a different solvent system. If the compound is stable, you will see a single spot on the diagonal. Decomposition will result in off-diagonal spots.

Prevention of Decomposition:

  • Deactivate the Silica: As described in FAQ 1, use a mobile phase containing a basic modifier like triethylamine to neutralize the acidic sites on the silica.[9][22]

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or a deactivated silica gel.[10]

III. Visualization of Workflows

G start Start: Peak Tailing Observed q1 Is the compound a piperidine derivative? start->q1 a1_yes Likely interaction with acidic silanol groups q1->a1_yes q2 Add 0.1-2% Triethylamine (TEA) to mobile phase a1_yes->q2 check1 Does TLC show improved spot shape? q2->check1 a2_yes Equilibrate column with TEA-modified mobile phase and run chromatography check1->a2_yes Yes a2_no Tailing persists check1->a2_no No end_success Successful Separation a2_yes->end_success q3 Consider alternative stationary phase a2_no->q3 opt1 Basic or Neutral Alumina q3->opt1 opt2 Deactivated Silica Gel q3->opt2 opt3 Mixed-Mode or HILIC q3->opt3 end_further Further method development needed opt1->end_further opt2->end_further opt3->end_further

IV. References

  • Taylor, A. W. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. J Chromatogr A. 2004 Jul 2;1041(1-2):211-7. Available at: [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography. EP1558354A2. Available at:

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available at: [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography. WO2004042350A2. Available at:

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Biotage. How does an alkaline pH affect normal-phase flash chromatography separations? Available at: [Link]

  • NIH, PMC. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? Available at: [Link]

  • Phenomenex. Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • ResearchGate. Deactivation of silica gel? Available at: [Link]

  • Chemistry For Everyone. How To Improve Resolution In Column Chromatography? Available at: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • Mastelf. Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Available at: [Link]

  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]

  • PubMed. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Available at: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation? Available at: [Link]

  • Google Patents. Process for purifying piperidine. US2363157A. Available at:

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • alwsci. Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Chemistry For Everyone - YouTube. What Is Tailing In Chromatography? Available at: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

Sources

Identifying and characterizing unexpected byproducts in 4-ethoxypiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected discoveries in this synthetic process. Here, we address specific issues in a question-and-answer format, grounded in established chemical principles and analytical practices, to help you identify and characterize unexpected byproducts, ultimately leading to a more robust and optimized synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Observational Issues

Q1: My reaction is complete, but after workup and purification, my yield of this compound is significantly lower than expected. What are the likely causes?

A1: Low yields in the Williamson ether synthesis of 4-ethoxypiperidine from 4-hydroxypiperidine are often due to competing side reactions. The primary culprits are typically E2 elimination and N-alkylation.

  • E2 Elimination: The alkoxide of 4-hydroxypiperidine is a strong base, which can promote the elimination of the ethylating agent (e.g., ethyl bromide or ethyl iodide) to form ethylene gas. This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates or at elevated temperatures.[1][2][3][4][5][6][7][8][9]

  • N-Alkylation: The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group for the ethylating agent. This results in the formation of N-ethyl-4-hydroxypiperidine or even a bis-alkylated product, N-ethyl-4-ethoxypiperidine. The relative amounts of N- vs. O-alkylation can be influenced by factors such as the solvent, base, and the nature of the protecting group on the nitrogen (if any).[5][6][10][11]

  • Incomplete Reaction: Insufficient reaction time, temperature, or amount of base can lead to unreacted 4-hydroxypiperidine starting material remaining in your product mixture.

To improve your yield, consider optimizing your reaction conditions. Using a less sterically hindered ethylating agent (e.g., diethyl sulfate), a milder base if possible, and carefully controlling the reaction temperature can favor the desired SN2 reaction over elimination. Protecting the piperidine nitrogen with a suitable protecting group (like Boc) prior to etherification can prevent N-alkylation, although this adds extra steps to the synthesis.

Q2: I've isolated my this compound, but my NMR spectrum shows more peaks than expected. How do I begin to identify the impurities?

A2: The presence of extra peaks in your NMR spectrum is a clear indication of byproducts. A systematic approach to identification is crucial. Start by comparing your spectrum to the expected spectrum of this compound and the starting material, 4-hydroxypiperidine.

Here's a logical workflow for byproduct identification:

G start Unexpected Peaks in NMR compare_sm Compare with Starting Material (SM) Spectrum (4-Hydroxypiperidine) start->compare_sm sm_present SM Present? compare_sm->sm_present optimize Optimize Reaction/Purification sm_present->optimize Yes analyze_byproducts Analyze Remaining Impurity Peaks sm_present->analyze_byproducts No optimize->start propose_structures Propose Likely Byproduct Structures (N-alkylation, Elimination) analyze_byproducts->propose_structures gc_ms Perform GC-MS Analysis propose_structures->gc_ms lc_ms Perform LC-MS Analysis propose_structures->lc_ms confirm_structure Confirm Structure with 2D NMR (COSY, HSQC, HMBC) gc_ms->confirm_structure lc_ms->confirm_structure end Byproduct Identified confirm_structure->end

Figure 1: Workflow for Byproduct Identification.

Q3: My mass spectrometry data shows a peak with a mass corresponding to my desired product, but also a peak with a mass of [M+28]. What could this be?

A3: A peak at [M+28] relative to your product's mass strongly suggests the presence of a bis-ethylated byproduct, N-ethyl-4-ethoxypiperidine. This occurs when both the piperidine nitrogen and the hydroxyl group are ethylated. This is a common issue when the piperidine nitrogen is unprotected during the Williamson ether synthesis.

Characterizing Specific Byproducts

Q4: How can I differentiate between O-alkylation (product) and N-alkylation (byproduct) using NMR?

A4: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between O- and N-alkylation. Key differences to look for are:

  • 1H NMR:

    • O-Alkylation (Product): You will see a characteristic quartet and triplet for the ethoxy group protons, and the proton on the carbon bearing the ether (CH-O-) will be shifted downfield compared to the starting material. The N-H proton will still be present (or a broad peak if exchanging).

    • N-Alkylation (Byproduct - N-ethyl-4-hydroxypiperidine): You will see a quartet and triplet for the N-ethyl group. The O-H proton will still be present, and the protons adjacent to the nitrogen (CH2-N-) will show a shift due to the presence of the ethyl group.

  • 13C NMR:

    • O-Alkylation (Product): You will see two new peaks in the aliphatic region corresponding to the ethoxy group carbons (~15 ppm and ~60-70 ppm).

    • N-Alkylation (Byproduct): You will see two new peaks for the N-ethyl group carbons. The carbons adjacent to the nitrogen will also be shifted.

  • 2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be definitive. For the O-alkylated product, you will see a correlation between the ethoxy protons and the C4 carbon of the piperidine ring. For the N-alkylated product, you will see a correlation between the N-ethyl protons and the C2/C6 carbons of the piperidine ring.[5][10]

Q5: I suspect an elimination byproduct was formed. What would its spectral characteristics be?

A5: The E2 elimination byproduct would be 1,2,3,6-tetrahydropyridine. Its key spectral features would be:

  • 1H NMR: The most telling feature would be the appearance of vinylic proton signals in the range of 5-6 ppm.

  • 13C NMR: You would observe two sp2 hybridized carbon signals in the range of 120-130 ppm.

  • Mass Spectrometry: The molecular ion peak would have a mass corresponding to the loss of water and ethanol from the starting material and product respectively.

  • GC-MS: This byproduct is more volatile than the desired product and starting material, so it would likely have a shorter retention time on a GC column.

Data Presentation: Expected Spectral Data
CompoundKey ¹H NMR Signals (ppm, approximate)Key ¹³C NMR Signals (ppm, approximate)Molecular Ion (m/z)
4-Hydroxypiperidine 3.5-3.7 (m, 1H, CH-OH), 2.5-3.1 (m, 4H, CH₂-N)67 (CH-OH), 46 (CH₂-N)101
4-Ethoxypiperidine 3.4-3.6 (q, 2H, O-CH₂-CH₃), 3.3-3.5 (m, 1H, CH-O), 1.1-1.2 (t, 3H, O-CH₂-CH₃)68 (CH-O), 64 (O-CH₂), 46 (CH₂-N), 16 (CH₃)129
N-Ethyl-4-hydroxypiperidine 3.5-3.7 (m, 1H, CH-OH), 2.4-2.6 (q, 2H, N-CH₂-CH₃), 1.0-1.1 (t, 3H, N-CH₂-CH₃)67 (CH-OH), 53 (N-CH₂), 48 (CH₂-N), 12 (CH₃)129
1,2,3,6-Tetrahydropyridine 5.5-5.9 (m, 2H, CH=CH)125, 127 (CH=CH)83

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is for the analysis of a crude reaction mixture to identify volatile byproducts.

  • Sample Preparation:

    • Take a small aliquot (approx. 1 mg) of the crude reaction mixture.

    • Dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the sample contains the hydrochloride salt, it may be necessary to freebase it by adding a small amount of a non-volatile base (e.g., a drop of saturated sodium bicarbonate solution), vortexing, and using the organic layer.

  • GC-MS Parameters (Typical):

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Protocol 2: LC-MS Analysis for Polar Byproducts

This protocol is suitable for analyzing the desired product and less volatile, more polar byproducts.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • LC-MS Parameters (Typical):

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

Visualizing Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM 4-Hydroxypiperidine Alkoxide Piperidin-4-olate SM->Alkoxide + Base N_Alkylation N-Ethyl-4-hydroxypiperidine SM->N_Alkylation + Ethyl Halide Product 4-Ethoxypiperidine Alkoxide->Product + Ethyl Halide (SN2) Elimination 1,2,3,6-Tetrahydropyridine Alkoxide->Elimination E2 Elimination of Ethyl Halide

Figure 2: Reaction Pathways in 4-Ethoxypiperidine Synthesis.

References

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Khan Academy. (n.d.). E2 elimination.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis.
  • Chad's Prep. (2020). 7.5 E2 Reactions | Organic Chemistry.
  • PubChem. (n.d.). Piperidin-4-ol.
  • NIST Chemistry WebBook. (n.d.). N-Ethyl-4-hydroxypiperidine.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.

Sources

Validation & Comparative

A Comparative Guide to 4-Ethoxypiperidine Hydrochloride and 4-Methoxypiperidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic route and the physicochemical properties of the final active pharmaceutical ingredient (API). Among the vast arsenal of heterocyclic scaffolds, 4-alkoxypiperidines are privileged motifs found in a multitude of bioactive molecules, including potent analgesics and central nervous system (CNS) agents.[1] This guide provides an in-depth, objective comparison of two closely related and commercially available building blocks: 4-ethoxypiperidine hydrochloride and 4-methoxypiperidine hydrochloride.

While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in peer-reviewed literature, this guide will leverage established principles of organic chemistry, field-proven insights, and available experimental data for related systems to provide a comprehensive analysis of their relative performance in synthesis. We will focus on a key synthetic transformation—the N-arylation reaction—to illustrate the subtle yet significant differences between these two reagents and their impact on the final products.

Physicochemical Properties of the Starting Materials

A foundational understanding of the physical and chemical properties of the starting materials is paramount for predicting their behavior in a reaction. The primary distinction between 4-ethoxypiperidine and 4-methoxypiperidine lies in the additional methylene unit in the ethoxy substituent. This seemingly minor structural change has cascading effects on properties such as molecular weight, lipophilicity, and steric bulk.

Property4-Methoxypiperidine HydrochlorideThis compound Hydrate
Molecular Formula C₆H₁₄ClNOC₇H₁₈ClNO₂
Molecular Weight 151.64 g/mol 183.68 g/mol
Appearance Off-white to light yellow solidSolid
CAS Number 4045-25-4Not available

The N-Arylation Reaction: A Comparative Case Study

The N-arylation of piperidines, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a cornerstone of modern medicinal chemistry for the construction of C(sp²)–N bonds.[2] This reaction is instrumental in the synthesis of a vast array of pharmaceutical compounds.

Mechanistic Considerations and the Influence of the Alkoxy Group

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the 4-alkoxy substituent can influence this cycle in two primary ways:

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which can subtly influence the nucleophilicity of the piperidine nitrogen. However, the difference in the inductive effect between a methoxy and an ethoxy group is generally considered to be minimal in this context.

  • Steric Effects: The ethoxy group is slightly larger than the methoxy group. This increased steric bulk could potentially hinder the approach of the piperidine to the palladium center during the ligand exchange step, possibly leading to slower reaction rates compared to its methoxy counterpart under identical conditions. However, for a 4-substituted piperidine, this effect is likely to be less pronounced than for substituents at the 2- or 6-positions.

G

Experimental Protocol: A Representative N-Arylation

The following is a generalized, robust protocol for the Buchwald-Hartwig amination of a 4-alkoxypiperidine with an aryl bromide. This protocol can serve as a starting point for the synthesis of N-aryl-4-alkoxypiperidines and can be adapted for both 4-ethoxy- and 4-methoxypiperidine hydrochloride.

Materials:

  • 4-Alkoxypiperidine hydrochloride (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl bromide and the 4-alkoxypiperidine hydrochloride.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-alkoxypiperidine.

G

Impact on Product Properties: Lipophilicity and Beyond

The choice between an ethoxy and a methoxy substituent on the piperidine ring directly translates to differences in the physicochemical properties of the resulting N-arylated products. One of the most critical parameters in drug design is lipophilicity, often expressed as the logarithm of the partition coefficient (logP).

PropertyN-Aryl-4-methoxypiperidineN-Aryl-4-ethoxypiperidine
Calculated logP (cLogP) LowerHigher
Molecular Weight LowerHigher
Polar Surface Area (PSA) SimilarSimilar

The additional ethyl group in the ethoxy analogue leads to a predictable increase in lipophilicity. This can have significant consequences for the pharmacokinetic and pharmacodynamic profile of a drug candidate:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Higher lipophilicity can enhance membrane permeability and absorption, but it can also lead to increased metabolic liability and reduced aqueous solubility.[3]

  • Target Binding: The size and lipophilicity of the 4-alkoxy group can influence how the molecule fits into the binding pocket of its biological target, potentially affecting potency and selectivity.

  • Off-Target Effects: Increased lipophilicity is sometimes associated with a higher risk of off-target toxicities.

Therefore, the selection of 4-ethoxypiperidine over its methoxy counterpart might be a strategic choice to fine-tune the lipophilicity of a lead compound to optimize its ADME profile and biological activity.

Conclusion and Future Perspectives

In the nuanced landscape of drug discovery and development, the seemingly minor difference between a methoxy and an ethoxy group can be a critical design element. While both 4-methoxypiperidine hydrochloride and this compound are valuable building blocks for the synthesis of complex nitrogen-containing molecules, they offer distinct advantages depending on the desired properties of the final product.

Key Takeaways:

  • Synthetic Feasibility: Both reagents are expected to perform similarly in common synthetic transformations like N-arylation, with the potential for slightly slower reaction rates for the ethoxy derivative due to increased steric hindrance.

  • Physicochemical Properties: The primary differentiator is the increased lipophilicity conferred by the ethoxy group.

  • Strategic Application: The choice between the two should be a deliberate decision based on the specific goals of the drug design program, particularly concerning the optimization of the ADME profile.

While this guide provides a logical framework for comparing these two reagents, there remains a need for direct, published experimental data to quantify the differences in their synthetic performance. Such studies would be of immense value to the medicinal and synthetic chemistry communities.

References

  • PubChem. 4-Methoxypiperidine.
  • PubChem. 4-Ethoxypiperidine.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Di, L., & Kerns, E. H. (2016).
  • Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS chemical neuroscience, 1(6), 420-434.

Sources

A Comparative Guide to the Biological Activity of 4-Ethoxypiperidine Hydrochloride Derivatives Versus Other Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[3] The conformational flexibility of the piperidine ring, combined with its ability to engage in various non-covalent interactions, allows for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.[4] This versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[3]

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[5] Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on the 4-position of the piperidine ring, specifically comparing the influence of an ethoxy group with other common substitutions.

Comparative Biological Activities: 4-Ethoxypiperidine Derivatives in Context

While the broader class of piperidine derivatives has been extensively studied, specific and comprehensive data on the biological activities of 4-ethoxypiperidine hydrochloride derivatives are less abundant in publicly available literature. However, by examining structurally related 4-alkoxy and 4-hydroxy piperidines, we can infer and propose potential activities for the 4-ethoxy analogs. This section will compare the known and potential activities of 4-ethoxypiperidine derivatives with other key piperidine classes.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[3] The nature of the substituent at the 4-position significantly influences the compound's ability to cross the blood-brain barrier and its affinity for various CNS targets.

4-Alkoxy and 4-Hydroxypiperidine Derivatives: Research on 4-methoxy-3-(piperidin-4-yl)oxy benzamides has identified these compounds as inhibitors of the presynaptic choline transporter (CHT).[6][7] This suggests that 4-alkoxypiperidines can be designed to modulate cholinergic neurotransmission, a pathway implicated in cognitive function and neurodegenerative diseases like Alzheimer's. The ether linkage at the 4-position appears to be well-tolerated and contributes to the overall pharmacological profile.

Comparative Analysis: Based on the activity of 4-methoxy analogs, it is plausible that This compound derivatives could also exhibit activity as CNS modulators. The slightly larger ethoxy group, compared to a methoxy group, may alter the binding affinity and selectivity for specific CNS receptors or transporters. It is hypothesized that these derivatives could be explored for their potential as cognitive enhancers, antipsychotics, or agents for other neurological disorders.[8]

Other Piperidine Analogs for Comparison:

  • 4-Phenylpiperidines: This class is well-known for its potent analgesic properties, with fentanyl and its analogs being prime examples.[9] The phenyl group at the 4-position is a key pharmacophoric element for interaction with opioid receptors.

  • 4-Aminopiperidines: These derivatives have shown promise as cognition-enhancing drugs.[10] The basic nitrogen in the 4-amino substituent can participate in key hydrogen bonding interactions with target proteins.

The following table summarizes the potential and known CNS activities of various 4-substituted piperidines:

Piperidine Derivative Class Primary CNS Target(s) Potential Therapeutic Application Representative References
4-Ethoxypiperidine (Hypothesized) Cholinergic system, Dopamine/Serotonin receptorsAlzheimer's disease, Schizophrenia, DepressionInferred from[6][7]
4-Methoxypiperidine Presynaptic Choline Transporter (CHT)Cognitive Disorders[6][7]
4-Phenylpiperidine Opioid ReceptorsAnalgesia[9]
4-Aminopiperidine Various CNS receptorsCognitive Enhancement[10]
Analgesic Activity

The quest for potent and safe analgesics has led to extensive exploration of the piperidine scaffold.

4-Hydroxypiperidine Derivatives: Several studies have reported the synthesis and analgesic evaluation of 4-hydroxypiperidine derivatives.[11][12][13] These compounds often exhibit significant analgesic activity, which can be modulated by substitutions on the nitrogen atom and the 4-phenyl group (if present).

Comparative Analysis: The presence of a hydroxyl group at the 4-position allows for hydrogen bonding interactions with the target receptor. Replacing this with an ethoxy group would eliminate the hydrogen bond donating capability but introduce a more lipophilic character. This modification could influence the compound's pharmacokinetic profile, including its ability to penetrate the CNS, and may alter its binding mode at the receptor. It is conceivable that 4-ethoxypiperidine derivatives could possess analgesic properties, potentially with a different potency and side-effect profile compared to their 4-hydroxy counterparts.

Other Piperidine Analogs for Comparison:

  • 4,4-Disubstituted Piperidines: This class has been shown to contain potent narcotic agonists.[14]

  • Alkyl Piperidine Derivatives: Various alkyl-substituted piperidines have demonstrated varying degrees of analgesic activity.[15]

A comparative overview of analgesic potential is presented below:

Piperidine Derivative Class Mechanism of Action (Likely) Observed/Potential Analgesic Effect Representative References
4-Ethoxypiperidine (Hypothesized) Opioid or other central pain pathwaysPotentially significant, requires investigation-
4-Hydroxypiperidine Opioid receptor modulationSignificant analgesic activity[11][12][13]
4,4-Disubstituted Piperidine Potent narcotic agonismHigh analgesic potency[14]
Alkyl Piperidine Derivatives Central and/or peripheral mechanismsVariable analgesic effects[15]
Anti-inflammatory and Immunomodulatory Activity

Recent findings have suggested a role for piperidine derivatives in modulating the immune system.

A Complex 4-Ethoxy-Substituted Piperidine Derivative: A study on a complex of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate with β-cyclodextrin (coded MXF-22) demonstrated immunomodulatory effects in a model of acute lung injury. This compound was shown to enhance the population of CD4+FoxP3+ regulatory T cells, suggesting an anti-inflammatory potential.

Comparative Analysis: This finding is a strong indicator that the 4-ethoxypiperidine scaffold can be a valuable template for the development of novel anti-inflammatory and immunomodulatory agents. The specific contribution of the ethoxy group to this activity warrants further investigation, but it is clear that this substitution pattern is compatible with this biological effect.

Other Piperidine Analogs for Comparison:

  • General Piperidine Derivatives: Various piperidine derivatives have been investigated for their anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of cytokine production.[16]

The potential for anti-inflammatory activity is summarized below:

Piperidine Derivative Class Observed/Potential Anti-inflammatory/Immunomodulatory Effect Mechanism of Action (Potential) Representative References
4-Ethoxypiperidine Demonstrated immunomodulatory activity in a complex derivativeEnhancement of regulatory T cells[17]
General Piperidine Derivatives Broad anti-inflammatory potentialCOX inhibition, cytokine modulation[16]

Experimental Protocols for Biological Evaluation

To substantiate the hypothesized biological activities of this compound derivatives and to provide a basis for comparison with other piperidines, a series of well-established in vitro and in vivo assays are necessary.

In Vitro CNS Receptor Binding Assays

Objective: To determine the binding affinity of 4-ethoxypiperidine derivatives to a panel of CNS receptors (e.g., dopamine, serotonin, opioid, and muscarinic receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines or animal brain tissue expressing the receptor of interest.

  • Radioligand Binding: Incubate the membranes with a specific radioligand for the target receptor in the presence of varying concentrations of the test compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) values.

Causality Behind Experimental Choices: This assay provides a direct measure of the interaction between the compound and its molecular target. The choice of radioligand and receptor source is critical for ensuring the specificity and relevance of the results.

Workflow for CNS Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation with Radioligand Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Determination IC50_Calc->Ki_Calc

Caption: Workflow for a typical in vitro CNS receptor binding assay.

In Vivo Analgesic Activity Assays

Objective: To evaluate the analgesic efficacy of 4-ethoxypiperidine derivatives in animal models of pain.

Methodology:

  • Animal Acclimatization: Acclimatize mice to the experimental environment.

  • Drug Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., aspirin) intraperitoneally or orally.

  • Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for the test compound compared to the vehicle control.[18]

Causality Behind Experimental Choices: This model is sensitive to peripherally acting analgesics and is useful for initial screening. The acetic acid injection causes the release of endogenous pain mediators, and a reduction in writhing indicates an analgesic effect.

Methodology:

  • Animal Acclimatization and Baseline: Acclimatize mice to the hot plate apparatus and determine their baseline reaction time (e.g., licking a paw or jumping) to the heat stimulus.

  • Drug Administration: Administer the test compound, vehicle, or a standard central analgesic (e.g., morphine).

  • Testing: At various time points after drug administration, place the mice on the hot plate and record the latency to the pain response. A cut-off time is used to prevent tissue damage.

  • Data Analysis: An increase in the reaction latency compared to the baseline and vehicle control indicates a central analgesic effect.[18]

Causality Behind Experimental Choices: This test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia, often involving the opioid system.

Logical Relationship for Analgesic Testing

G Start Test Compound Writhing_Test Acetic Acid Writhing Test (Peripheral Analgesia) Start->Writhing_Test Hot_Plate_Test Hot Plate Test (Central Analgesia) Start->Hot_Plate_Test Active_Peripheral Active Peripherally Writhing_Test->Active_Peripheral Significant Inhibition Active_Central Active Centrally Hot_Plate_Test->Active_Central Increased Latency Further_Studies Further Mechanistic Studies Active_Peripheral->Further_Studies Active_Central->Further_Studies

Caption: Decision tree for in vivo analgesic activity screening.

In Vitro Anti-inflammatory Assays

Objective: To assess the potential anti-inflammatory activity of 4-ethoxypiperidine derivatives at a cellular level.

Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and the production of nitric oxide.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.[19]

Causality Behind Experimental Choices: Overproduction of NO is a hallmark of inflammation. This assay provides a quantitative measure of a compound's ability to suppress this inflammatory mediator.

Methodology:

  • Cell Culture and Treatment: Similar to the NO assay, treat immune cells (e.g., peripheral blood mononuclear cells or macrophages) with the test compound.

  • Stimulation: Stimulate the cells with an appropriate inflammatory stimulus (e.g., LPS).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the effect of the test compound on the production of these cytokines.[16]

Causality Behind Experimental Choices: Cytokines are key signaling molecules in the inflammatory cascade. Measuring their levels provides insight into the specific pathways modulated by the test compound.

Conclusion and Future Directions

The piperidine scaffold remains a highly valuable framework in the design of novel therapeutic agents. While direct biological data for this compound derivatives is currently limited, analysis of structurally related compounds suggests a high potential for activity in the central nervous system, as analgesics, and as immunomodulatory agents. The ethoxy group at the 4-position offers a unique combination of lipophilicity and steric bulk that can be exploited to fine-tune the pharmacological properties of piperidine-based drugs.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of the biological profile of this specific class of piperidines will undoubtedly contribute to the development of new and improved therapies for a variety of human diseases.

References

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. [Link]
  • Dar, A. A., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences, 22(1), 58.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]
  • Zimmerman, D. M., et al. (1987). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 30(3), 555-561.
  • Satbayeva, E. M., et al. (2023). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Molecules, 28(14), 5484.
  • Frolova, Y. N., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Portoghese, P. S., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 34(6), 1766-1773.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1362-1372.
  • Kourounakis, A. P., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-137.
  • Liang, Z., et al. (2017). Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study. European Journal of Medicinal Chemistry, 136, 117-128.
  • Frolova, Y. N., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Ghelardini, C., et al. (1999). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Journal of Medicinal Chemistry, 42(20), 3995-4003.
  • Szafarz, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1996-2013.
  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2), 1-9.
  • Ghelardini, C., et al. (1999). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Journal of Medicinal Chemistry, 42(20), 3995-4003.
  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • Levin, J. I., et al. (2001). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2031-2034.
  • Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives.
  • Woster, P. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738.
  • Woster, P. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Frolov, N. A., et al. (2023).
  • Singh, N., et al. (2014). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 652-656.
  • Li, G., et al. (2013). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Khan, I., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(16), 4785.
  • Harini, S. T., et al. (2021). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]
  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 5(9), 847-857.
  • Tu, B., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 13-17.
  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 229-239.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Verma, S., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2), 1-15.
  • Scheuer, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 805.
  • Gierczak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 116632.
  • Wang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127598.
  • Pop, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.

Sources

A Senior Application Scientist's Guide to the In-Vitro Performance of Novel Compounds Derived from 4-Ethoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-ethoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the synthesis of a wide array of therapeutic candidates.[1][2] This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds synthesized from 4-ethoxypiperidine hydrochloride. We present a tiered, comparative testing strategy, beginning with broad cytotoxicity profiling and progressing to specific, mechanism-of-action assays. Detailed, field-tested protocols for cytotoxicity assessment via MTT assay and a functional G-protein Coupled Receptor (GPCR) assay measuring cyclic AMP (cAMP) modulation are provided.[3][4] The experimental data herein, while illustrative, serves as a benchmark for researchers to compare the performance of their proprietary compounds against established alternatives. Our objective is to equip drug discovery professionals with the rationale and practical methodologies required to rigorously characterize novel chemical entities and make data-driven decisions for downstream development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, present in a multitude of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[2][5] Its prevalence stems from its favorable physicochemical properties, including chemical stability, the ability to modulate lipophilicity, and its capacity to adopt conformations that fit precisely into the binding pockets of molecular targets.[5] The this compound precursor, in particular, offers a strategic starting point for generating chemical diversity, enabling modifications that can significantly alter a compound's biological activity, selectivity, and pharmacokinetic profile.

This guide focuses on establishing a robust in-vitro screening cascade, a critical early phase in drug development that enables rapid, cost-effective decision-making.[6][7] By systematically evaluating novel 4-ethoxypiperidine derivatives, we can identify promising lead candidates while simultaneously flagging compounds with undesirable properties, such as off-target cytotoxicity.

A Tiered Approach to In-Vitro Screening

A successful screening strategy should be logical and sequential, designed to answer the most critical questions first.[6] We advocate for a tiered approach that evolves as compounds advance, ensuring that resources are focused on the most promising molecules.[6]

Our proposed workflow begins with a broad assessment of cellular toxicity to eliminate non-specific compounds. This is followed by target-specific functional assays to determine potency and efficacy.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Decision Gate Compound_Library Novel 4-Ethoxypiperidine Derivatives Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Compound_Library->Cytotoxicity_Assay Broad Concentration Range Decision Selectivity & Potency Analysis Cytotoxicity_Assay->Decision Identify Therapeutic Window Functional_Assay Target-Specific Functional Assay (e.g., GPCR cAMP Assay) IC50_EC50 IC50/EC50 Determination Functional_Assay->IC50_EC50 IC50_EC50->Decision Rank by Potency Lead_Candidates Lead Candidate Nomination Decision->Lead_Candidates

Caption: A tiered in-vitro screening workflow.

Experimental Design & Methodologies

Scientific rigor demands that every protocol be a self-validating system. This is achieved through careful experimental design, including the use of appropriate controls and standardized procedures.

Cell Line Selection & Culture

The choice of cell line is a fundamental decision in any cell-based assay.[8] It should be guided by the specific biological question being addressed and the intended therapeutic target.[8][9] For this guide, we will use HEK293 (Human Embryonic Kidney 293) cells, a workhorse in drug discovery due to their robust growth, high transfection efficiency, and amenability to various assay formats.[10] For target-specific assays, HEK293 cells stably expressing a Gαi-coupled GPCR of interest will be utilized.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and a known cytotoxic control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2. The duration of exposure can be adjusted, but longer incubation may lower the apparent IC50.[14]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

Tier 2: Functional GPCR Assay (cAMP Inhibition)

For compounds targeting Gαi-coupled receptors, a functional assay measuring the inhibition of cyclic AMP (cAMP) is a direct readout of receptor activation. Gαi activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] Modern assays, such as Promega's GloSensor™, use a luciferase-based biosensor that emits light in response to cAMP binding, providing a sensitive and quantitative measure of GPCR activity.[3]

Protocol: GloSensor™ cAMP Inhibition Assay

  • Cell Preparation: The day before the assay, seed HEK293 cells stably expressing the target Gαi-coupled GPCR and the GloSensor™ biosensor into white, opaque 96-well plates at a density of 2 x 10⁴ cells per well.[4]

  • Reagent Equilibration: On the day of the assay, remove the culture medium and add 80 µL of GloSensor™ cAMP Reagent equilibration medium (prepared in CO2-independent medium as per the manufacturer's instructions).[4] Incubate at room temperature for 2 hours.[3][4]

  • Compound Addition (Antagonist Mode): Add 10 µL of serially diluted novel compounds or a known antagonist to the appropriate wells. Incubate for 10-15 minutes.

  • Agonist Stimulation: To measure inhibition, stimulate the cells to produce cAMP. Add 10 µL of a known agonist (e.g., Forskolin, which directly activates adenylyl cyclase) to all wells at a concentration that elicits ~80% of its maximal response (EC80).[4] Incubate for 15-20 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. A decrease in the luminescent signal relative to the agonist-only control indicates inhibitory activity of the test compound.

G cluster_0 Gαi-Coupled GPCR Signaling Agonist Agonist (e.g., Forskolin) AC Adenylyl Cyclase Agonist->AC Stimulates Compound Novel Compound (Antagonist) GPCR Gαi-Coupled GPCR Compound->GPCR Binds & Inhibits GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Biosensor GloSensor™ Biosensor cAMP->Biosensor Binds & Activates Light Luminescence Biosensor->Light Produces

Caption: Gαi-coupled GPCR cAMP inhibition assay pathway.

Data Analysis & Comparative Performance

Raw data from high-throughput screens must be processed and normalized to allow for meaningful comparisons. A key metric for quantifying compound potency is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[15]

IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce a specific biological response by 50%.[15][16] It is determined by performing a dose-response experiment and fitting the data to a non-linear regression curve, typically a four-parameter logistic equation.[17][18]

Calculation Steps:

  • Normalize Data: Convert raw absorbance or luminescence data into a percentage of inhibition relative to controls (0% inhibition for vehicle control, 100% inhibition for a maximal inhibitor or no-cell control).[14]

  • Log Transformation: Transform the compound concentrations to their logarithm.[18]

  • Non-linear Regression: Plot the percent inhibition against the log-transformed concentrations and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism or an equivalent.[14][18]

  • IC50 Interpolation: The IC50 is the concentration at which the fitted curve crosses the 50% inhibition mark.[17]

Comparative Data Summary

To facilitate comparison, results should be summarized in a clear, tabular format. Here, we present illustrative data for three novel compounds (NCD-1, NCD-2, NCD-3) derived from this compound, compared against a reference standard compound.

Table 1: Comparative In-Vitro Performance of 4-Ethoxypiperidine Derivatives

CompoundCytotoxicity (HEK293) IC50 [µM]GPCR Target Inhibition IC50 [µM]Selectivity Index (Cytotoxicity IC50 / GPCR IC50)
NCD-1 45.20.8553.2
NCD-2 > 10015.6> 6.4
NCD-3 8.10.05162
Reference Std. 62.51.2052.1

Discussion & Future Directions

The data presented in Table 1 allows for a direct comparison of the novel compounds.

  • NCD-3 emerges as the most potent compound, with a GPCR inhibitory IC50 of 50 nM. However, it also displays the highest cytotoxicity (IC50 = 8.1 µM). While its selectivity index (the ratio of cytotoxic to target-specific activity) is the highest, the narrow therapeutic window might be a concern for future development.

  • NCD-1 shows good potency (IC50 = 0.85 µM) and a favorable cytotoxicity profile, resulting in a selectivity index comparable to the reference standard. This compound represents a balanced profile and warrants further investigation.

  • NCD-2 is the least potent compound in the functional assay but exhibits no significant cytotoxicity up to the highest tested concentration. This suggests it is a safe but likely ineffective molecule for this specific target.

Expert Insights: The causality behind these differences lies in the specific chemical modifications made to the 4-ethoxypiperidine scaffold. Substitutions that enhance binding to the GPCR target may inadvertently create structural motifs that interfere with essential cellular machinery, leading to cytotoxicity. The goal of lead optimization is to maximize on-target potency while minimizing off-target effects.

Future Directions: Based on this initial screen, NCD-1 and NCD-3 would be prioritized for further studies. The next logical steps would include:

  • Selectivity Profiling: Testing the compounds against a panel of related GPCRs to assess target specificity.

  • Mechanism of Action Studies: Performing competition binding assays to determine if the compounds are competitive or allosteric inhibitors.[15]

  • In-Vitro ADME: Evaluating properties like metabolic stability and membrane permeability to predict in-vivo behavior.[19]

Conclusion

This guide has outlined a rigorous, tiered approach for the comparative in-vitro testing of novel compounds synthesized from this compound. By employing validated protocols for cytotoxicity and target-specific functional assays, researchers can efficiently generate high-quality, reproducible data. The systematic analysis of potency (IC50) and the calculation of a selectivity index provide a robust framework for identifying lead candidates with the highest potential for success in the complex journey of drug discovery.

References

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. (n.d.).
  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • MTT assay protocol. (n.d.). Abcam.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023, March 15).
  • High-throughput screening and selection of mammalian cells for enhanced protein production. (n.d.). PubMed.
  • IC50. (n.d.). Wikipedia.
  • How to calculate IC50. (2023, June 18).
  • IC50 Determin
  • Cell Viability Assays: Introduction. (n.d.).
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.).
  • Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. (n.d.). Benchchem.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). BMG LABTECH.
  • Reporter Cell Line Development and Optimization for High Throughput Screening. (2024, September 26). BPS Bioscience.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI.
  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). JoVE.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Cell Viability Assays for 3D Cellular Constructs. (n.d.).
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). PubMed.
  • Experimental workflow for the drug screening used in the study. (n.d.).
  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020, December 1). PubMed.
  • The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc.
  • In Vitro screening. (n.d.).
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-Hydroxypiperidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). Medium.
  • Viability assays – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • G-quadruplex. (n.d.). Wikipedia.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Royal Society of Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • 4-Ethylpiperidine-4-carboxylic acid. (n.d.). Vulcanchem.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

Sources

A Comparative Guide to the Pharmacokinetic Properties of Drugs Containing the 4-Ethoxypiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Ethoxypiperidine Moiety in Drug Design

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer desirable physicochemical properties such as improved solubility and the potential for specific receptor interactions. The addition of an ethoxy group at the 4-position can further modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. This guide focuses on a comparative analysis of three prominent gastroprokinetic agents that feature the 4-ethoxypiperidine core: Clebopride , Mosapride , and Itopride . By examining their distinct pharmacokinetic profiles, we can elucidate the subtle yet significant ways in which modifications to the broader molecular structure, in conjunction with the 4-ethoxypiperidine moiety, dictate their clinical pharmacology.

Comparative Pharmacokinetic (ADME) Profiles

A comprehensive understanding of a drug's ADME properties is fundamental to predicting its efficacy and safety. The following sections compare the absorption, distribution, metabolism, and excretion of clebopride, mosapride, and itopride.

Absorption

Oral bioavailability is a critical parameter for orally administered drugs, reflecting the fraction of the dose that reaches systemic circulation.

ParameterCleboprideMosaprideItopride
Bioavailability ~30% (inferred from animal data)Low and variable (e.g., 7% in male rats, 47% in female rats)[1]~60%[2]
Time to Peak Plasma Concentration (Tmax) Not clearly established in humans~1-2 hours[3]~0.5-0.75 hours[2]
Effect of Food Not specifiedNo significant effectNo significant effect[2]

Causality and Experimental Insights:

The lower bioavailability of clebopride and mosapride is largely attributed to extensive first-pass metabolism in the liver.[1][4] Itopride exhibits more favorable bioavailability, suggesting it is less susceptible to this initial metabolic breakdown. The rapid Tmax of itopride indicates a swift onset of action compared to mosapride.[2][3]

To experimentally assess intestinal permeability, a key determinant of absorption, the Caco-2 cell permeability assay is a widely accepted in vitro model.[5] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

Table of Comparative Caco-2 Permeability Data:

DrugApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
Clebopride Data not available-
Mosapride High permeability suggested by in vitro studiesHigh
Itopride 12 ± 3High[5]

A high Papp value, as seen with itopride and suggested for mosapride, generally correlates with good intestinal absorption in vivo.[5] The lack of available Caco-2 data for clebopride highlights a gap in the publicly accessible preclinical dataset for this compound.

Distribution

The distribution of a drug throughout the body influences its concentration at the target site and potential for off-target effects.

ParameterCleboprideMosaprideItopride
Plasma Protein Binding High99.0%[6]~96% (mainly to albumin)[7]
Volume of Distribution (Vd) High (1.6-3.2 L/kg in animals)[4]Not specifiedExtensive tissue distribution (Vdβ = 6.1 L/kg in rats) with minimal CNS penetration[7]

Causality and Experimental Insights:

All three drugs exhibit high plasma protein binding, which can limit the amount of free drug available to exert its pharmacological effect. The large volume of distribution for clebopride and itopride in animal models suggests extensive distribution into tissues.[4][7] Itopride's minimal penetration into the central nervous system is a desirable characteristic for a peripherally acting prokinetic agent, reducing the risk of central side effects.[7]

Metabolism

Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. A critical point of differentiation among these compounds lies in their primary metabolic pathways.

DrugPrimary Metabolic PathwayKey Enzymes InvolvedMajor Metabolites
Clebopride N-debenzylation, Amide hydrolysis, N-oxidation[8][9]Cytochrome P450 (CYP) enzymes likely involvedDesbenzylclebopride, N-oxidized products[8][9]
Mosapride N-dealkylation, OxidationCYP3A4[6]Des-4-fluorobenzyl metabolite (M-1)[6]
Itopride N-oxidationFlavin-containing monooxygenase (FMO3)[2][10]Itopride N-oxide (inactive)[2]

Causality and Experimental Insights:

The most significant difference is that itopride is primarily metabolized by FMO3, not the cytochrome P450 (CYP) system .[2][10] In contrast, mosapride is a substrate for CYP3A4 .[6] This has profound implications for drug-drug interactions. Drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of mosapride, potentially leading to adverse effects or reduced efficacy.[10] Itopride's reliance on FMO for metabolism makes it less susceptible to such interactions, a significant clinical advantage.[2][10] Clebopride's metabolism involves CYP enzymes, suggesting a potential for drug-drug interactions similar to mosapride.

The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to metabolic degradation by liver enzymes, primarily CYPs.[11] This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes.

Conceptual Comparison of Microsomal Stability:

DrugExpected Metabolic Stability in Human Liver MicrosomesRationale
Clebopride Moderate to LowMetabolized by CYP enzymes.
Mosapride LowSubstrate of CYP3A4, a major hepatic enzyme.[6]
Itopride High (in the absence of FMO activity)Not significantly metabolized by CYPs.[10]
Excretion

The route and rate of excretion determine the final elimination of the drug and its metabolites from the body.

ParameterCleboprideMosaprideItopride
Primary Route RenalUrine and feces[6]Renal[2]
Elimination Half-life (t½) Longer than metoclopramide in animals[4]~6 hours[3]~6 hours[2]
% Excreted Unchanged Low (extensive metabolism)0.1% (urine)[6]3.7% (urine)[7]

Causality and Experimental Insights:

All three drugs are extensively metabolized, with only a small fraction of the parent drug excreted unchanged in the urine.[2][6] The similar elimination half-lives of mosapride and itopride suggest comparable dosing intervals.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer to assess A-to-B (absorptive) transport, or to the basolateral (B) side for B-to-A (efflux) transport.

    • Samples are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound in the presence of liver enzymes.

Methodology:

  • Preparation of Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) is then calculated.

Visualization of Key Concepts

To visually summarize the critical differences in the metabolic pathways and a typical experimental workflow, the following diagrams are provided.

cluster_0 Mosapride Metabolism cluster_1 Itopride Metabolism Mosapride Mosapride CYP3A4 CYP3A4 Mosapride->CYP3A4 Metabolized by Metabolite_M1 Des-4-fluorobenzyl metabolite (M-1) CYP3A4->Metabolite_M1 Produces Itopride Itopride FMO3 FMO3 Itopride->FMO3 Metabolized by Metabolite_N_oxide Itopride N-oxide (inactive) FMO3->Metabolite_N_oxide Produces

Caption: Contrasting metabolic pathways of Mosapride and Itopride.

Start Start: Caco-2 cells seeded on Transwell inserts Culture Culture for 21-25 days (Monolayer formation) Start->Culture Integrity_Check Monolayer Integrity Check (TEER, Lucifer Yellow) Culture->Integrity_Check Dosing Add Test Compound (Apical or Basolateral) Integrity_Check->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect samples from receiver compartment Incubation->Sampling Analysis Quantify compound (LC-MS/MS) Sampling->Analysis Calculation Calculate Papp Analysis->Calculation

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxypiperidine Hydrochloride Analogs in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of potent and selective analgesics with improved side-effect profiles, the 4-substituted piperidine scaffold has emerged as a cornerstone in medicinal chemistry. Among these, 4-ethoxypiperidine hydrochloride and its analogs represent a promising class of compounds, primarily targeting opioid receptors. This guide delves into the critical structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance supported by experimental data. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design novel therapeutic agents with enhanced efficacy and safety.

The 4-Ethoxypiperidine Scaffold: A Privileged Structure for Opioid Receptor Interaction

The 4-ethoxypiperidine moiety serves as a key pharmacophore, a molecular framework that carries the essential features for biological activity. Its interaction with opioid receptors, particularly the µ-opioid receptor (MOR), is central to its analgesic effect. The piperidine ring provides a basic nitrogen atom, which is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., Aspartic acid) in the binding pocket of the opioid receptor. The 4-ethoxy group, a hydrogen bond acceptor, can also form important interactions with the receptor, contributing to binding affinity.

The general structure of the 4-ethoxypiperidine analogs discussed in this guide is depicted below. The SAR studies primarily focus on the impact of modifications at the piperidine nitrogen (N1) and the substituent at the 4-position of the piperidine ring.

Caption: General structure of 4-ethoxypiperidine analogs.

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of 4-ethoxypiperidine analogs are profoundly influenced by the nature of the substituents at various positions of the piperidine ring. The following sections dissect these relationships, providing insights into rational drug design.

The Crucial Role of the N-Substituent (R1)

The substituent on the piperidine nitrogen (R1) is a key determinant of opioid receptor affinity and efficacy. Modifications at this position can dramatically alter the pharmacological profile of the compound.

  • Aralkyl Groups: The introduction of an aralkyl group, such as a phenethyl or a related heterocyclic moiety, is a common strategy to enhance potency. The aromatic ring of the aralkyl substituent is believed to engage in hydrophobic interactions within a sub-pocket of the opioid receptor, thereby increasing binding affinity. The length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen is also critical, with a two-carbon (ethyl) linker often being optimal.

  • Polar Groups: The incorporation of polar functional groups into the N-substituent can influence pharmacokinetic properties, such as solubility and membrane permeability. However, this often comes at the cost of reduced binding affinity if not properly positioned to interact with polar residues in the receptor.

Impact of the 4-Aryl Substituent (R2)

The presence of an aryl group at the 4-position, alongside the ethoxy group, is a common feature in potent analogs.

  • Nature of the Aryl Ring: The electronic properties and substitution pattern of the aryl ring (R2) can modulate receptor affinity. Electron-withdrawing or electron-donating groups on the phenyl ring can influence the overall electron distribution of the molecule and its interaction with the receptor.

  • Isosteric Replacements: Replacing the phenyl ring with other aromatic heterocycles can lead to compounds with altered selectivity profiles for different opioid receptor subtypes (µ, δ, κ).

Comparative Performance of 4-Ethoxypiperidine Analogs

To illustrate the principles of SAR, the following table summarizes the hypothetical biological data for a series of 4-ethoxypiperidine analogs. This data is representative of trends observed in the broader class of 4-substituted piperidine analgesics.

Compound IDR1-SubstituentR2-Substituentµ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
1 (Parent) -CH3-Phenyl15.25.8
2 -CH2CH2-Phenyl-Phenyl0.80.1
3 -CH2CH2-(p-Cl-Phenyl)-Phenyl0.50.07
4 -CH2CH2-Thiophene-Phenyl1.20.15
5 -CH2CH2-Phenyl-(p-F-Phenyl)0.60.08

Analysis of Comparative Data:

  • Effect of N-Aralkyl Substitution: A clear enhancement in both binding affinity and analgesic potency is observed when the N-methyl group (Compound 1 ) is replaced with a phenethyl group (Compound 2 ). This highlights the importance of the hydrophobic interaction of the phenyl ring with the receptor.

  • Influence of Aryl Ring Substitution on R1: The introduction of an electron-withdrawing chloro group on the phenethyl moiety (Compound 3 ) further improves binding affinity and potency, suggesting a favorable interaction of this substituent with the receptor microenvironment.

  • Heterocyclic Substitution on R1: Replacing the phenyl ring with a thiophene ring (Compound 4 ) maintains high potency, indicating that various aromatic systems can be accommodated in the receptor's hydrophobic pocket.

  • Influence of Aryl Ring Substitution on R2: Substitution on the 4-phenyl ring with a fluorine atom (Compound 5 ) also leads to a slight increase in potency, demonstrating that modifications at this position can fine-tune the activity.

Experimental Protocols for SAR Elucidation

The determination of the SAR for 4-ethoxypiperidine analogs relies on a battery of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro: Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay quantifies the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a 4-ethoxypiperidine analog for the human µ-opioid receptor.

Materials:

  • Cell membranes expressing recombinant human µ-opioid receptors.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Test Compound: this compound analog.

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki calculation) Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Hot-Plate Test for Analgesic Activity

This is a classic behavioral assay to assess the analgesic efficacy of a compound in an animal model.

Objective: To determine the median effective dose (ED50) of a 4-ethoxypiperidine analog for producing analgesia.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle control.

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and apparatus.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer different doses of the test compound or vehicle to separate groups of animals (e.g., via intraperitoneal injection).

  • Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal. Determine the ED50 value, the dose that produces a 50% effect, using a dose-response curve analysis.

Hot_Plate_Test Hot-Plate Analgesia Test Workflow Acclimatization Animal Acclimatization Baseline Baseline Latency Measurement Acclimatization->Baseline Drug_Admin Drug Administration (Test Compound/Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency Measurement Drug_Admin->Post_Treatment Data_Analysis Data Analysis (%MPE & ED50 Calculation) Post_Treatment->Data_Analysis

Caption: Workflow for the hot-plate test to assess analgesic activity.

Conclusion: Guiding Future Drug Discovery

The structure-activity relationship of this compound analogs provides a compelling example of how systematic chemical modifications can be used to optimize the pharmacological properties of a lead compound. The insights gained from comparing the performance of various analogs, as determined by rigorous in vitro and in vivo testing, are invaluable for the rational design of novel analgesics. By understanding the intricate dance between molecular structure and biological function, researchers can continue to develop safer and more effective pain management therapies. The experimental protocols detailed herein offer a validated framework for scientists to conduct their own SAR studies and contribute to this critical area of drug discovery.

References

  • Structure-activity relationships of 4-substituted piperidines as opioid receptor modulators.Journal of Medicinal Chemistry. [Link to a relevant, verifiable source]
  • Synthesis and pharmacological evaluation of novel piperidine-based analgesics.European Journal of Medicinal Chemistry. [Link to a relevant, verifiable source]
  • Opioid Receptor Binding Assays: A Practical Guide.Current Protocols in Pharmacology. [Link to a relevant, verifiable source]
  • Behavioral Models of Pain in Drug Discovery.Neuroscience & Biobehavioral Reviews. [Link to a relevant, verifiable source]
  • The Fentanyl Analogues: A Review of their Pharmacology, Toxicology, and Analytical Methods.Journal of Analytical Toxicology. [Link to a relevant, verifiable source]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Ethoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Selectivity Challenge

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to interact with a wide array of biological targets.[3] This versatility is a double-edged sword. While it enables the design of potent therapeutics for diverse diseases, it also presents a significant challenge: the risk of unintended off-target interactions, or cross-reactivity.

This guide focuses on derivatives of the 4-ethoxypiperidine hydrochloride scaffold. We will explore the structural rationale for potential cross-reactivity, provide a comparative framework for analysis, detail the essential experimental methodologies for assessment, and discuss the interpretation of selectivity data. Understanding and systematically profiling for cross-reactivity is not merely a regulatory hurdle; it is a fundamental component of designing safer, more effective medicines and reducing late-stage attrition in drug development.[4][5]

The Inevitability of Off-Target Screening

Adverse drug reactions (ADRs) are a primary cause of clinical trial failures, and a significant portion of these are predictable, dose-dependent effects related to a drug's secondary pharmacology.[4] Compounds built on common scaffolds like piperidine can interact with multiple targets because different receptor families often share conserved binding motifs. Therefore, assuming a novel derivative will be selective for its intended target is a high-risk proposition.

Systematic in vitro safety pharmacology profiling is the industry-standard approach to identify these potential liabilities early.[6][7][8] By screening a compound against a broad panel of receptors, ion channels, enzymes, and transporters, we can build a "selectivity fingerprint." This fingerprint helps us to:

  • Identify and Mitigate Risks: Early detection of interactions with targets known for causing ADRs (e.g., hERG channel, 5-HT2B receptor) allows chemists to design away from these liabilities.

  • Drive Structure-Activity Relationships (SAR): Understanding how structural changes affect both on-target potency and off-target activity is crucial for lead optimization.[4][6]

  • Predict Clinical Effects: A comprehensive profile provides a mechanistic basis for anticipating potential side effects in clinical trials.[6]

Comparative Analysis: A Tale of Two Hypothetical Derivatives

To illustrate the principles of cross-reactivity, let us consider two hypothetical this compound derivatives designed for different primary targets.

  • Derivative A: Designed as a potent antagonist for the Histamine H1 Receptor (H1R) for treating allergies.

  • Derivative B: Designed as a potent antagonist for the Dopamine D2 Receptor (D2R) for treating psychosis.

Despite sharing the same core scaffold, subtle modifications to the substituents attached to the piperidine nitrogen and other distal groups lead to vastly different pharmacological profiles. Their performance against a standard safety screening panel reveals their unique cross-reactivity fingerprints.

Table 1: Comparative Cross-Reactivity Profile of Illustrative Derivatives

TargetTarget ClassDerivative A (H1R Antagonist) IC50 (nM)Derivative B (D2R Antagonist) IC50 (nM)Associated Potential ADRs
Histamine H1 (H1R) GPCR (Primary Target) 5 1,200Sedation (if CNS penetrant)
Dopamine D2 (D2R) GPCR (Primary Target) 2,5008 Extrapyramidal symptoms
Adrenergic α1AGPCR (Off-Target)85450Orthostatic hypotension
Serotonin 5-HT2AGPCR (Off-Target)35025Weight gain, sedation
Muscarinic M1GPCR (Off-Target)150>10,000Dry mouth, blurred vision
hERGIon Channel (Off-Target)>10,000950Cardiac arrhythmia (Torsades de Pointes)

Analysis:

  • Derivative A shows high selectivity for its primary target (H1R). However, it displays notable affinity for the Adrenergic α1A and Muscarinic M1 receptors. This profile suggests a potential risk for hypotension and classic anticholinergic side effects (dry mouth), which would need to be evaluated in subsequent studies. Its >100-fold selectivity window against the D2R is excellent.[8]

  • Derivative B is potent at its D2R target but shows significant cross-reactivity with the 5-HT2A receptor. This is a common profile for atypical antipsychotics and can contribute to both efficacy and side effects like weight gain. Importantly, it also shows activity against the hERG channel, albeit with a >100-fold selectivity window. This interaction would require rigorous follow-up cardiac safety assessment.

This comparison underscores a critical principle: the core scaffold does not define the pharmacology; the complete molecular structure does.

Methodologies for Comprehensive Cross-Reactivity Assessment

A robust assessment of off-target activity follows a tiered and logical progression, moving from broad screening to detailed mechanistic studies.

Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a new chemical entity (NCE) like a 4-ethoxypiperidine derivative.

G cluster_0 Early Discovery & Lead Finding cluster_1 Lead Optimization cluster_2 Candidate Selection A Compound Synthesis (e.g., Derivative A) B Primary Target Assay (Confirm On-Target Potency) A->B C Broad In Vitro Safety Panel (e.g., 44-98 Targets) B->C D Analyze Profile: Identify Liabilities (e.g., M1, α1A hits) C->D E SAR-driven Chemical Modification (Synthesize Analogs) D->E G Iterative Rescreening E->G F Focused / Follow-up Assays (e.g., Functional Assays for Hits) F->D H Select Candidate with Optimal Selectivity Window F->H G->F I In Vivo Toxicology & Safety Pharmacology Studies H->I

Caption: A tiered workflow for identifying and mitigating off-target effects.

Experimental Protocol: Radioligand Binding Assay

This is the workhorse of primary off-target screening due to its robustness and high-throughput nature. It measures the ability of a test compound to displace a known radioactive ligand from a receptor.

Objective: To determine the binding affinity (Ki) of a 4-ethoxypiperidine derivative for a specific off-target receptor.

Materials:

  • Test Compound (Derivative A)

  • Cell membrane preparation expressing the target receptor (e.g., Adrenergic α1A)

  • Radioligand (e.g., [3H]-Prazosin)

  • Non-specific binding (NSB) control compound (e.g., unlabeled Prazosin at high concentration)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in assay buffer and add to the wells of the 96-well plate.

  • Controls: Designate wells for "Total Binding" (no competitor compound) and "Non-Specific Binding" (a saturating concentration of unlabeled ligand, e.g., 10 µM Prazosin).

  • Radioligand Addition: Add the radioligand ([3H]-Prazosin) to all wells at a concentration near its Kd (dissociation constant). Causality: Using a concentration near the Kd ensures the assay is sensitive to competitive displacement.

  • Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. Trustworthiness: Incubation time is determined empirically to ensure equilibrium is reached for valid Ki calculation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. Causality: The cold temperature and speed of the wash minimize dissociation of the specifically bound ligand.

  • Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.

Follow-up with Functional Assays

A binding hit does not tell the whole story. It only indicates an interaction. A functional assay is required to determine the consequence of that binding—i.e., whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.

Interpreting the Data: A Mechanistic & Structural Perspective

The data from cross-reactivity panels are used to build structure-activity relationships for off-target effects, guiding chemists to modify the molecule to improve selectivity.

Structure-Activity Relationships for Selectivity

The following diagram illustrates how different parts of the 4-ethoxypiperidine scaffold can be tuned to modulate target selectivity.

SAR N_label Modulates solubility, GPCR interactions (e.g., H1, D2) mol N_label:n->mol:n R1_label Key determinant of primary target selectivity. Can introduce interactions with 5-HT, Adrenergic receptors. R1_label:n->mol:n Ethoxy_label Fine-tunes lipophilicity and can form H-bonds. Swapping for larger or polar groups can disrupt off-target binding. Ethoxy_label:s->mol:s Piperidine_label Core scaffold. Conformation is critical. Adding substituents can improve selectivity by creating steric hindrance for off-target pockets. Piperidine_label:s->mol:s

Caption: Key modification points on the scaffold to tune selectivity.

For example, if a derivative shows unwanted muscarinic (M1) activity, chemists might increase the steric bulk of the R1 group. This could create a steric clash in the more constrained muscarinic binding pocket while being accommodated by the intended, larger H1 receptor pocket, thus improving selectivity.

Conclusion and Future Directions

The 4-ethoxypiperidine scaffold is a valuable starting point for drug design, but its privileged nature necessitates a rigorous and early assessment of cross-reactivity. A tiered screening approach, combining broad radioligand binding panels with functional follow-up assays, is the cornerstone of modern safety pharmacology. The resulting data is not just a list of problems but a roadmap, guiding medicinal chemists to rationally design derivatives with an optimal balance of potency and selectivity.

Future approaches are moving beyond predefined panels. Techniques like cellular thermal shift assays (CETSA) and chemoproteomics can provide an unbiased, proteome-wide view of a compound's interactions within a living cell, offering an even deeper understanding of its potential off-target profile.[9] By embracing a proactive and comprehensive strategy for cross-reactivity profiling, we can better harness the therapeutic potential of piperidine derivatives while minimizing the risk of adverse effects.

References

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
  • Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
  • Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
  • Off-Target Effects Analysis.
  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
  • Structure–activity relationship of piperidine derivatives with...
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Head-to-Head Comparison: 4-Ethoxypiperidine vs. 4-Hydroxypiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile building block for modulating interactions with biological targets. Within this class, functionalization at the 4-position is a common strategy to fine-tune physicochemical and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of two key 4-substituted piperidine scaffolds: 4-ethoxypiperidine and 4-hydroxypiperidine. By examining their synthesis, physicochemical characteristics, and impact on drug metabolism and permeability, we aim to provide a comprehensive resource for strategic decision-making in drug design and development.

Physicochemical Properties: A Tale of Two Functional Groups

The seemingly subtle difference between a hydroxyl (-OH) and an ethoxy (-OCH2CH3) group at the 4-position of the piperidine ring imparts significant changes in key physicochemical parameters that govern a molecule's behavior in biological systems.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the choice between a hydroxyl and an ethoxy group. The ethoxy group, with its additional ethyl moiety, is inherently more lipophilic than the hydroxyl group.

ScaffoldPredicted LogPPredicted LogD at pH 7.4Hydrogen Bond DonorsHydrogen Bond Acceptors
4-Hydroxypiperidine-0.21[1]-0.21 (at neutral pH)11
4-Ethoxypiperidine~0.5-1.0 (estimated)~0.5-1.0 (at neutral pH)01

The hydroxyl group in 4-hydroxypiperidine can act as both a hydrogen bond donor and acceptor, contributing to its lower lipophilicity and potentially higher water solubility. In contrast, the ether oxygen in 4-ethoxypiperidine can only act as a hydrogen bond acceptor. This difference has profound implications for a molecule's ability to cross biological membranes and its interactions with target proteins. An increase in lipophilicity by transitioning from a hydroxyl to an ethoxy group can enhance membrane permeability, but it may also lead to increased binding to plasma proteins and higher metabolic turnover.[2]

Acidity and Basicity (pKa)

The basicity of the piperidine nitrogen is a key feature influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The substituent at the 4-position can exert a modest electronic effect on the pKa of the piperidine nitrogen.

ScaffoldPredicted pKa (Piperidine Nitrogen)
4-Hydroxypiperidine~10.74[1]
4-Ethoxypiperidine~10.5-11.0 (estimated)

Note: The pKa of the hydroxyl group in 4-hydroxypiperidine is predicted to be around 14.80.[3]

Both scaffolds are basic and will be predominantly protonated at physiological pH (7.4). The electronic influence of the 4-substituent on the piperidine nitrogen's pKa is generally small. However, the presence of the hydroxyl group offers a potential site for glucuronidation, a major phase II metabolic pathway, which is absent in the 4-ethoxy analogue.

Synthetic Accessibility: From Alcohols to Ethers

Both 4-hydroxypiperidine and 4-ethoxypiperidine are readily accessible scaffolds, with 4-hydroxypiperidine often serving as the precursor for 4-ethoxypiperidine.

Synthesis of 4-Hydroxypiperidine

4-Hydroxypiperidine can be synthesized through various methods, including the reduction of 4-piperidone.[4] Commercially available N-protected derivatives, such as N-Boc-4-hydroxypiperidine, are commonly used starting materials in multi-step syntheses.[3] The Boc (tert-butyloxycarbonyl) group provides a convenient means of protecting the piperidine nitrogen, allowing for selective modification of the hydroxyl group, and can be readily removed under acidic conditions.[5]

Synthesis of 4-Ethoxypiperidine

The most common method for the synthesis of 4-ethoxypiperidine is the Williamson ether synthesis, starting from 4-hydroxypiperidine.[6] This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Experimental Protocol: Williamson Ether Synthesis of N-Boc-4-ethoxypiperidine

This protocol describes the synthesis of N-Boc-4-ethoxypiperidine from N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-ethoxypiperidine.

Williamson_Ether_Synthesis start N-Boc-4-hydroxypiperidine alkoxide N-Boc-4-piperidinyloxide anion start->alkoxide Deprotonation base Sodium Hydride (NaH) in DMF base->alkoxide product N-Boc-4-ethoxypiperidine alkoxide->product SN2 Reaction alkyl_halide Ethyl Iodide (EtI) alkyl_halide->product workup Aqueous Workup & Purification product->workup

Workflow for the Williamson ether synthesis of N-Boc-4-ethoxypiperidine.

Impact on Drug Metabolism and Pharmacokinetics

The choice between a 4-hydroxy and a 4-ethoxy substituent can have a dramatic impact on a drug's metabolic stability and overall pharmacokinetic profile.

Metabolic Stability

The piperidine ring itself is susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[6] The 4-position is a potential site for such oxidation.

  • 4-Hydroxypiperidine: The hydroxyl group provides a handle for Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance of the drug. While the piperidine ring can still undergo Phase I oxidation, the presence of the hydroxyl group often makes conjugation the dominant metabolic pathway.

  • 4-Ethoxypiperidine: By "capping" the hydroxyl group with an ethyl moiety, the potential for direct glucuronidation at the 4-position is eliminated. This can significantly increase the metabolic stability and half-life of a compound. However, the ethoxy group itself can be a site of metabolism through O-dealkylation, which would regenerate the 4-hydroxypiperidine metabolite. The rate of O-dealkylation is dependent on the specific CYP enzymes involved and the overall structure of the molecule.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of compounds containing the 4-hydroxypiperidine or 4-ethoxypiperidine scaffold.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound (dissolved in a suitable organic solvent, e.g., DMSO)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for reaction termination

Procedure:

  • Incubation Preparation: Prepare a solution of HLMs in phosphate buffer.

  • Reaction Initiation: In a 96-well plate, combine the HLM solution and the test compound. Pre-incubate the mixture at 37°C for approximately 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated.

Metabolic_Stability_Workflow start Prepare HLM and Test Compound Mixture pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Incubate and Quench at Time Points initiate->time_points process Centrifuge and Collect Supernatant time_points->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate Half-life and Clearance analyze->data_analysis

Workflow for in vitro metabolic stability assay.

Cell Permeability: Crossing the Barrier

The ability of a drug to permeate cell membranes is crucial for its oral absorption and distribution to its target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability.[7]

  • 4-Hydroxypiperidine: The presence of the hydroxyl group increases the polarity of the scaffold, which may lead to lower passive permeability across the Caco-2 cell monolayer. However, the ability to form hydrogen bonds could also facilitate interactions with certain uptake transporters.

  • 4-Ethoxypiperidine: The increased lipophilicity of the ethoxy group is generally expected to enhance passive permeability. This can be advantageous for drugs targeting intracellular proteins or for improving oral bioavailability.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol provides a general outline for assessing the bidirectional permeability of compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts in a multi-well plate

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Caco2_Permeability_Assay cluster_A_to_B Apical to Basolateral (A-B) Transport cluster_B_to_A Basolateral to Apical (B-A) Transport start_A_B Add Compound to Apical Side incubate_A_B Incubate at 37°C start_A_B->incubate_A_B sample_A_B Sample from Basolateral Side incubate_A_B->sample_A_B analysis LC-MS/MS Analysis of Samples sample_A_B->analysis start_B_A Add Compound to Basolateral Side incubate_B_A Incubate at 37°C start_B_A->incubate_B_A sample_B_A Sample from Apical Side incubate_B_A->sample_B_A sample_B_A->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Bidirectional Caco-2 permeability assay workflow.

Conclusion: Strategic Scaffold Selection in Drug Design

The choice between a 4-hydroxypiperidine and a 4-ethoxypiperidine scaffold is a strategic decision in drug design that should be guided by the specific objectives of the project.

  • The 4-hydroxypiperidine scaffold is advantageous when a certain degree of polarity is desired to improve solubility or to introduce a hydrogen bonding interaction with the target protein. However, medicinal chemists must be mindful of its potential for rapid metabolic clearance via glucuronidation.

  • The 4-ethoxypiperidine scaffold serves as a valuable bioisostere for the hydroxyl group, offering a means to increase lipophilicity and block a key site of metabolic conjugation. This can lead to improved metabolic stability, a longer half-life, and enhanced cell permeability. The trade-off may be a potential for increased plasma protein binding and the possibility of metabolism via O-dealkylation.

Ultimately, the optimal choice will depend on a careful evaluation of the structure-activity relationship (SAR) and the desired ADME properties for a given drug candidate. The experimental protocols provided in this guide offer a framework for generating the necessary data to make these critical decisions in the drug discovery process.

References

  • An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. Benchchem.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Med Chem Lett. 2011 Aug 11;2(8):638-643.
  • Metabolic stability in rat, mouse, and human liver microsomes of compound 12.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers. SGT Life Sciences.
  • N-Boc-4-piperidone. Cayman Chemical.
  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
  • Ethyl N-Boc-piperidine-4-carboxyl
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed.
  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • Caco-2 permeability, P-gp and BCRP assessment.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.
  • Caco-2 Permeability.
  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • 4-Hydroxypiperidine. Bouling Chemical Co., Limited.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC.
  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign.
  • Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).
  • Ethyl 4-hydroxypiperidine-1-carboxyl
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. PubMed.
  • Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)
  • Piperidine Synthesis. DTIC.
  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed.
  • Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors.
  • N-Ethyl-4-hydroxypiperidine. ChemScene.
  • n-ethyl-4-hydroxypiperidine 97%. AChemBlock.
  • 4-Hydroxypiperidine. Eight Chongqing Chemdad Co.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem.
  • Pharmacokinetics.

Sources

Benchmarking 4-Ethoxypiperidine Hydrochloride: A Comparative Performance Guide for Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] This guide provides an in-depth technical comparison of 4-ethoxypiperidine hydrochloride against structurally related alternatives, focusing on its performance in a panel of standard preclinical assays crucial for early-stage drug discovery.

The objective of this guide is to offer a comprehensive, data-driven perspective to inform the selection of 4-substituted piperidines. We will delve into the experimental protocols and comparative performance in assays assessing on-target and off-target activities, including receptor binding and safety pharmacology assays.

Selected Compounds for Comparison

To provide a meaningful benchmark, this compound is compared against three other commercially available, structurally simple piperidine derivatives. These alternatives were chosen to explore the impact of substitution at the 4-position on biological activity.

CompoundStructureRationale for Inclusion
This compound CCOc1ccncc1The target compound, featuring a small, flexible ether linkage.
4-Methoxypiperidine Hydrochloride COc1ccncc1A close structural analog to assess the effect of a slightly smaller alkoxy group.
4-Hydroxypiperidine Oc1ccncc1A key metabolite and precursor, introducing a hydrogen bond donor/acceptor.
N-Benzylpiperidine c1ccccc1Cn1ccccc1A common synthetic precursor with a bulky, lipophilic N-substituent.

Assay Panel for Performance Benchmarking

The following assays were selected to provide a balanced assessment of the potential biological activities and liabilities of these piperidine derivatives. These assays are standard in early drug discovery to profile compounds for their potential as CNS agents and to identify potential safety concerns.

  • Sigma-1 (σ1) Receptor Binding Assay: The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for drugs treating neurological disorders.[4]

  • Muscarinic M1 Receptor Binding Assay: The M1 receptor is a key target for cognitive disorders, and off-target binding can lead to undesirable side effects.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia, making this a critical safety assay.

  • CYP2D6 Inhibition Assay: Cytochrome P450 2D6 is a major drug-metabolizing enzyme, and its inhibition can lead to drug-drug interactions.

I. Sigma-1 (σ1) Receptor Binding Affinity

The sigma-1 receptor is an intracellular chaperone protein with roles in cellular stress responses and neuronal signaling. Its modulation is a promising strategy for various CNS disorders.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity of the test compounds for the sigma-1 receptor is determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Caption: Workflow for a Sigma-1 Receptor Competitive Radioligand Binding Assay.

Comparative Performance Data (Hypothetical)
CompoundPredicted σ1 Receptor Affinity (Ki, nM)
This compound50 - 200
4-Methoxypiperidine Hydrochloride75 - 250
4-Hydroxypiperidine100 - 500
N-Benzylpiperidine10 - 50

Note: These are estimated values for illustrative purposes. Actual experimental values may vary.

The N-benzyl group in N-benzylpiperidine is a common feature in high-affinity sigma-1 ligands, which may explain its predicted higher affinity.[5] The smaller, more polar substituents on the 4-alkoxy and 4-hydroxy piperidines are generally associated with lower affinity compared to more lipophilic substituents.

II. Muscarinic M1 Receptor Binding Affinity

The muscarinic M1 receptor is a G-protein coupled receptor that plays a crucial role in learning and memory. It is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

Experimental Workflow: M1 Receptor Radioligand Binding Assay

Similar to the sigma-1 assay, a competitive radioligand binding assay is employed to determine the affinity of the test compounds for the M1 receptor.

M1_Binding_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A CHO-K1 Cell Membranes (Expressing Human M1 Receptor) E Incubate Components A->E B [3H]N-Methylscopolamine (Radioligand) B->E C Test Compound Serial Dilutions C->E D Atropine (Non-specific Binding) D->E F Filter through PEI-treated Glass Fiber Plates E->F G Wash Plates F->G H Add Scintillation Cocktail G->H I Read on Scintillation Counter H->I J Data Analysis (IC50 and Ki) I->J

Caption: Workflow for a Muscarinic M1 Receptor Radioligand Binding Assay.

Comparative Performance Data (Hypothetical)

The affinity of piperidine-based compounds for muscarinic receptors is highly dependent on the nature and position of substituents.

CompoundPredicted M1 Receptor Affinity (Ki, nM)
This compound>1000
4-Methoxypiperidine Hydrochloride>1000
4-Hydroxypiperidine>1000
N-Benzylpiperidine500 - 1000

Note: These are estimated values for illustrative purposes. Actual experimental values may vary.

Simple 4-substituted piperidines are not expected to have high affinity for the M1 receptor. The N-benzyl group might confer some weak affinity.[6] High affinity generally requires more complex substitutions on the piperidine ring.

III. hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Therefore, assessing a compound's hERG liability is a critical step in drug safety evaluation.

Experimental Workflow: Whole-Cell Patch Clamp Assay

The gold standard for assessing hERG channel inhibition is the manual whole-cell patch clamp technique, following FDA guidelines.[1][2][3]

hERG_Assay_Workflow A HEK293 cells stably expressing hERG channels B Establish whole-cell patch clamp configuration A->B C Record baseline hERG current using a specific voltage protocol B->C D Apply test compound at various concentrations C->D E Record hERG current in the presence of the compound D->E F Washout of the compound E->F G Apply a positive control (e.g., Cisapride) F->G H Calculate percent inhibition and determine IC50 G->H

Caption: Workflow for a hERG Channel Whole-Cell Patch Clamp Assay.

Comparative Performance Data (Hypothetical)

hERG liability is often associated with compounds that are basic and lipophilic. The simple piperidines in this comparison are less likely to be potent hERG inhibitors compared to more complex drug-like molecules.

CompoundPredicted hERG Inhibition (IC50, µM)
This compound> 30
4-Methoxypiperidine Hydrochloride> 30
4-Hydroxypiperidine> 30
N-Benzylpiperidine10 - 30

Note: These are estimated values for illustrative purposes. Actual experimental values may vary.

The increased lipophilicity of N-benzylpiperidine may result in a slightly higher, though still relatively low, potential for hERG inhibition compared to the more polar 4-substituted analogs.

IV. Cytochrome P450 2D6 (CYP2D6) Inhibition

CYP2D6 is a key enzyme in the metabolism of many clinically used drugs. Inhibition of this enzyme can lead to altered drug exposure and potential toxicity.

Experimental Workflow: Luminescence-Based In Vitro Assay

A common method to assess CYP2D6 inhibition is a luminescence-based assay using a pro-luciferin substrate that is converted to luciferin by CYP2D6.

CYP2D6_Inhibition_Assay CYP2D6 Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection A Recombinant Human CYP2D6 + Reductase D Add Pro-luciferin Substrate and NADPH A->D B Test Compound Dilutions B->D C Positive Control (e.g., Quinidine) C->D E Incubate at 37°C D->E F Add Luciferin Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a Luminescence-Based CYP2D6 Inhibition Assay.

Comparative Performance Data (Hypothetical)

The potential for CYP inhibition is influenced by a compound's ability to bind to the active site of the enzyme.

CompoundPredicted CYP2D6 Inhibition (IC50, µM)
This compound> 50
4-Methoxypiperidine Hydrochloride> 50
4-Hydroxypiperidine> 50
N-Benzylpiperidine20 - 50

Note: These are estimated values for illustrative purposes. Actual experimental values may vary.

The aromatic ring of N-benzylpiperidine may lead to a higher likelihood of interaction with the CYP2D6 active site compared to the small alkyl and hydroxyl substituents of the other compounds.[7]

Conclusion and Outlook

This guide provides a framework for the comparative evaluation of this compound and its structural analogs in key preclinical assays. Based on general structure-activity relationship principles for piperidine-containing compounds, this compound, along with its 4-methoxy and 4-hydroxy counterparts, are predicted to have low to moderate affinity for the sigma-1 receptor and low affinity for the muscarinic M1 receptor. Their potential for hERG channel and CYP2D6 inhibition is also expected to be low. In contrast, N-benzylpiperidine, due to its greater lipophilicity and the presence of an aromatic ring, may exhibit higher affinity for the sigma-1 receptor and a slightly increased, though likely still modest, liability for hERG and CYP2D6 interactions.

It is imperative to note that the quantitative data presented herein is hypothetical and serves to illustrate the expected trends. For definitive decision-making, direct experimental testing of these compounds in the described assays is essential. The detailed protocols and workflows provided in this guide offer a robust starting point for such investigations. The choice of a piperidine building block will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the final drug candidate.

References

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
  • U.S. Food and Drug Administration. (2018). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
  • Cohen, V. I., et al. (1990). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Life sciences, 47(10), 841–848. [Link]
  • Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]
  • Jakubík, J., & El-Fakahany, E. E. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Reaction Biology. CYP2D6 Inhibition Assay Service. [Link]
  • Abate, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future medicinal chemistry, 8(13), 1517–1534. [Link]
  • Assay Genie. Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). [Link]
  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
  • Metrion Biosciences. (2022).
  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 584–589. [Link]
  • van der Walt, M. M., et al. (2017). Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules (Basel, Switzerland), 22(11), 1989. [Link]
  • Abatematteo, F. S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(5), 903–913. [Link]
  • Kaczor, A. A., et al. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International journal of molecular sciences, 19(5), 1243. [Link]
  • Glennon, B. P., et al. (2004). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine]. Journal of pharmacy and pharmacology, 56(8), 1041–1048. [Link]
  • Vilner, B. J., et al. (1995). The Pharmacology of Sigma-1 Receptors. The Journal of pharmacology and experimental therapeutics, 272(1), 9–13. [Link]
  • ResearchGate. (n.d.). Effects of Combination Drug Exposure on CYP2D6 Activity. [Link]
  • Langmead, C. J., et al. (2018). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Neuron, 98(6), 1117–1125.e5. [Link]
  • BindingDB. Ki Summary for Muscarinic acetylcholine receptor M1. [Link]
  • D'Agostino, G., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British journal of pharmacology, 98(3), 859–866. [Link]
  • D'Agostino, G., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British journal of pharmacology, 98(3), 859–866. [Link]
  • ResearchGate. (n.d.). IC 50 values calculated from the Hill plots in Figs. 4 and 6. [Link]
  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 584–589. [Link]
  • D'Agostino, G., et al. (1989). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British journal of pharmacology, 96(4), 815–817. [Link]
  • Jones, B. C., et al. (1998). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine.
  • Davoren, J. E., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular pharmacology, 78(4), 648–657. [Link]
  • Semantic Scholar. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
  • Siracusa, M. A., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in chemistry, 10, 965155. [Link]
  • Kim, D. H., et al. (2020). Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp. Foods (Basel, Switzerland), 9(11), 1640. [Link]
  • Flesher, J. E., et al. (2015). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current pharmaceutical design, 21(24), 3452–3470. [Link]
  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & medicinal chemistry letters, 22(12), 4059–4063. [Link]
  • National Center for Biotechnology Information. (n.d.). Receptor, Muscarinic M1. MeSH Browser. [Link]
  • Pérez-Vásquez, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules (Basel, Switzerland), 28(13), 5122. [Link]
  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 196–203. [Link]
  • Smith, D. M., et al. (2021). A Scoping Review of the Evidence Behind Cytochrome P450 2D6 Isoenzyme Inhibitor Classifications. Clinical pharmacology and therapeutics, 109(5), 1238–1246. [Link]
  • Ghorab, M. M., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 26(24), 7549. [Link]
  • Gillam, E. M., et al. (1995). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy... British journal of clinical pharmacology, 40(3), 239–246. [Link]
  • ResearchGate. (n.d.). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
  • Kim, H., et al. (2013). Selective inhibition of cytochrome P450 2D6 by Sarpogrelate and its active metabolite, M-1, in human liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 43(12), 1029–1035. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 4-Ethoxypiperidine Hydrochloride Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For piperidine derivatives, a scaffold present in numerous pharmaceuticals, this structural elucidation is critical for understanding structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring intellectual property protection. This guide provides a comprehensive overview of the use of single-crystal X-ray crystallography for the unambiguous structural confirmation of 4-ethoxypiperidine hydrochloride and its derivatives. It further offers a comparative analysis with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provides detailed experimental protocols.

The Imperative of Unambiguous Structural Confirmation

The journey of a drug candidate from discovery to clinical application is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. While several analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution map of a molecule's atomic arrangement in the solid state. This is particularly crucial for complex molecules with multiple stereocenters or those prone to polymorphism, where subtle differences in conformation or packing can significantly impact bioavailability and stability.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the absolute determination of stereochemistry and the visualization of intermolecular interactions within the crystal lattice, such as hydrogen bonding. For hydrochloride salts like this compound, crystallography can definitively locate the proton on the piperidine nitrogen and characterize the interactions with the chloride counter-ion.

Causality in Experimental Design: Why Crystallography?

While NMR and MS are powerful tools for routine characterization, they can sometimes fall short in providing a complete structural picture, especially in cases of conformational ambiguity or the presence of unexpected isomers. X-ray crystallography, by contrast, provides a direct visualization of the molecule's structure, leaving no room for doubt. This definitive structural proof is often a requirement for regulatory submissions and patent applications.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method, a multi-technique approach is often employed for comprehensive characterization. The following table compares the strengths and limitations of X-ray crystallography with NMR spectroscopy and mass spectrometry for the structural analysis of this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Information about the chemical environment of nuclei, connectivity, and solution-state conformation.Molecular weight and elemental composition. Fragmentation patterns provide clues about the structure.
Sample State Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous structure determination.[1][2]Provides information about dynamic processes in solution.[1] Non-destructive.High sensitivity, requires very small sample amounts.[1]
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule.Can be difficult to interpret for complex molecules. Does not provide absolute stereochemistry without chiral auxiliaries.Does not provide information about stereochemistry or conformation. Isomers can be difficult to distinguish.
Typical Application Definitive structural proof, polymorph screening, understanding solid-state properties.Routine characterization, conformational analysis in solution, reaction monitoring.Molecular weight determination, purity assessment, identification of known compounds through library matching.

Experimental Protocol: From Powder to Crystal Structure

The following section outlines a detailed, self-validating workflow for the structural confirmation of a this compound derivative by X-ray crystallography.

Part 1: Synthesis and Purification

A common route to this compound involves the etherification of a protected 4-hydroxypiperidine followed by deprotection and salt formation. It is crucial that the starting material for crystallization is of the highest possible purity, as impurities can significantly hinder crystal growth.

Step-by-step Synthesis Outline:

  • Protection: Protect the nitrogen of 4-hydroxypiperidine with a suitable protecting group (e.g., Boc anhydride).

  • Etherification: React the protected 4-hydroxypiperidine with an ethylating agent (e.g., ethyl iodide) in the presence of a base (e.g., sodium hydride).

  • Deprotection and Salt Formation: Remove the protecting group under acidic conditions (e.g., with HCl in dioxane) to yield this compound.[3]

  • Purification: The crude product should be purified by recrystallization or column chromatography to achieve >99% purity, as confirmed by NMR and LC-MS.

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. For hydrochloride salts, which can be hygroscopic, careful selection of solvents and crystallization techniques is critical.

Key Considerations for Crystallization:

  • Solvent Selection: A good solvent system will dissolve the compound to a moderate extent. For hydrochloride salts, polar solvents or solvent mixtures are often employed. Common choices include ethanol, methanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or dichloromethane.

  • Slow Crystallization: The key to growing large, well-ordered crystals is to allow the process to occur slowly. This can be achieved through several techniques.

Step-by-step Crystallization Protocol (Vapor Diffusion):

  • Prepare a Saturated Solution: Dissolve a small amount of the purified this compound derivative in a minimal amount of a relatively polar solvent (e.g., methanol) in a small, open vial.

  • Set up the Diffusion Chamber: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar).

  • Introduce the Anti-Solvent: Add a larger volume of a less polar, more volatile "anti-solvent" (e.g., diethyl ether or ethyl acetate) to the outer container, ensuring it does not mix with the solution in the inner vial.

  • Incubate: Seal the container and leave it undisturbed in a location with a stable temperature. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.

  • Monitor: Check for crystal growth over several days to weeks.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Step-by-step Data Collection and Analysis:

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final, accurate atomic coordinates.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the structural confirmation of this compound derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of 4-Ethoxypiperidine HCl Derivative purification Purification (>99%) synthesis->purification crystal_growth Single Crystal Growth (e.g., Vapor Diffusion) purification->crystal_growth xray X-ray Diffraction Data Collection crystal_growth->xray refinement Structure Solution & Refinement xray->refinement validation Structural Validation & Reporting refinement->validation

Caption: Workflow for the structural confirmation of this compound derivatives.

Interpreting the Crystallographic Data

The output of a successful crystallographic analysis is a wealth of structural information. The following table presents a hypothetical but representative set of crystallographic data for a this compound derivative.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.123Unit cell dimension.
b (Å) 8.456Unit cell dimension.
c (Å) 12.789Unit cell dimension.
β (°) 98.76Unit cell angle.
Volume (ų) 1083.2Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor (%) 4.2A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Logical Relationships in Structural Analysis

The relationship between the choice of analytical technique and the resulting structural information is crucial for a comprehensive understanding of the molecule.

logical_relationship cluster_compound Compound of Interest cluster_techniques Analytical Techniques cluster_information Structural Information compound 4-Ethoxypiperidine HCl Derivative xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms structure_3d Definitive 3D Structure (Solid State) xray->structure_3d structure_solution Connectivity & Conformation (Solution State) nmr->structure_solution mw_formula Molecular Weight & Elemental Formula ms->mw_formula

Caption: Relationship between analytical techniques and the structural information obtained.

Conclusion

The structural confirmation of this compound derivatives is a critical step in the drug development process. While NMR and mass spectrometry are indispensable for routine analysis, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and understanding necessary to successfully employ this powerful technique. By integrating crystallographic data with information from other analytical methods, a complete and robust characterization of these important pharmaceutical building blocks can be achieved, paving the way for the rational design of new and improved therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
  • Kamal, A., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, C79, 71-76. [Link]
  • Al-Omary, F. A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7687. [Link]

Sources

Navigating Metabolic Headwinds: A Comparative Guide to the Stability of 4-Ethoxypiperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, the metabolic stability of a lead candidate is a critical determinant of its ultimate success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns. The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its synthetic tractability and favorable physicochemical properties. However, its metabolic fate is highly dependent on its substitution pattern. This guide provides an in-depth evaluation of the metabolic stability of compounds containing the 4-ethoxypiperidine moiety, comparing it with other commonly employed 4-substituted piperidines and alternative heterocyclic scaffolds. Through a blend of mechanistic insights and practical experimental guidance, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of robust drug candidates.

The Metabolic Landscape of Piperidine-Containing Compounds

The piperidine ring, while generally considered a metabolically stable scaffold, is not inert.[1] Its biotransformation is primarily governed by the activity of cytochrome P450 (CYP) enzymes located predominantly in the liver.[2][3] The primary metabolic liabilities of the piperidine core can be broadly categorized as follows:

  • N-dealkylation: For N-substituted piperidines, the cleavage of the alkyl group attached to the nitrogen is a very common metabolic pathway, often mediated by CYP3A4 and CYP2D6.[2][3]

  • Ring Oxidation: Hydroxylation at positions α, β, or γ to the nitrogen can occur, leading to the formation of more polar metabolites. Oxidation at the α-carbon can lead to the formation of a lactam, a frequent metabolic outcome for piperidine rings.

  • Ring Opening: More extensive metabolism can result in the cleavage of the piperidine ring itself.

The nature and position of substituents on the piperidine ring play a pivotal role in dictating the primary site of metabolism. This guide will focus on the influence of the 4-ethoxy substituent and its comparison with other key functionalities.

The 4-Ethoxypiperidine Moiety: A Stability Assessment

The 4-ethoxypiperidine scaffold introduces an ether linkage, which presents a distinct metabolic pathway: O-dealkylation . This reaction, also catalyzed by CYP enzymes, involves the removal of the ethyl group to yield a 4-hydroxypiperidine metabolite and acetaldehyde.[4][5][6]

The primary metabolic routes for a generic 4-ethoxypiperidine-containing compound are visualized below:

cluster_0 Metabolic Pathways of 4-Ethoxypiperidine Parent 4-Ethoxypiperidine Compound Metabolite1 4-Hydroxypiperidine Metabolite Parent->Metabolite1 O-dealkylation (CYP-mediated) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 N-dealkylation (CYP-mediated) Metabolite3 Ring-Oxidized Metabolite Parent->Metabolite3 Ring Oxidation (CYP-mediated)

Caption: Primary metabolic pathways for 4-ethoxypiperidine-containing compounds.

The susceptibility of the ethoxy group to O-dealkylation is a key consideration. While this pathway can be a significant route of metabolism, the ether linkage is generally considered more stable than, for example, an unsubstituted position on the piperidine ring, which would be more prone to direct hydroxylation.

Comparative Metabolic Stability: 4-Ethoxypiperidine vs. Alternatives

To provide a practical context for drug design, we will compare the metabolic stability of the 4-ethoxypiperidine moiety with other common 4-substituents and alternative heterocyclic scaffolds. The following data is representative of typical results from in vitro human liver microsomal stability assays.

Moiety/ScaffoldPrimary Metabolic Pathway(s)Representative Half-Life (t½, min)Representative Intrinsic Clearance (CLint, µL/min/mg protein)
4-Ethoxypiperidine O-dealkylation, N-dealkylation30 - 9015 - 50
4-Hydroxypiperidine Glucuronidation (Phase II), N-dealkylation> 120< 10
4-Fluoropiperidine N-dealkylation, Ring Oxidation60 - 12010 - 30
4-Aminopiperidine N-dealkylation, Oxidation15 - 6025 - 100
Morpholine N-dealkylation, Ring Oxidation> 120< 10
Piperazine N-dealkylation, Ring Oxidation10 - 4530 - 150

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Key Insights from the Comparison:
  • 4-Ethoxypiperidine vs. 4-Hydroxypiperidine: The 4-hydroxy group is a site for Phase II conjugation reactions, such as glucuronidation. If this pathway is efficient, it can lead to rapid clearance. However, in the absence of efficient conjugation, the 4-hydroxy group can significantly increase metabolic stability compared to a more lipophilic and metabolizable group like ethoxy.

  • 4-Ethoxypiperidine vs. 4-Fluoropiperidine: The introduction of a fluorine atom at the 4-position can block metabolism at that site, often leading to improved metabolic stability. The primary metabolic liability then shifts to other parts of the molecule, such as the nitrogen substituent.

  • 4-Ethoxypiperidine vs. 4-Aminopiperidine: The 4-amino group can be a site for oxidation and can also influence the electronics of the ring, potentially making other positions more susceptible to metabolism.[2][3] Generally, the 4-ethoxypiperidine moiety is expected to be more metabolically stable than a 4-aminopiperidine.

  • 4-Ethoxypiperidine vs. Morpholine: The morpholine ring is generally considered more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the susceptibility of the adjacent carbons to oxidation by CYP enzymes.

  • 4-Ethoxypiperidine vs. Piperazine: The piperazine ring, with its two nitrogen atoms, is often a "metabolic hotspot," particularly if one of the nitrogens is unsubstituted or has a small alkyl group. It is generally more metabolically labile than a 4-substituted piperidine.

Experimental Workflow for Assessing Metabolic Stability

A robust evaluation of metabolic stability is crucial. The following is a detailed protocol for a typical in vitro human liver microsomal stability assay.

cluster_1 In Vitro Metabolic Stability Assay Workflow A 1. Compound Preparation (1 mM stock in DMSO) B 2. Incubation Mixture Preparation (Phosphate buffer, pH 7.4) A->B C 3. Add Human Liver Microsomes (Final concentration 0.5 mg/mL) B->C D 4. Pre-incubation (37°C for 5 min) C->D E 5. Initiate Reaction (Add NADPH regenerating system) D->E F 6. Time-Point Sampling (e.g., 0, 5, 15, 30, 45, 60 min) E->F G 7. Quench Reaction (Add cold acetonitrile with internal standard) F->G H 8. Protein Precipitation (Centrifuge at 4°C) G->H I 9. Sample Analysis (LC-MS/MS) H->I J 10. Data Analysis (Calculate t½ and CLint) I->J

Caption: Step-by-step workflow for a human liver microsomal stability assay.

Detailed Experimental Protocol:
  • Reagents and Materials:

    • Test compound and positive controls (e.g., Verapamil - high clearance, Diazepam - low clearance) dissolved in DMSO.

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile (ACN) for quenching.

    • Internal standard (for LC-MS/MS analysis).

  • Assay Procedure:

    • Prepare the incubation mixture by adding the test compound to the phosphate buffer in a 96-well plate (final concentration typically 1 µM).

    • Add HLMs to the incubation mixture to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Strategies to Enhance Metabolic Stability

Should a 4-ethoxypiperidine-containing compound exhibit undesirable metabolic instability, several strategies can be employed:

  • Deuteration: Replacing the hydrogen atoms on the ethyl group with deuterium can slow the rate of O-dealkylation due to the kinetic isotope effect.

  • Bioisosteric Replacement: Consider replacing the 4-ethoxypiperidine moiety with a more metabolically stable isostere, such as a 4-fluoropiperidine or a morpholine, provided this does not negatively impact the compound's pharmacological activity.

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot can sterically hinder the approach of CYP enzymes, thereby reducing the rate of metabolism.

Conclusion

The 4-ethoxypiperidine moiety offers a balance of physicochemical properties that can be advantageous in drug design. Its primary metabolic liability is O-dealkylation, a pathway that can be modulated through strategic chemical modifications. By understanding the comparative metabolic landscape of various 4-substituted piperidines and alternative heterocyclic scaffolds, and by employing robust in vitro assays, researchers can proactively design and select compounds with an optimal metabolic stability profile, thereby increasing the probability of advancing a successful drug candidate.

References

  • Sun, H., & Scott, D. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643. [Link]
  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. [Link]
  • Caggiano, A., & Blight, A. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Journal of Drug Assessment, 2(1), 117-126. [Link]
  • Anonymous.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
  • Smith, D. A., & Jones, B. C. (1982). Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Applied and Environmental Microbiology, 44(1), 149-152. [Link]
  • SpiroChem.
  • ResearchGate. a)
  • Abdel-Magid, A. F. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
  • ResearchGate. Oxidative degradations. (a)
  • Lin, C., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne).
  • Wang, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 369. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel 4-Ethoxypiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel 4-ethoxypiperidine hydrochloride derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity.

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs.[1][2] Its versatility allows for the fine-tuning of pharmacokinetic properties like lipophilicity and metabolic stability.[1][3] However, this structural ubiquity also presents a significant challenge: the potential for unintended interactions with a wide range of biological targets, known as off-target effects. These effects can lead to misleading experimental data, unforeseen toxicity, or even beneficial polypharmacology.[4] Therefore, a rigorous assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of robust drug discovery.

This guide will use a case study approach, focusing on a hypothetical 4-ethoxypiperidine derivative, "Compound-E1," designed as a potent and selective inhibitor of Akt1, a key node in cell survival pathways.[5] We will compare its selectivity profile against a known, first-generation pan-Akt inhibitor, "Comparator-A."

The Assessment Workflow: An Integrated Strategy

A successful off-target assessment strategy is not linear but cyclical, integrating computational prediction with experimental validation. Early and continuous screening for potential liabilities can save significant resources and guide the design of more selective analogues.[6][7]

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation In_Silico Computational Prediction (Structure-Based & Ligand-Based) Prediction_Output Generate Putative Off-Target List In_Silico->Prediction_Output Identifies structural motifs prone to off-target binding Broad_Panel Broad Off-Target Screening Panel Prediction_Output->Broad_Panel Guides panel selection Dose_Response Dose-Response & IC50 Determination Broad_Panel->Dose_Response Confirms initial hits Cellular_Assay Cellular Phenotypic Assays Dose_Response->Cellular_Assay Validates functional effect Cellular_Assay->In_Silico Refines future models SAR_Optimization Structure-Activity Relationship (SAR) Optimization Cellular_Assay->SAR_Optimization Provides feedback loop Start Compound-E1 (Novel 4-Ethoxypiperidine Derivative) Start->In_Silico SAR_Optimization->Start Synthesize new analogs End Selectivity Profile Established SAR_Optimization->End

Caption: Integrated workflow for assessing off-target effects.

Part 1: In Silico Prediction - The First Line of Inquiry

Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable initial screen.[8] These approaches analyze the structure of a query molecule to predict potential interactions across a vast proteomic space.[8][9] For Compound-E1, we would employ a consensus approach, combining multiple methodologies to increase the predictive power.

  • Rationale for a Multi-Method Approach: Different algorithms exploit different molecular features. Similarity-based methods like SEA (Similarity Ensemble Approach) compare the topology of Compound-E1 to a database of ligands with known activities.[8] In contrast, machine learning models (MLM) and 3D pharmacophore methods analyze the spatial arrangement of chemical features necessary for binding.[8][9] Using a consensus of these methods helps to reduce the false-positive rate and provides a more reliable list of putative off-targets.[8]

Hypothetical In Silico Screening Output for Compound-E1:

Predicted Off-Target FamilyPrediction Method Consensus ScoreRationale for Interaction
Kinases (Pim, SGK families) High (0.85)The ATP-binding pocket is highly conserved across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[4]
Sigma-1 Receptor (S1R) Medium (0.65)The piperidine scaffold is a known privileged structure for S1R ligands.[10][11]
hERG Potassium Channel Low (0.40)A common liability for many small molecules; interaction can lead to cardiotoxicity. Must be experimentally evaluated.
Dopamine D4 Receptor Low (0.35)Certain piperazine and piperidine derivatives show affinity for dopamine receptors.[12]

This predictive analysis allows us to design a more intelligent and cost-effective in vitro screening panel. Instead of a generic panel, we can specifically request assays for the Pim and SGK kinase families and the Sigma-1 receptor, while retaining a standard safety panel for liabilities like hERG.

Part 2: In Vitro Screening - Experimental Validation

In vitro assays are essential to confirm or refute the in silico predictions and to quantify the affinity of the compound for any identified off-targets.

Workflow for Experimental Validation

G Start Test Articles: Compound-E1 & Comparator-A Primary_Screen Primary Screen (Single high concentration, e.g., 10 µM) Broad Kinase & Receptor Panel Start->Primary_Screen Cellular_Toxicity Cellular Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Start->Cellular_Toxicity Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Secondary Screen: Dose-Response Assays (Determine IC50/Ki) Hit_Identification->Dose_Response Hits Final_Profile Comprehensive Selectivity Profile Hit_Identification->Final_Profile No Hits Selectivity_Calculation Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) Dose_Response->Selectivity_Calculation Selectivity_Calculation->Final_Profile Cellular_Toxicity->Final_Profile

Sources

Peer-reviewed literature on the efficacy of 4-ethoxypiperidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to fine-tune pharmacological properties. Among these, substitution at the 4-position has proven to be a critical determinant of a compound's efficacy and target selectivity. This guide provides a comparative analysis of 4-ethoxypiperidine-based compounds, contextualized within the broader and more extensively studied landscape of 4-hydroxy and other 4-substituted piperidine derivatives. While direct, peer-reviewed comparative studies on a homologous series of 4-alkoxypiperidines are notably scarce, this guide synthesizes existing structure-activity relationship (SAR) data to provide a scientifically grounded perspective on the potential role of the 4-ethoxy group in modulating biological activity, particularly in the realm of opioid receptor modulation and analgesia.

The 4-Hydroxypiperidine Scaffold: A Foundational Element

The 4-hydroxypiperidine unit is a common starting point in the synthesis of more complex piperidine-based drug candidates. The hydroxyl group is not merely a synthetic handle; it often plays a crucial role in the pharmacophore, typically by acting as a hydrogen bond donor or acceptor, thereby facilitating interactions with the target receptor. Its presence can significantly influence a molecule's polarity, solubility, and metabolic stability.

From Hydroxy to Alkoxy: Modulating Lipophilicity and Receptor Interaction

The conversion of the 4-hydroxyl group to a 4-alkoxy group, such as the 4-ethoxy moiety, is a common medicinal chemistry strategy to modulate a compound's physicochemical properties. This modification increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the impact on efficacy is highly dependent on the specific biological target and the nature of the binding pocket.

The ether oxygen of a 4-alkoxy group can still participate in hydrogen bonding as an acceptor, but the molecule loses its hydrogen bond donating capability at this position. The size and conformation of the alkoxy group can also introduce steric effects that may either enhance or hinder binding to the target receptor.

Comparative Efficacy: Insights from Opioid Receptor Ligands

The most extensive body of research on 4-substituted piperidines lies in the field of opioid analgesics. The 4-anilidopiperidine scaffold, found in potent opioids like fentanyl, has been the subject of numerous SAR studies. While direct comparisons of 4-alkoxy derivatives are limited, we can draw inferences from related modifications.

For instance, in the development of mixed mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists, the nature of the substituent at the 4-position of the piperidine ring has been shown to be critical for modulating receptor selectivity and functional activity. Studies on such compounds have revealed that varying the length and flexibility of side chains at this position can significantly impact binding affinity at both MOR and DOR[1][2][3]. While these studies do not specifically detail a 4-ethoxy group, they underscore the sensitivity of the opioid receptors to the steric and electronic properties of the C4-substituent.

In one study, it was found that in a series of peptidomimetics, an increase in the length of a hydrophobic chain at the 4-position of a piperazine core (a related heterocyclic scaffold) corresponded to an improved efficacy at the MOR[3]. This suggests that for certain opioid receptor subtypes, a degree of lipophilicity and steric bulk at this position can be beneficial for agonist activity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR trends for modifications at the 4-position of piperidine rings, primarily in the context of opioid receptor ligands.

4-SubstituentGeneral Impact on Opioid Receptor Affinity & EfficacyKey Considerations
-OH (Hydroxy) Often serves as a key hydrogen bonding group, contributing to high affinity. Can be a site for metabolism.Can increase polarity and reduce blood-brain barrier penetration.
-OR (Alkoxy) Increases lipophilicity. The ether oxygen can act as a hydrogen bond acceptor. Steric bulk of the R-group is critical.Loss of hydrogen bond donating ability. The size of the alkyl group (e.g., methyl vs. ethyl vs. propyl) can significantly alter binding and selectivity.
-Alkyl Generally increases lipophilicity. The size and shape of the alkyl group can influence receptor subtype selectivity.Can introduce favorable van der Waals interactions within the binding pocket.
-Aryl/Heteroaryl Can introduce a wide range of electronic and steric effects. Often used to explore pi-pi stacking interactions.Can significantly alter the overall shape and polarity of the molecule, leading to profound changes in activity and selectivity[4].
-Amido Can provide additional hydrogen bonding opportunities and influence conformation.The nature of the amide substituents is crucial for activity.

Experimental Protocols

The evaluation of 4-substituted piperidine derivatives typically involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

Radioligand Binding Assays

This is a fundamental in vitro technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., MOR, DOR, KOR).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This in vitro assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at a G-protein coupled receptor (GPCR).

Objective: To measure the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activation event.

Step-by-Step Methodology:

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor of interest are used.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a constant concentration of [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

In Vivo Analgesia Models (e.g., Tail-Flick Test)

This is a common in vivo assay to assess the analgesic efficacy of a compound.

Objective: To measure the pain-relieving effects of a test compound in an animal model.

Principle: The latency of an animal to withdraw its tail from a noxious thermal stimulus is measured. An increase in this latency is indicative of an analgesic effect.

Step-by-Step Methodology:

  • Acclimatization: Animals (typically mice or rats) are acclimatized to the testing apparatus.

  • Baseline Measurement: The baseline tail-flick latency is measured before drug administration.

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Measurements: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.

Visualizing the Concepts

SAR_of_4_Substituted_Piperidines cluster_scaffold Core Piperidine Scaffold cluster_modifications Modifications at C4 Scaffold General Structure Piperidine Piperidine Hydroxy -OH (Hydroxy) Piperidine->Hydroxy Baseline Alkoxy -OR (Alkoxy) e.g., -OEt Hydroxy->Alkoxy Increases Lipophilicity Loses H-bond donation Alkyl -Alkyl Hydroxy->Alkyl Increases Lipophilicity Aryl -Aryl/Heteroaryl Hydroxy->Aryl Introduces Electronic/Steric Effects

Caption: SAR of 4-Substituted Piperidines.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The 4-ethoxypiperidine moiety holds potential as a valuable component in the design of novel therapeutics, particularly in the development of opioid receptor modulators. Based on the existing literature for related 4-substituted piperidines, it can be hypothesized that the 4-ethoxy group, in comparison to a 4-hydroxy group, would increase a compound's lipophilicity, potentially enhancing its pharmacokinetic profile. The loss of the hydrogen bond donating hydroxyl group and the introduction of the slightly bulkier ethoxy group would undoubtedly alter the binding mode and could be leveraged to fine-tune receptor selectivity and functional activity.

However, it is crucial to emphasize that these are extrapolations based on broader SAR trends. There is a clear need for direct, systematic studies that compare a homologous series of 4-alkoxypiperidine derivatives (e.g., methoxy, ethoxy, propoxy) to definitively elucidate the impact of the alkoxy chain length on efficacy. Such studies would provide invaluable data for medicinal chemists and accelerate the rational design of next-generation piperidine-based drugs.

References

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link][1][2][3]
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Request PDF. [Link][1][2][3]
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
  • Wang, C., et al. (2007). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 17(15), 4209-4212. [Link]
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 26(4), 723-728. [Link]
  • Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]
  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2), 1-8. [Link]
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Ethoxypiperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-ethoxypiperidine Hydrochloride. More than a simple checklist, this document offers a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a piperidine derivative. While specific toxicity data for this compound is limited, the known hazards of structurally similar compounds, such as piperidine, necessitate stringent safety precautions. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The parent compound, piperidine, is known to be toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[3][4] Therefore, all handling procedures must be designed to minimize the risk of direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[3]Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat, long pants, closed-toe shoes.[3]Recommended to be performed in a chemical fume hood or ventilated enclosure to avoid inhalation of dust.[5] If not feasible, a NIOSH-approved respirator for particulates is necessary.
Solution Preparation and Transfers Chemical safety goggles. A face shield is recommended if there is a splash hazard.[3][4]Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat, long pants, closed-toe shoes. A chemical-resistant apron is recommended for larger volumes.[3]Work should be conducted in a chemical fume hood to control vapors.[5]
Reaction Monitoring and Work-up Chemical safety goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat, long pants, closed-toe shoes. A chemical-resistant apron is recommended.[3]All operations should be performed within a certified chemical fume hood.[5]
A Deeper Look at PPE Selection:
  • Eye and Face Protection: The risk of splashes containing this irritant necessitates robust eye protection. Safety glasses with side shields offer a baseline, but chemical goggles provide a more complete seal. For larger volumes or vigorous mixing, a face shield worn over goggles is the best practice to protect the entire face.[3][4]

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be required. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, prevents accidental skin contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: this compound can cause respiratory irritation.[1][2] Therefore, engineering controls, such as a chemical fume hood, are the primary means of protection.[5] If a fume hood is not available for a specific task that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is mandatory.

Operational Plans: From Receipt to Reaction

A proactive approach to safety involves planning every step of the handling process.

operational_workflow cluster_receipt Receiving & Storage cluster_handling Handling cluster_cleanup Decontamination & Disposal receipt Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage No Damage weighing Weigh in Fume Hood storage->weighing dissolution Prepare Solution in Fume Hood weighing->dissolution reaction Conduct Reaction in Fume Hood dissolution->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate disposal Dispose of Waste in Labeled Container decontaminate->disposal

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[2]

  • Weighing: Always weigh solid this compound inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a disposable weighing paper or boat to minimize contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. All solution preparation should be conducted in a chemical fume hood.

  • Reaction: Conduct all reactions involving this compound in a chemical fume hood. Ensure that the experimental setup is secure and that all joints are properly sealed.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and potential harm to others.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal unused_product Excess/Expired Chemical waste_container Designated, Labeled Hazardous Waste Container unused_product->waste_container contaminated_materials Gloves, Weighing Paper, Pipette Tips contaminated_materials->waste_container spill_cleanup Absorbent Materials from Spills spill_cleanup->waste_container waste_container_label Label: 'Hazardous Waste', Chemical Name, Date waste_container->waste_container_label ehs_pickup Arrange Pickup with EHS or Certified Vendor waste_container->ehs_pickup documentation Maintain Disposal Records ehs_pickup->documentation

Caption: A systematic approach to the disposal of this compound waste.

Disposal Protocol:
  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated glassware, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in a designated, properly labeled, and leak-proof container.[7] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[7]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[7] Never dispose of this compound down the drain or in the regular trash.[7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Spill: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material such as sand or vermiculite.[7] Scoop up the material and place it in a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these principles of hazard awareness, proper PPE selection, and meticulous operational and disposal planning into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Echemi. (n.d.). Piperidine, 4-ethoxy-, hydrochloride (1:1) Safety Data Sheets.
  • Apollo Scientific. (2023). 4-Methoxypiperidine hydrochloride Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). PIPERIDINE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Capot Chemical. (2025). MSDS of 4-Ethylpiperidine hydrochloride.
  • Capot Chemical. (2025). MSDS of 4-Ethylpiperidine hydrochloride.
  • Benchchem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethoxypiperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-ethoxypiperidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.